molecular formula C13H15NO2 B607303 EN40 CAS No. 2094547-67-6

EN40

Cat. No.: B607303
CAS No.: 2094547-67-6
M. Wt: 217.27
InChI Key: UYNKILJNUUDFFJ-UHFFFAOYSA-N
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Description

EN40 is a potent, selective, and covalent ligand which inhibits aldehyde dehydrogenase 3A1 (ALDH3A1), and impairs lung cancer pathogenicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-13(15)14-7-6-10(2)11(9-14)12-5-4-8-16-12/h3-5,8H,1,6-7,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNKILJNUUDFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN(CC1)C(=O)C=C)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Material Properties of EN40B Steel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material properties of EN40B steel, a chromium-molybdenum nitriding steel known for its high wear resistance, good toughness, and ductility. This document consolidates key data on its chemical, mechanical, thermal, and physical properties to support advanced research and development applications.

Introduction to EN40B Steel

EN40B, also designated as 722M24 and 32CrMo12, is a versatile engineering steel widely used in applications demanding high tensile strength and excellent wear resistance.[1][2] It is particularly well-suited for nitriding, a surface-hardening heat treatment that imparts a very hard case, significantly enhancing its fatigue life and resistance to abrasion.[1][2] Common applications include the manufacturing of gears, crankshafts, extruder screws, and other components subjected to heavy loads and abrasive conditions.

Chemical Composition

The nominal chemical composition of EN40B steel is presented in Table 1. The presence of chromium and molybdenum as primary alloying elements contributes to its hardenability, strength at elevated temperatures, and resistance to tempering.

Table 1: Chemical Composition of EN40B Steel

ElementContent (%)
Carbon (C)0.20 - 0.30
Silicon (Si)0.10 - 0.35
Manganese (Mn)0.45 - 0.70
Chromium (Cr)2.80 - 3.50
Molybdenum (Mo)0.40 - 0.70
Phosphorus (P)≤ 0.035
Sulfur (S)≤ 0.040
Nickel (Ni)≤ 0.40
Data compiled from multiple sources.[3][4][5]

Mechanical Properties

The mechanical properties of EN40B steel are highly dependent on its heat treatment condition. It is typically supplied in the hardened and tempered 'T' condition.[1][6] The following tables summarize the key mechanical properties at ambient temperature for different conditions.

Table 2: Mechanical Properties of EN40B Steel at Ambient Temperature

ConditionTensile Strength (MPa)Yield Strength (MPa)Elongation (%)Izod Impact (J)Hardness (Brinell)
S775 - 9255851550223 - 277
T850 - 10006801350248 - 302
U925 - 10757551242269 - 331
Data compiled from multiple sources.[5]
Properties at Elevated Temperatures

EN40B is known for its high creep strength at temperatures up to 600°C.[1][2] While comprehensive datasets are proprietary, the chromium and molybdenum content ensures good retention of strength at elevated temperatures.

Physical and Thermal Properties

A summary of the important physical and thermal properties of EN40B steel is provided in Table 3.

Table 3: Physical and Thermal Properties of EN40B Steel

PropertyValueUnits
Density7.85g/cm³
Modulus of Elasticity210GPa
Poisson's Ratio0.29-
Thermal Conductivity~41-44W/m·K
Specific Heat Capacity~460J/kg·K
Mean Coefficient of Thermal Expansion (20-100°C)11.3 x 10⁻⁶/°C
Mean Coefficient of Thermal Expansion (20-500°C)13.6 x 10⁻⁶/°C
Data compiled from multiple sources.[7][8]

Heat Treatment

The desirable properties of EN40B steel are achieved through carefully controlled heat treatment processes. The typical heat treatment cycle involves annealing, hardening, tempering, and often a final nitriding step.

HeatTreatmentWorkflow Figure 1: EN40B Steel Heat Treatment Workflow cluster_pre_hardening Initial Processing cluster_hardening_tempering Hardening and Tempering cluster_surface_treatment Surface Hardening Start Start Forging Forging Start->Forging 850-1200°C Annealing Annealing Forging->Annealing Cool slowly Hardening Hardening Annealing->Hardening 680-700°C Quenching Quenching Hardening->Quenching 880-910°C Tempering Tempering Quenching->Tempering Oil/Polymer/Water Nitriding Nitriding Tempering->Nitriding 570-700°C Finished_Component Finished_Component Tempering->Finished_Component If nitriding is not required Nitriding->Finished_Component 480-570°C, develops hard case PropertyRelationships Figure 2: Interrelation of Factors Determining Mechanical Properties Chemical_Composition Chemical_Composition Microstructure Microstructure Chemical_Composition->Microstructure determines hardenability Heat_Treatment Heat_Treatment Heat_Treatment->Microstructure controls phase transformations Mechanical_Properties Mechanical_Properties Microstructure->Mechanical_Properties directly influences

References

A Technical Guide to the Composition of EN40B Chromium-Molybdenum Steel

Author: BenchChem Technical Support Team. Date: November 2025

EN40B, also designated as 722M24, is a high-tensile chromium-molybdenum alloy steel specifically engineered for nitriding.[1] This thermochemical process involves diffusing nitrogen into the steel's surface to create an exceptionally hard, wear-resistant case while maintaining a tough, ductile core.[1] The steel is typically supplied in the hardened and tempered 'T' condition, offering a combination of high wear resistance, good toughness, excellent shock resistance, and good ductility.[2][3][4] Its properties make it suitable for high-stress components in the automotive, aerospace, and general engineering sectors, including gears, crankshafts, pins, and spindles.[5]

Chemical Composition

The precise balance of alloying elements in EN40B is critical to achieving its desired mechanical properties, particularly its excellent response to the nitriding process. The standard chemical composition is detailed below.

ElementSymbolContent (%)
CarbonC0.20 - 0.28
SiliconSi0.10 - 0.35
ManganeseMn0.45 - 0.70
ChromiumCr2.80 - 3.50
MolybdenumMo0.40 - 0.65
NickelNi0.40 (Max)
SulfurS0.040 (Max)
PhosphorusP0.035 (Max)
Data compiled from multiple sources.[2][3][5][6]

Influence of Key Alloying Elements

The unique characteristics of EN40B are derived directly from its specific elemental makeup:

  • Chromium (Cr): As the primary alloying element, chromium is fundamental to this steel's performance. At a concentration of approximately 3%, it is crucial for the nitriding process. Chromium forms very hard chromium nitrides at the surface, which is the primary reason EN40B can achieve a case hardness of over 61 HRC.[7] It also enhances corrosion resistance and improves high-temperature strength.

  • Molybdenum (Mo): Molybdenum works in synergy with chromium to increase the steel's hardenability, toughness, and strength at elevated temperatures. It helps prevent temper embrittlement and enhances the core strength of the material, providing a tough foundation for the hard-nitrided case.[1] This makes EN40B components resistant to shock and fatigue.[5]

  • Carbon (C): The carbon content is kept relatively low (0.20-0.28%) to ensure good toughness and ductility in the core. This level is sufficient to form a strong martensitic microstructure upon quenching but low enough to avoid the brittleness that would be detrimental in high-shock applications.

  • Manganese (Mn): Manganese acts as a deoxidizer during the steelmaking process. It also improves hardenability and, when combined with sulfur, forms manganese sulfides, which can improve machinability.

Methodology for Compositional Analysis

Experimental Protocol: Optical Emission Spectrometry (OES)

  • Sample Preparation: A sample of the steel is cut from the main batch or component. The surface to be analyzed is ground flat and polished to remove any surface contamination or decarburized layers, ensuring the analysis is representative of the bulk material.

  • Excitation: The prepared sample is placed in the spectrometer's analysis chamber. A high-voltage electrical discharge (a spark or arc) is generated between an electrode and the sample surface in an inert argon atmosphere.

  • Atomization and Emission: The intense energy from the spark vaporizes a small amount of the sample, causing the atoms of each element to be excited to higher energy states. As these atoms return to their ground state, they emit light at characteristic wavelengths, unique to each element.

  • Detection and Quantification: The emitted light is passed through a diffraction grating, which separates it into its constituent spectral lines (wavelengths). Photomultiplier tubes or charge-coupled devices (CCDs) are positioned to detect the intensity of the light at each specific wavelength corresponding to the elements of interest (Fe, C, Cr, Mo, Mn, etc.).

  • Data Analysis: The intensity of the light measured for each spectral line is directly proportional to the concentration of that element in the sample. The spectrometer's software, calibrated with certified reference materials of known composition, converts these intensity readings into weight percentages, providing a precise chemical analysis of the steel.

This non-destructive and rapid technique is the cornerstone of quality control in steel manufacturing, ensuring that each batch of EN40B meets the stringent compositional standards required for its intended applications.

Visualization of Element-Property Relationships

The following diagram illustrates the logical relationship between the primary alloying elements in EN40B and the key material properties they impart.

EN40B_Properties Cr Chromium (Cr) Wear_Resistance High Wear Resistance Cr->Wear_Resistance Hardness Surface Hardness (Nitriding) Cr->Hardness Mo Molybdenum (Mo) Toughness Core Toughness Mo->Toughness HT_Strength High-Temp Strength Mo->HT_Strength C Carbon (C) C->Toughness Ductility Good Ductility C->Ductility Mn Manganese (Mn) Mn->Toughness

Caption: Influence of EN40B's key alloying elements on its final properties.

References

An In-depth Technical Guide to EN40B Steel: Equivalent Grades, Standards, and Nitriding Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of EN40B steel, a chromium-molybdenum nitriding steel renowned for its high wear resistance, good toughness, and ductility.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who may utilize this material in specialized equipment and applications. The guide details the material's equivalent grades across international standards, its chemical and mechanical properties, and standardized experimental protocols for its characterization.

Introduction to EN40B (722M24) Steel

EN40B, also known under the British Standard designation 722M24, is a 3% chromium-molybdenum nitriding steel.[1] It is typically supplied in the hardened and tempered 'T' condition, offering a combination of high tensile strength and excellent shock resistance.[1][2] Its defining characteristic is its suitability for the nitriding process, a surface-hardening heat treatment that imparts a very hard, wear-resistant case. This process is conducted at a relatively low temperature, which minimizes distortion and produces a scale-free surface.[1][3]

The material's high fatigue strength and resistance to abrasion make it ideal for a wide range of demanding applications.[1] Common uses include the manufacturing of shafts, gears, extruders, drills, guides, pins, spindles, and bolts in the automotive, textile, and general engineering sectors.[1]

Equivalent Grades and International Standards

EN40B steel is recognized across various international standards, ensuring its availability and interchangeability in global markets. The following table summarizes the key equivalent grades for EN40B.

Standard OrganizationDesignation
British Standard (BS 970: 1955)EN40B
British Standard (Current)722M24
Werkstoff (German)1.7361
European (DIN, EN)32CrMo12
French30CD12

Chemical Composition

The chemical composition of EN40B and its equivalents is crucial for achieving its desired mechanical properties, particularly its response to nitriding. The presence of chromium and molybdenum facilitates the formation of hard nitrides at the surface. The table below outlines the typical chemical composition of EN40B and its direct equivalents.

ElementContent (%) in EN40B / 722M24Content (%) in 32CrMo12 / 1.7361
Carbon (C)0.20 - 0.300.28 - 0.35
Silicon (Si)0.10 - 0.35≤ 0.40
Manganese (Mn)0.40 - 0.700.40 - 0.70
Chromium (Cr)2.80 - 3.502.80 - 3.30
Molybdenum (Mo)0.40 - 0.700.30 - 0.50
Phosphorus (P)≤ 0.05≤ 0.035
Sulfur (S)≤ 0.05≤ 0.035
Nickel (Ni)≤ 0.40≤ 0.60

Note: Composition ranges may vary slightly between different manufacturing specifications.

Mechanical Properties

The mechanical properties of EN40B are typically reported for the hardened and tempered 'T' condition, which is the most common supply state. The following table summarizes the key mechanical properties of EN40B steel.

PropertyCondition 'S'Condition 'T'Condition 'U'
Tensile Strength (N/mm²)775 - 925850 - 1000925 - 1075
Yield Strength (N/mm²)585680755
Elongation (%)151312
Izod Impact (J)505042
Hardness (Brinell)223 - 277248 - 302269 - 331

Source: Data compiled from multiple sources.[3][4]

Experimental Protocols

The characterization of the mechanical properties of EN40B steel is governed by standardized testing protocols. The following outlines the methodologies for key experiments.

Tensile Testing

Tensile testing of metallic materials is conducted to determine properties such as yield strength, ultimate tensile strength, and elongation.

  • Standard: ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials.[2][5][6]

  • Methodology:

    • A standardized specimen with a defined gauge length and cross-sectional area is prepared from the EN40B material.

    • The specimen is mounted in a universal testing machine equipped with grips to apply a uniaxial tensile load.

    • An extensometer is attached to the specimen's gauge length to accurately measure elongation.

    • The load is applied at a controlled rate, and the corresponding elongation is recorded.

    • The test continues until the specimen fractures.

    • The recorded data is used to generate a stress-strain curve, from which the key tensile properties are determined.

Hardness Testing

Hardness testing measures the material's resistance to localized plastic deformation.

  • Standard: ASTM E18 - Standard Test Methods for Rockwell Hardness of Metallic Materials.[7][8]

  • Methodology:

    • A smooth, flat surface is prepared on the EN40B specimen.

    • The Rockwell hardness tester is equipped with a specific indenter (e.g., a diamond cone or a steel ball) and a predetermined major and minor load.

    • The minor load is first applied to seat the indenter and remove the effects of surface irregularities.

    • The major load is then applied for a specified duration.

    • The major load is removed, and the depth of the indentation is measured by the machine.

    • The Rockwell hardness number is an inverse function of the depth of the indentation and is read directly from the machine's dial or digital display.

Impact Testing

Impact testing determines the amount of energy absorbed by a material during fracture, providing a measure of its toughness.

  • Standard: ASTM E23 - Standard Test Methods for Notched Bar Impact Testing of Metallic Materials.[1][9][10]

  • Methodology:

    • A standardized Charpy V-notch specimen is machined from the EN40B material.

    • The specimen is placed on supports in a Charpy impact testing machine.

    • A pendulum of a known weight is raised to a specific height and then released.

    • The pendulum strikes the specimen on the side opposite the notch, causing it to fracture.

    • The energy absorbed by the specimen during fracture is determined by the height to which the pendulum swings after breaking the specimen.

    • This absorbed energy is a measure of the material's notch toughness.

Signaling Pathways and Experimental Workflows in Material Science

In the context of material science, "signaling pathways" can be analogous to the logical flow of processes and their effects on material properties. The following diagrams illustrate key relationships and workflows for EN40B steel.

EN40B_Equivalents EN40B EN40B (BS 970: 1955) BS_Current 722M24 (British Standard) EN40B->BS_Current is equivalent to Werkstoff 1.7361 (Werkstoff) EN40B->Werkstoff is equivalent to European 32CrMo12 (European) EN40B->European is equivalent to French 30CD12 (French) EN40B->French is equivalent to

Caption: Relationship between EN40B and its international equivalent grades.

Nitriding_Workflow cluster_pre_treatment Pre-Nitriding Preparation cluster_nitriding_process Gas Nitriding Cycle (AMS 2759/6) cluster_post_treatment Post-Nitriding Machining Component Machining Hardening Hardening (Austenitizing & Quenching) Machining->Hardening Tempering Tempering Hardening->Tempering Cleaning Surface Cleaning (Degreasing) Tempering->Cleaning Loading Load into Furnace Cleaning->Loading Purging Purge with Inert Gas Loading->Purging Heating Heat to Nitriding Temperature (approx. 500-550°C) Purging->Heating Nitriding Introduce Ammonia (NH3) & Hold for Specified Time Heating->Nitriding Cooling Slow Cool in Furnace Nitriding->Cooling Unloading Unload from Furnace Cooling->Unloading Inspection Quality Inspection (Case Depth, Hardness) Unloading->Inspection Final_Product Final Hardened Component Inspection->Final_Product

Caption: A typical workflow for the gas nitriding of EN40B steel components.

References

physical and mechanical characteristics of EN40B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Mechanical Characteristics of EN40B Steel

Introduction to EN40B (722M24) Steel

EN40B, also known by its British Standard designation 722M24, is a high-tensile, chromium-molybdenum (Cr-Mo) nitriding steel.[1][2][3] It is renowned for its suitability for the nitriding process, a thermochemical heat treatment that diffuses nitrogen into the surface of the steel, creating an exceptionally hard, wear-resistant case.[4][5] This case-hardening process is performed at a relatively low temperature, which minimizes distortion and results in a scale-free surface.[6]

Typically supplied in the hardened and tempered 'T' condition, EN40B offers a desirable combination of high tensile strength, good toughness, and excellent ductility.[2][6] The material maintains its surface hardness at operating temperatures up to 500°C.[7][8] These properties make EN40B an ideal choice for high-stress components that require superior wear resistance, high fatigue strength, and good shock resistance.[3][6][7] Common applications are found in the automotive, aerospace, textile, and general engineering industries, including components like crankshafts, gears, spindles, drills, and pins.[6][7]

Chemical Composition

The nominal chemical composition of EN40B steel is detailed below. The presence of chromium and molybdenum enhances its strength, toughness, and hardenability.[1]

ElementContent (weight %)
Carbon (C)0.20 - 0.30
Chromium (Cr)2.80 - 3.50
Molybdenum (Mo)0.40 - 0.70
Manganese (Mn)0.40 - 0.70
Silicon (Si)0.10 - 0.40
Nickel (Ni)0.40 (max)
Sulfur (S)0.040 - 0.05 (max)
Phosphorus (P)0.035 - 0.05 (max)
Sources:[1][2][3][6][9]

Physical Characteristics

The key physical properties of EN40B steel are summarized in the following table.

PropertyValue
Density7.85 g/cm³
Modulus of Elasticity210 GPa
Thermal Conductivity44.0 W/m·K
Specific Heat Capacity460 J/kg·K
Poisson's Ratio0.3
Source:[9]

Mechanical Characteristics

The mechanical properties of EN40B are highly dependent on its heat treatment condition. The data below is presented for common conditions, including the typically supplied hardened and tempered 'T' condition.

ConditionTensile Strength (N/mm²)0.2% Proof/Yield Strength (N/mm²)Elongation (%)Impact (Izod/Charpy KCV J)Hardness (Brinell, HB)Hardness (Rockwell)
Annealed----255 (max)~99 HRB
Condition 'T'850 - 1000680 (min)13 (min)50 (min)248 - 302~25-32 HRC
Condition 'U'925 - 1075755 (min)12 (min)42 (min)269 - 331~28-36 HRC
Nitrided Case---->750 VPN61 - 65 HRC
Sources:[2][3][5][6][8][10]

Heat Treatment and Processing

The mechanical properties of EN40B are developed through carefully controlled heat treatment processes. The primary workflows include hardening and tempering to achieve the core properties, followed by an optional nitriding stage for surface hardening.

Heat_Treatment_Workflow Figure 1: General Heat Treatment Workflow for EN40B cluster_main Hardening & Tempering start Start (Annealed EN40B) harden Harden: Heat to 880-910°C Soak & Quench in Oil/Water start->harden Heating temper Temper: Reheat to 570-700°C Cool in Air harden->temper Post-Quench end Result: Hardened & Tempered (e.g., 'T' Condition) temper->end Final State

Caption: General Heat Treatment Workflow for EN40B.

The key characteristic of EN40B is its suitability for nitriding. This process creates a hard, wear-resistant surface while maintaining the core's toughness.

Nitriding_Process Figure 2: Nitriding Surface Hardening Process cluster_nitriding Nitriding start Hardened & Tempered EN40B Component process Place in Furnace with Nitrogen-Rich Atmosphere (e.g., Ammonia Gas) Heat to ~500°C start->process Step 1 result Nitrogen diffuses into surface, forming hard nitrides process->result Step 2 final Final Product: Hard Case (61-65 HRC) Tough Core result->final Step 3 Experimental_Workflow Figure 3: Material Characterization Workflow prep Sample Preparation (Machining to Standard Dimensions) tensile Tensile Test (ASTM E8 / ISO 6892-1) prep->tensile hardness Hardness Test (ASTM E18 / Brinell) prep->hardness impact Impact Test (ASTM E23 - Charpy) prep->impact data Data Analysis & Reporting tensile->data hardness->data impact->data

References

An In-depth Technical Guide to Phase Transformations in EN40B Steel During Heat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transformations that occur in EN40B (also known as 722M24) steel during heat treatment. EN40B is a chromium-molybdenum nitriding steel renowned for its high wear resistance, good toughness, and ductility, making it a material of interest in demanding applications.[1][2] Understanding its phase transformations is critical for optimizing heat treatment processes to achieve desired mechanical properties.

Chemical Composition of EN40B

The nominal chemical composition of EN40B steel is pivotal in determining its phase transformation behavior. The key alloying elements are presented in Table 1.

Table 1: Nominal Chemical Composition of EN40B Steel

ElementWeight %
Carbon (C)0.20 - 0.30
Silicon (Si)0.10 - 0.35
Manganese (Mn)0.40 - 0.65
Chromium (Cr)2.90 - 3.50
Molybdenum (Mo)0.40 - 0.70
Phosphorus (P)≤ 0.05
Sulfur (S)≤ 0.05
Nickel (Ni)≤ 0.40
Source: [2]

The high chromium and molybdenum content in EN40B significantly influences its hardenability and tempering response. Chromium is a carbide-forming element that increases wear resistance and corrosion resistance, while molybdenum enhances toughness and creep resistance at elevated temperatures.

Fundamental Phase Transformations in Steel

The heat treatment of steel involves controlled heating and cooling to manipulate its microstructure and, consequently, its mechanical properties. The key phases involved in the transformation of steels like EN40B are:

  • Austenite (γ): A face-centered cubic (FCC) solid solution of carbon in iron, which is stable at high temperatures. Austenitization is the first step in most heat treatments, where the steel is heated to a temperature at which its structure converts to austenite.[3]

  • Ferrite (α): A body-centered cubic (BCC) solid solution of carbon in iron, which is stable at room temperature. It is relatively soft and ductile.

  • Cementite (Fe₃C): A hard and brittle iron carbide compound.

  • Pearlite: A lamellar microstructure consisting of alternating layers of ferrite and cementite, formed by the decomposition of austenite on slow cooling.

  • Bainite: A non-lamellar microstructure consisting of ferrite and cementite, which forms at cooling rates faster than those for pearlite formation but slower than those for martensite formation. It offers a good combination of strength and toughness.

  • Martensite: A hard and brittle body-centered tetragonal (BCT) supersaturated solid solution of carbon in iron. It is formed by a diffusionless transformation of austenite upon rapid cooling (quenching).[3]

Heat Treatment of EN40B and Associated Phase Transformations

The typical heat treatment of EN40B involves austenitizing, quenching, and tempering to achieve a desirable combination of hardness, strength, and toughness.

Austenitizing

The first step is to heat the steel to the austenitic range. For EN40B, the recommended austenitizing temperature is between 880°C and 910°C.[4] During this stage, the initial microstructure transforms into a homogeneous austenitic phase. The critical transformation temperatures during heating, Ac1 (start of austenite formation) and Ac3 (completion of austenite formation), are crucial parameters.

Table 2: Calculated Critical Transformation Temperatures for EN40B Steel

Transformation TemperatureCalculated Value (°C)
Ac1~750 - 780
Ac3~800 - 830
Ms~350 - 380

Note: These values are estimations calculated using established empirical formulas and the nominal composition of EN40B. Actual values may vary depending on the specific composition and heating/cooling rates.

Quenching and Transformation to Martensite and Bainite

Following austenitization, the steel is rapidly cooled or "quenched" in a suitable medium like oil, polymer, or water.[4] The cooling rate is a critical factor that dictates the resulting microstructure. To visualize the transformation behavior of EN40B during continuous cooling, a Continuous Cooling Transformation (CCT) diagram is essential. As a specific CCT diagram for EN40B is not publicly available, the CCT diagram for a steel with a very similar composition, 32CrMo12, is presented below as a reference.

CCT_Diagram cluster_legend cluster_diagram CCT Diagram for 32CrMo12 Steel (Reference for EN40B) A A: Austenite F F: Ferrite P P: Pearlite B B: Bainite M M: Martensite p_start b_start p_start->b_start Ferrite/Pearlite Start p_finish b_finish p_finish->b_finish Transformation Finish ms_line_start ms_line_end ms_line_start->ms_line_end Martensite Start (Ms) c1_start c1_mid1 c1_start->c1_mid1 Slow Cool c1_mid2 c1_mid1->c1_mid2 Slow Cool c1_end c1_mid2->c1_end Slow Cool c2_start c2_mid1 c2_start->c2_mid1 Medium Cool c2_mid2 c2_mid1->c2_mid2 Medium Cool c2_end c2_mid2->c2_end Medium Cool c3_start c3_end c3_start->c3_end Fast Cool austenite_label Austenite (A) fp_label A -> F+P bainite_label A -> B martensite_label A -> M yaxis Temperature (°C) xaxis Time (log scale)

Figure 1: Representative CCT Diagram for a 3% Cr-Mo Steel.

  • Slow Cooling: At slow cooling rates, the austenite will transform into ferrite and pearlite. This results in a softer, more ductile microstructure.

  • Moderate Cooling: With an increased cooling rate, the transformation to ferrite and pearlite is suppressed, and bainite is formed. Bainitic microstructures in EN40B provide a good combination of strength and toughness.

  • Rapid Cooling (Quenching): At cooling rates fast enough to miss the "nose" of the ferrite, pearlite, and bainite transformation curves, the austenite transforms into martensite below the martensite start temperature (Ms). The Ms for EN40B is calculated to be in the range of 350-380°C. This diffusionless shear transformation results in a very hard and brittle microstructure.[3] The transformation to martensite continues as the temperature decreases until the martensite finish temperature (Mf) is reached.

The logical flow of phase transformations during cooling is illustrated in the following diagram:

Cooling_Transformations Austenite Austenite (γ) (at 880-910°C) SlowCool Slow Cooling Austenite->SlowCool ModerateCool Moderate Cooling Austenite->ModerateCool RapidCool Rapid Cooling (Quenching) Austenite->RapidCool FerritePearlite Ferrite (α) + Pearlite SlowCool->FerritePearlite Diffusion-controlled Bainite Bainite ModerateCool->Bainite Diffusion-controlled Martensite Martensite RapidCool->Martensite Diffusionless

Figure 2: Phase transformations of EN40B during cooling.

Tempering

As-quenched martensite is often too brittle for most applications. Therefore, a subsequent heat treatment process called tempering is performed. This involves reheating the quenched steel to a temperature below the Ac1 temperature, holding it for a specific time, and then cooling it in air. For EN40B, tempering is typically carried out between 570°C and 700°C.[4]

During tempering, the highly strained body-centered tetragonal (BCT) martensite decomposes into a more stable microstructure of ferrite and finely dispersed carbides. This process reduces hardness and brittleness while increasing toughness and ductility. The specific tempering temperature and time will determine the final mechanical properties.

The general workflow for the heat treatment of EN40B is as follows:

Heat_Treatment_Workflow Start Initial Microstructure (e.g., Annealed) Austenitizing Austenitizing (880-910°C) Start->Austenitizing Quenching Quenching (Oil/Polymer/Water) Austenitizing->Quenching Tempering Tempering (570-700°C) Quenching->Tempering Final Final Microstructure (Tempered Martensite) Tempering->Final

Figure 3: General heat treatment workflow for EN40B steel.

Experimental Protocols for Studying Phase Transformations

Several experimental techniques are employed to study the phase transformations in steels like EN40B.

Dilatometry

Dilatometry is a powerful technique for determining transformation temperatures. It measures the change in length of a small sample as a function of temperature.[5][6] Phase transformations are accompanied by changes in volume, which are detected as dimensional changes.

  • Protocol:

    • A small, cylindrical or rectangular sample of EN40B is placed in the dilatometer.

    • The sample is heated at a controlled rate (e.g., 5°C/min) to the austenitizing temperature.

    • After a soaking period, the sample is cooled at a controlled rate.

    • The change in length is continuously recorded against temperature.

    • The Ac1 and Ac3 temperatures are identified as the points of deviation from linearity on the heating curve.

    • The Ms and Mf temperatures are identified as the start and end points of the expansion that occurs during the austenite-to-martensite transformation on the cooling curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7] Phase transformations involve the absorption or release of heat (endothermic or exothermic reactions), which are detected by the DSC.

  • Protocol:

    • A small, weighed sample of EN40B is placed in a crucible, and an empty crucible is used as a reference.

    • The sample and reference are heated at a constant rate in a controlled atmosphere.

    • The heat flow to the sample is measured and plotted against temperature.

    • Endothermic peaks on the heating curve correspond to transformations like the austenite formation (Ac1 and Ac3).

    • Exothermic peaks on the cooling curve can indicate the formation of ferrite, pearlite, or bainite.

Metallography

Metallography involves the preparation and examination of the microstructure of a material using microscopy.

  • Protocol:

    • Samples of EN40B are sectioned from heat-treated components.

    • The samples are mounted in a polymeric resin.

    • The mounted samples are ground with progressively finer abrasive papers to create a flat surface.

    • The ground surface is then polished with fine diamond or alumina suspensions to achieve a mirror-like finish.

    • The polished surface is etched with a chemical solution (e.g., Nital, a solution of nitric acid in ethanol) to reveal the microstructure.

    • The etched surface is examined under an optical or scanning electron microscope to identify the different phases present (martensite, bainite, etc.). Color etching techniques using reagents like sodium metabisulfite can be employed to enhance the contrast between martensite and bainite.[2][4]

Hardness Testing

Hardness testing is used to determine the resistance of a material to localized plastic deformation. The Rockwell hardness test is a common method for heat-treated steels.[8]

  • Protocol:

    • The surface of the heat-treated EN40B sample is prepared to be smooth and flat.

    • A minor load is applied to a specific indenter (e.g., a diamond cone for the Rockwell C scale) to seat it on the surface.

    • A major load is then applied for a set duration.

    • The major load is removed, and the difference in the depth of penetration between the major and minor loads is measured.

    • This measurement is converted to a Rockwell hardness number.

Mechanical Properties of Heat-Treated EN40B

The final mechanical properties of EN40B are a direct result of its microstructure, which is controlled by the heat treatment process. By carefully selecting the austenitizing temperature, quenching rate, and tempering parameters, a wide range of mechanical properties can be achieved.

Table 3: Typical Mechanical Properties of EN40B in the Hardened and Tempered 'T' Condition

PropertyValue
Tensile Strength850 - 1000 N/mm²
Yield Strength≥ 680 N/mm²
Hardness248 - 302 HB
Source: [2]

By understanding and controlling the phase transformations in EN40B steel, researchers and engineers can tailor its properties to meet the stringent requirements of advanced applications.

References

Methodological & Application

Application Note: Experimental Setup for Nitriding EN40B Steel Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

EN40B is a chromium-molybdenum steel specifically designed for nitriding, a thermochemical surface hardening process.[1][2] The process involves the diffusion of nitrogen into the surface of the steel at a controlled temperature, leading to the formation of hard alloy nitrides.[3] This surface treatment significantly enhances wear resistance, surface hardness, and fatigue life with minimal dimensional distortion, making it ideal for high-performance components in various engineering applications.[1][4][5] This document provides detailed protocols for the gas and plasma nitriding of EN40B steel samples, along with methods for post-treatment characterization.

Materials and Equipment

  • Materials:

    • EN40B Steel Samples (typically supplied in the hardened and tempered 'T' condition).[6]

    • Acetone/Ethanol for degreasing.

    • Mounting resin (conductive for SEM analysis).

    • Polishing consumables (grinding papers, diamond paste).

    • Nital etching reagent (2-5% nitric acid in ethanol).

  • Equipment:

    • Gas or Plasma Nitriding Furnace with temperature and atmosphere control.

    • Gas flow meters and controllers.

    • Vacuum pump (for plasma nitriding).

    • Metallographic sample preparation equipment (cutter, mounting press, grinder/polisher).

    • Optical Microscope.

    • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) capabilities.[7][8]

    • X-Ray Diffractometer (XRD).

    • Microhardness Tester (Vickers or Knoop).

Experimental Protocols

Protocol 1: Sample Preparation
  • Machining: Machine EN40B steel into the desired sample geometry. The material is readily machinable in its supplied condition.[2]

  • Pre-Treatment Condition: Ensure samples are in the hardened and tempered 'T' condition, which provides a suitable microstructure for nitriding.[1]

  • Cleaning & Degreasing: Thoroughly clean the samples to remove any contaminants like oil, grease, or cutting fluids. This is critical for achieving a uniform nitrided layer.

    • Immerse the samples in an ultrasonic bath with acetone or ethanol for 15-20 minutes.

    • Rinse with deionized water.

    • Dry the samples completely using a stream of dry air or in a low-temperature oven.

  • Handling: Handle the cleaned samples with clean gloves to prevent recontamination of the surfaces.

Protocol 2: Gas Nitriding

Gas nitriding uses dissociated ammonia as the source of atomic nitrogen. The process parameters must be tightly controlled to achieve the desired case properties.

  • Loading: Place the prepared samples into the furnace, ensuring adequate spacing for uniform gas circulation.

  • Purging: Seal the furnace and purge with an inert gas, such as nitrogen, to remove all oxygen and prevent oxidation of the samples during heating.[9]

  • Heating: Heat the furnace to the specified nitriding temperature, typically between 470°C and 570°C.[10]

  • Nitriding Cycle: Once the temperature has stabilized, introduce the nitriding atmosphere. A common atmosphere is pure ammonia or a mixture of ammonia and hydrogen.[10] Hold the samples at this temperature for a duration determined by the target case depth (can range from 6 to over 90 hours).[3]

  • Cooling: After the nitriding cycle is complete, stop the flow of the active gas and cool the furnace under a protective nitrogen atmosphere to near room temperature before removing the samples.

Protocol 3: Plasma (Ion) Nitriding

Plasma nitriding is performed in a vacuum using a gas mixture and a high-voltage electrical field to create plasma, which provides nitrogen ions for surface diffusion.[11][12]

  • Loading: Position the samples on the cathode plate within the vacuum chamber, ensuring they are electrically isolated from each other.

  • Evacuation: Seal the chamber and evacuate it to a pressure typically below 10 Pa.

  • Heating & Sputter Cleaning: Introduce the process gas (e.g., a mixture of hydrogen and argon) and apply a voltage to create a plasma. The resulting ion bombardment will heat the samples and sputter-clean their surfaces.

  • Nitriding Cycle: Adjust the gas mixture to the desired nitriding composition (e.g., nitrogen and hydrogen).[13] The plasma activates the nitrogen, which is then accelerated towards the sample surface.[14] Maintain the temperature (typically 480-570°C) and pressure for the required process duration.[11]

  • Cooling: At the end of the cycle, turn off the power supply and allow the samples to cool under vacuum or by backfilling the chamber with an inert gas.

Data Presentation

Quantitative data should be systematically collected and organized. The following tables provide typical parameters and expected results for nitriding EN40B steel.

Table 1: Chemical Composition of EN40B Steel. [15]

Element Weight %
Carbon (C) 0.20 - 0.30
Chromium (Cr) 2.90 - 3.50
Molybdenum (Mo) 0.40 - 0.70
Manganese (Mn) 0.40 - 0.65
Silicon (Si) 0.10 - 0.35
Nickel (Ni) 0.40 max
Sulphur (S) 0.05 max

| Phosphorous (P) | 0.05 max |

Table 2: Typical Gas & Plasma Nitriding Parameters for EN40B Steel.

Parameter Gas Nitriding Plasma Nitriding
Temperature 470 - 570 °C[10] 480 - 570 °C[3]
Time 10 - 96 hours[10] 8 - 24 hours[12][13]
Atmosphere NH₃ / N₂ + H₂ N₂ + H₂[13]
Pressure Atmospheric 50 - 500 Pa

| Nitriding Potential | 0.1 - 5 atm⁻¹/² | N/A (controlled by gas ratio/pressure) |

Table 3: Expected Properties of Nitrided EN40B Steel.

Property Typical Value
Surface Hardness 61-65 HRC (approx. 720-830 HV)[6][16]
Case Depth 0.15 - 0.75 mm[3][17]
Core Tensile Strength ('T' Condition) 850 - 1000 N/mm²[6]

| Core Hardness ('T' Condition) | 248 - 302 HB[15] |

Post-Nitriding Characterization Protocol

  • Sample Sectioning: Carefully cut a cross-section of the nitrided sample using a low-speed diamond saw to minimize deformation.

  • Mounting and Polishing: Mount the cross-sectioned sample in a conductive resin. Grind the surface with successively finer SiC papers (from 240 to 1200 grit), followed by polishing with diamond pastes (e.g., 6 µm, 3 µm, and 1 µm) to achieve a mirror-like finish.

  • Etching: Etch the polished surface with 2% Nital for 5-10 seconds to reveal the microstructure of the nitrided layer and the substrate.

  • Microstructural Analysis:

    • Use an optical microscope to observe the overall structure, including the compound layer (white layer) and the diffusion zone.

    • Employ SEM for high-magnification imaging of the nitride precipitates and any porosity.[7]

    • Use EDS to map the distribution of nitrogen, iron, and alloying elements like chromium across the case.[8]

  • Microhardness Profile:

    • Perform a series of microhardness indentations (e.g., Vickers with a 100g load) starting from the edge and moving towards the core.

    • Plot the hardness values as a function of distance from the surface to obtain a hardness depth profile.[4]

  • Phase Identification:

    • Use XRD on the sample surface to identify the phases present in the compound layer, such as ε-Fe₃N and γ'-Fe₄N.[18]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_process Phase 2: Nitriding Treatment cluster_analysis Phase 3: Characterization p1 EN40B Sample Machining p2 Degreasing & Cleaning p1->p2 p3 Furnace Loading p2->p3 p4 Purging / Evacuation p3->p4 p5 Heating to Process Temp p4->p5 p6 Nitriding Cycle (Gas or Plasma) p5->p6 p7 Controlled Cooling p6->p7 a1 Cross-Sectioning & Polishing p7->a1 a2 Microhardness Testing a1->a2 a3 Microstructural Analysis (OM, SEM/EDS) a1->a3 a4 Phase Analysis (XRD) a1->a4

Caption: Experimental workflow for nitriding and characterizing EN40B steel.

logical_relationships cluster_inputs Input: Process Parameters cluster_structure Resulting Microstructure cluster_outputs Output: Material Properties param_temp Temperature struct_cl Compound Layer (White Layer) param_temp->struct_cl influences struct_dz Diffusion Zone param_temp->struct_dz influences struct_case Case Depth param_temp->struct_case influences param_time Time param_time->struct_cl influences param_time->struct_dz influences param_time->struct_case influences param_atmo Atmosphere (Gas Composition / Pressure) param_atmo->struct_cl influences param_atmo->struct_dz influences param_atmo->struct_case influences prop_hard Surface Hardness struct_cl->prop_hard determines prop_wear Wear Resistance struct_cl->prop_wear determines prop_fatigue Fatigue Strength struct_cl->prop_fatigue determines struct_dz->prop_hard determines struct_dz->prop_wear determines struct_dz->prop_fatigue determines struct_case->prop_hard determines struct_case->prop_wear determines struct_case->prop_fatigue determines

References

Application Notes and Protocols for Machining and Fabrication of EN40B Test Pieces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the machining and fabrication of EN40B steel test pieces, critical for accurate and repeatable mechanical testing in research and development. The protocols cover material handling, machining operations, heat treatment, and quality control to ensure the integrity of the test specimens.

Introduction

EN40B is a chromium-molybdenum nitriding steel known for its high wear resistance, good toughness, and ductility, especially after heat treatment.[1][2] It is frequently used in high-stress applications, making it a material of interest for various research and development activities. The proper preparation of test specimens is paramount to obtaining reliable data on its mechanical properties. These protocols outline the standardized procedures for creating EN40B test pieces for tensile, impact, and fatigue testing. In its annealed or normalized state, EN40B is readily machinable.[2]

Materials and Equipment

Raw Material
  • EN40B steel bar stock (ensure material certification to BS EN 10204 3.1)[3]

Machining Equipment
  • Lathe (for turning operations)

  • Milling machine

  • Surface grinder

  • Band saw or power hacksaw for initial cutting

Cutting Tools
  • Turning: Carbide inserts (e.g., TiN or TiCN coated) are recommended for machining ferrous materials like EN40B.[4]

  • Milling: High-speed steel (HSS) or carbide end mills.

  • Grinding: Aluminum oxide or silicon carbide grinding wheels.[5]

Heat Treatment Equipment
  • Furnace with calibrated temperature control (for annealing and tempering)

  • Gas nitriding furnace with ammonia and carrier gas supply

Measurement and Inspection Tools
  • Micrometers and calipers

  • Surface roughness tester

  • Hardness tester (Rockwell or Vickers)

Consumables
  • Cutting fluid (soluble oil or semi-synthetic fluid recommended for general machining of alloy steels)[6][7]

  • Abrasive cloths and polishing compounds

Machining Protocols

Machining of EN40B should ideally be performed in its annealed condition to ensure ease of machining and to prevent excessive tool wear.

Initial Preparation
  • Cut the EN40B bar stock to the required length for the specific test piece using a band saw or power hacksaw, leaving a machining allowance.

  • Ensure the workpiece is securely clamped before any machining operation.

Turning Operations (for cylindrical test pieces)

Table 1: Recommended Starting Parameters for Turning EN40B with Carbide Tooling

ParameterRoughingFinishing
Cutting Speed (Vc) 100-150 m/min150-200 m/min
Feed Rate (f) 0.2-0.4 mm/rev0.1-0.2 mm/rev
Depth of Cut (ap) 2-4 mm0.25-1 mm

Note: These are starting recommendations and may need to be adjusted based on the specific lathe, tooling, and coolant used.

Protocol for Turning:

  • Mount the workpiece in the lathe chuck.

  • Perform a facing operation on both ends to achieve the desired length.

  • Execute rough turning passes to bring the workpiece close to the final diameter, following the parameters in Table 1.

  • Apply a suitable cutting fluid, such as a soluble oil emulsion, to cool the workpiece and cutting tool.[6]

  • Perform finishing passes to achieve the final dimensions and desired surface finish.

  • For threaded-end specimens, perform threading operations according to the required specification.

Milling Operations (for flat test pieces)

Table 2: Recommended Starting Parameters for Milling EN40B

Tool MaterialCutting Speed (Vc)Feed per Tooth (fz)Axial Depth of Cut (ap)Radial Depth of Cut (ae)
HSS 20-30 m/min0.05-0.15 mm1-3 mm0.5 x Tool Diameter
Carbide 60-100 m/min0.1-0.25 mm2-5 mm0.75 x Tool Diameter

Note: These are starting recommendations and should be optimized based on the specific milling machine, cutter, and setup rigidity.

Protocol for Milling:

  • Secure the workpiece in a vise on the milling machine table.

  • Use a face mill for initial squaring of the block.

  • Employ an end mill for profiling the test piece to the required geometry.

  • Use a constant flow of cutting fluid to prevent overheating and improve surface finish.[8]

  • Take finishing passes with a reduced depth of cut and higher spindle speed to achieve the final dimensions and surface finish.

Grinding Operations

Grinding is typically performed after rough machining and heat treatment to achieve the final dimensions and a fine surface finish.

Table 3: Grinding Wheel and Parameter Selection for EN40B

ParameterRecommendation
Abrasive Type Aluminum Oxide, Silicon Carbide
Grit Size 46-60 (Roughing), 80-120 (Finishing)
Wheel Speed 25-35 m/s
Workpiece Speed 15-25 m/min
Depth of Cut 0.01-0.025 mm (Roughing), 0.005-0.01 mm (Finishing)
Coolant Soluble oil or synthetic fluid[7]

Note: The selection of the grinding wheel depends on the hardness of the material and the desired surface finish.[9]

Protocol for Grinding:

  • Mount the workpiece on a magnetic chuck or in a suitable fixture.

  • Dress the grinding wheel to ensure it is sharp and runs true.

  • Set the grinding parameters according to Table 3.

  • Apply a generous amount of coolant to the grinding zone to prevent thermal damage to the workpiece.

  • Perform multiple passes, with progressively smaller depths of cut for the finishing stage.

  • Regularly check the dimensions and surface finish of the workpiece.

Heat Treatment Protocols

Heat treatment is critical for achieving the desired mechanical properties in EN40B test pieces.

Sub-critical Annealing (for improved machinability)

This process is performed on the raw material before machining to reduce hardness and relieve internal stresses.[10]

Protocol for Sub-critical Annealing:

  • Place the EN40B raw material in a furnace.

  • Heat the material to a temperature between 650°C and 700°C.

  • Hold at this temperature for approximately 1-2 hours per 25mm of section thickness.

  • Cool the material slowly in the furnace to room temperature.[11]

Hardening and Tempering

To achieve a hardened and tempered condition (e.g., 'T' condition).

Protocol for Hardening and Tempering:

  • After rough machining, place the test pieces in a furnace.

  • Heat slowly to the hardening temperature of 860-900°C.

  • Soak at this temperature for a sufficient time to ensure uniform heating.

  • Quench the test pieces in oil.

  • Temper immediately after quenching by heating to a temperature between 550°C and 700°C, depending on the desired final hardness.

  • Hold at the tempering temperature for at least 2 hours.

  • Cool in air.

Gas Nitriding

Gas nitriding is a surface hardening process that significantly increases wear resistance and fatigue strength.[12][13] The case depth achieved is a function of the nitriding time and temperature.[14]

Protocol for Gas Nitriding:

  • Ensure the test pieces are in the hardened and tempered condition and have been finish machined, leaving a small allowance for growth if necessary.

  • Thoroughly clean and degrease the test pieces.

  • Place the specimens in the gas nitriding furnace.

  • Heat the furnace to the nitriding temperature, typically between 500°C and 530°C.

  • Introduce ammonia gas into the furnace. The dissociation of ammonia provides the nitrogen for diffusion into the steel surface.

  • Hold at the nitriding temperature for a duration determined by the desired case depth (e.g., 10-60 hours).

  • After the nitriding cycle, cool the furnace in a controlled manner.

Table 4: Estimated Gas Nitriding Time for EN40B at 510°C

Desired Case DepthApproximate Nitriding Time
0.1 mm5-10 hours
0.2 mm15-25 hours
0.3 mm30-45 hours
0.4 mm50-70 hours

Note: These are estimates. The exact time will depend on the specific furnace conditions and the desired hardness profile. It is recommended to perform trial runs with test coupons.

Quality Control and Inspection

Dimensional Accuracy
  • Verify all critical dimensions of the test pieces using calibrated micrometers and calipers according to the relevant standard (e.g., ASTM E8 for tensile specimens).[15]

Surface Finish
  • Measure the surface roughness of the gauge length of the test pieces using a profilometer.

  • For tensile test specimens, a surface roughness (Ra) of 0.4 to 1.6 µm is generally recommended to avoid introducing stress concentrations.

Hardness
  • Perform hardness testing (Rockwell C or Vickers) on the core of the material and on the surface of nitrided specimens to ensure the heat treatment has achieved the desired properties.

Visualizations

Fabrication_Workflow cluster_Preparation 1. Material Preparation cluster_Machining 2. Machining cluster_Heat_Treatment 3. Heat Treatment cluster_Finishing 4. Final Finishing & Inspection Raw_Material EN40B Bar Stock Cutting Cut to Length Raw_Material->Cutting Annealing Sub-critical Annealing (Optional, for machinability) Cutting->Annealing Rough_Machining Rough Turning / Milling Annealing->Rough_Machining Finish_Machining Finish Turning / Milling Rough_Machining->Finish_Machining Hardening_Tempering Hardening & Tempering Finish_Machining->Hardening_Tempering Nitriding Gas Nitriding (Optional) Hardening_Tempering->Nitriding Grinding Grinding Hardening_Tempering->Grinding Nitriding->Grinding Inspection Dimensional & Surface Inspection Grinding->Inspection Final_Specimen Final Test Specimen Inspection->Final_Specimen

Caption: Workflow for EN40B Test Piece Fabrication.

Heat_Treatment_Properties cluster_Heat_Treatments Heat Treatment Processes cluster_Properties Resulting Mechanical Properties Annealed Sub-critical Annealing Machinability Improved Machinability Annealed->Machinability Hardened_Tempered Hardening & Tempering Nitrided Gas Nitriding Hardened_Tempered->Nitrided Prerequisite Toughness_Ductility Good Toughness & Ductility Hardened_Tempered->Toughness_Ductility High_Hardness_Strength High Hardness & Strength Hardened_Tempered->High_Hardness_Strength Wear_Resistance High Surface Wear Resistance Nitrided->Wear_Resistance Fatigue_Strength Increased Fatigue Strength Nitrided->Fatigue_Strength

References

Application Notes and Protocols for Plasma Nitriding of EN40B Steel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the plasma nitriding of EN40B (722M24) steel, a chromium-molybdenum nitriding steel. The information compiled herein is intended to guide researchers and scientists in achieving desired surface properties, including high surface hardness and wear resistance.

Introduction to Plasma Nitriding of EN40B Steel

Plasma nitriding is a thermochemical surface hardening process that utilizes glow discharge technology to introduce nascent nitrogen to the surface of a material. For EN40B steel, this process is particularly effective due to the presence of chromium and molybdenum, which are strong nitride-forming elements.[1] This results in the formation of a hard, wear-resistant case with a tough core, making it suitable for applications requiring high fatigue strength and resistance to wear and seizure.[2] The key advantages of plasma nitriding for EN40B include precise control over the nitrided layer, minimal distortion compared to other heat treatment methods, and the ability to achieve high surface hardness.[3][4]

Key Process Parameters and Their Effects

The properties of the nitrided layer on EN40B steel are critically dependent on several process parameters. Understanding the influence of each is crucial for process optimization.

  • Temperature: This is a dominant factor influencing the diffusion rate of nitrogen, and consequently, the case depth and hardness profile. Higher temperatures generally lead to deeper cases but may result in a decrease in surface hardness.[5] For EN40B, typical plasma nitriding temperatures range from 400°C to 600°C.[6]

  • Time: The duration of the nitriding cycle directly affects the case depth. Longer treatment times allow for deeper nitrogen diffusion. Nitriding cycles can range from 12 to 90 hours.[3]

  • Gas Composition: The ratio of nitrogen (N₂) to hydrogen (H₂) in the process gas is a key determinant of the surface chemistry and the phases formed in the compound layer. An increased N₂ ratio can significantly enhance the hardness and wear properties.[5] Sometimes, a carbon-containing gas like methane (CH₄) is added for plasma nitrocarburizing.[2][7]

  • Gas Pressure: The pressure within the vacuum chamber influences the plasma density and the energy of the ions bombarding the workpiece surface.[8]

  • Voltage and Current: These electrical parameters determine the intensity of the glow discharge and the rate of ion bombardment, which in turn affects the heating of the workpiece and the activation of the surface.[9]

Data Presentation: Plasma Nitriding Parameters and Resulting Properties

The following tables summarize the typical plasma nitriding parameters for EN40B steel and the expected resulting properties based on available data.

Table 1: Typical Plasma Nitriding Process Parameters for EN40B Steel

ParameterTypical RangeNotes
Temperature 470 - 570 °CLower temperatures can yield higher surface hardness with a steeper hardness profile.[5]
Time 12 - 96 hoursLonger times result in a greater case depth.[3][5]
Gas Composition N₂:H₂ ratio variesIncreasing the N₂ ratio can increase hardness and wear resistance.[5] A common mixture is 25% N₂ and 75% H₂.[10]
Pressure Low Pressure (Vacuum)Typically in the range of 1-10 mbar.
Voltage 400 - 800 VInfluences plasma density and ion energy.

Table 2: Achievable Surface Properties for Plasma Nitrided EN40B Steel

PropertyTypical ValueNotes
Surface Hardness ~950 - 1200 HVCan be significantly increased from a base hardness of ~500 HV.[5] The high hardness is attributed to the formation of CrN precipitates.[5]
Case Depth (Total) 0.15 - 0.60 mmDependent on process time and temperature.[1]
Compound Layer ("White Layer") Thickness 5 - 20 µmThe thickness and composition (e.g., ε-Fe₃N, γ'-Fe₄N) can be controlled by process parameters.[5]

Experimental Protocols

Below are generalized experimental protocols for the plasma nitriding of EN40B steel. These should be adapted based on the specific equipment and desired outcomes.

Sample Preparation
  • Machining: Machine EN40B steel specimens to the desired final dimensions. If components are complex, a stress-relieving step part-way through machining is recommended to minimize distortion during nitriding.[3]

  • Surface Finish: Ensure a clean, smooth surface finish.

  • Cleaning: Thoroughly degrease and clean the samples to remove any contaminants such as oils, grease, and oxides. Ultrasonic cleaning in a suitable solvent (e.g., acetone or ethanol) is recommended.

  • Drying: Completely dry the samples before placing them in the nitriding chamber.

Plasma Nitriding Procedure
  • Loading: Place the cleaned and dried EN40B steel samples into the vacuum chamber, ensuring they are electrically isolated from each other and the chamber walls, and connected to the cathode.

  • Evacuation: Evacuate the chamber to a base pressure, typically in the range of 10⁻² to 10⁻³ mbar.

  • Heating and Sputter Cleaning:

    • Introduce a process gas mixture, typically hydrogen (H₂) or a mixture of argon (Ar) and H₂.

    • Apply a voltage to generate a glow discharge. The ion bombardment will heat the samples and remove the native oxide layer from the surface (sputter cleaning).

    • Continue this step until the desired treatment temperature is reached and the surface is sufficiently cleaned.

  • Nitriding Stage:

    • Adjust the gas composition to the desired nitriding mixture (e.g., a specific N₂:H₂ ratio).

    • Maintain the desired process temperature, pressure, and duration. The workpiece temperature is a critical control parameter.

  • Cooling:

    • At the end of the nitriding cycle, turn off the plasma.

    • Cool the samples under a partial pressure of an inert gas (e.g., nitrogen or argon) or in a vacuum to prevent oxidation.

Post-Nitriding Characterization
  • Surface Hardness Measurement: Use a microhardness tester (e.g., Vickers) to measure the surface hardness of the nitrided samples.

  • Case Depth Analysis:

    • Cut a cross-section of a sample.

    • Mount and polish the cross-section.

    • Etch the surface with a suitable reagent (e.g., Nital) to reveal the nitrided case.

    • Measure the case depth using an optical microscope or a microhardness traverse.

  • Microstructural Analysis: Use optical microscopy and Scanning Electron Microscopy (SEM) to examine the microstructure of the nitrided layer, including the compound layer and the diffusion zone.

  • Phase Analysis: Employ X-ray Diffraction (XRD) to identify the phases present in the compound layer (e.g., ε-Fe₃N, γ'-Fe₄N, CrN).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the plasma nitriding process for EN40B steel.

PlasmaNitridingWorkflow cluster_prep Sample Preparation cluster_process Plasma Nitriding Process cluster_char Post-Process Characterization machining Machining & Stress Relieving cleaning Degreasing & Cleaning machining->cleaning drying Drying cleaning->drying loading Loading into Vacuum Chamber drying->loading evacuation Evacuation to Base Pressure loading->evacuation heating Heating & Sputter Cleaning evacuation->heating nitriding Nitriding Stage heating->nitriding cooling Controlled Cooling nitriding->cooling hardness Surface Hardness Testing cooling->hardness case_depth Case Depth Analysis cooling->case_depth microstructure Microstructural Examination cooling->microstructure phase Phase Analysis (XRD) cooling->phase

Caption: Experimental workflow for plasma nitriding of EN40B steel.

Signaling Pathway and Logical Relationships

The logical relationship between the key process parameters and the resulting material properties can be visualized as follows.

ParameterEffects temp Temperature hardness Surface Hardness temp->hardness Influences case_depth Case Depth temp->case_depth Strongly Influences time Time time->case_depth Directly Proportional gas_comp Gas Composition (N2:H2) gas_comp->hardness Strongly Influences compound_layer Compound Layer Properties gas_comp->compound_layer Determines Phases pressure Pressure pressure->compound_layer Influences Thickness wear_res Wear Resistance hardness->wear_res Directly Correlates case_depth->wear_res Contributes to compound_layer->wear_res Significantly Affects

Caption: Influence of process parameters on EN40B nitrided properties.

References

Application Notes and Protocols for Metallographic Preparation of EN40B for Microscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

**Abstract

This document provides a detailed protocol for the metallographic preparation of EN40B, a chromium-molybdenum nitriding steel, for microscopic analysis. The procedures outlined herein cover all stages from sectioning and mounting to grinding, polishing, and etching, ensuring the accurate revelation of the material's microstructure, including the nitrided case and core features. Adherence to this protocol will facilitate reproducible and high-quality sample preparation, which is critical for subsequent analysis such as hardness testing, grain size determination, and phase characterization.

Introduction

EN40B (also known as 722M24) is a chromium-molybdenum steel specifically designed for nitriding, a surface-hardening process that significantly enhances wear resistance, fatigue strength, and surface hardness.[1][2][3] Metallographic analysis is essential for quality control of the nitriding process and for research and failure analysis of EN40B components.[4][5] The primary objective of the metallographic preparation is to produce a flat, scratch-free surface with minimal deformation that accurately represents the true microstructure of the material.[6] This involves a systematic sequence of grinding and polishing, followed by chemical etching to reveal the microstructural details.

Experimental Protocols

The following protocols provide a step-by-step guide for the metallographic preparation of EN40B steel.

2.1 Sectioning

The initial step is to obtain a representative sample from the bulk material.

  • Objective: To extract a specimen of manageable size from the area of interest with minimal thermal and mechanical damage.

  • Equipment: Abrasive cut-off machine with a suitable cooling system.

  • Procedure:

    • Secure the EN40B steel workpiece in the vise of the abrasive cut-off machine.

    • Select an appropriate abrasive cut-off wheel, typically an aluminum oxide wheel, suitable for the hardness of the material.

    • During cutting, apply a generous flow of coolant (e.g., water-soluble oil emulsion) to prevent overheating and thermal damage to the microstructure.[6]

    • Use a steady, moderate feed rate to avoid excessive mechanical deformation.

    • After sectioning, thoroughly clean the specimen with soap and water, followed by rinsing with ethanol and drying.

2.2 Mounting

For ease of handling and to ensure edge retention, especially when examining the nitrided surface, the specimen should be mounted.

  • Objective: To encapsulate the specimen in a polymer resin for convenient handling during subsequent preparation steps and to protect the edges from rounding.

  • Equipment: Hot compression mounting press or cold mounting materials.

  • Procedure for Hot Mounting (Recommended):

    • Ensure the specimen is clean and dry.

    • Place the specimen in the mold of the hot mounting press with the surface of interest facing down.

    • Add a suitable thermosetting resin, such as phenolic or epoxy resin.

    • Apply heat and pressure according to the resin manufacturer's instructions (typically 150-180°C and 25-40 MPa).

    • Allow the mounted specimen to cool to room temperature before removal.

2.3 Grinding

Grinding is performed to planarize the specimen and remove the deformation layer introduced during sectioning. This is a multi-step process using successively finer abrasive papers.

  • Objective: To achieve a flat surface and remove the damage from the sectioning process.

  • Equipment: A rotating grinding machine with water cooling. Silicon Carbide (SiC) abrasive papers of various grit sizes.

  • Procedure:

    • Begin with the coarsest grit SiC paper to establish a planar surface.

    • Hold the specimen firmly and apply moderate pressure against the rotating abrasive paper.

    • Ensure a constant flow of water to act as a lubricant and to flush away debris.[7]

    • Between each grinding step, rotate the specimen by 90 degrees to ensure that the scratches from the previous step are completely removed.

    • Thoroughly clean the specimen with water and ethanol between each grit change to prevent cross-contamination.

2.4 Polishing

Polishing is the final stage of mechanical preparation, aimed at producing a mirror-like, scratch-free surface.

  • Objective: To remove the fine scratches from the final grinding step, resulting in a highly reflective and deformation-free surface.

  • Equipment: A rotating polishing machine. Polishing cloths and diamond suspensions of various particle sizes.

  • Procedure:

    • Use a new or thoroughly cleaned polishing cloth for each polishing step.

    • Apply a small amount of diamond suspension to the polishing cloth.

    • Use a suitable lubricant to prevent overheating and to distribute the diamond particles evenly.

    • Apply moderate pressure and move the specimen in a circular motion against the rotating cloth.

    • The final polishing step may involve using a colloidal silica or alumina suspension for a superior finish.

    • After polishing, clean the specimen thoroughly with soap and water, rinse with ethanol, and dry with a stream of warm air.

2.5 Etching

Etching is a chemical process that reveals the microstructure by selectively corroding different phases or grain boundaries at different rates.

  • Objective: To reveal the microstructural features such as grain boundaries, phases, and the nitrided case.

  • Equipment: Fume hood, beakers, tongs, and personal protective equipment (PPE).

  • Recommended Etchant: Nital (2-5%)

    • Composition: 2-5 ml of Nitric Acid (HNO₃) in 95-98 ml of Ethanol.

    • Procedure:

      • Under a fume hood and wearing appropriate PPE, immerse the polished specimen in the Nital solution using tongs.[8]

      • Etch for a few seconds to a minute, gently agitating the solution. The optimal time will depend on the concentration of the etchant and the specific heat treatment of the steel.[8][9]

      • Observe the surface; the polished shine will turn to a dull or frosty appearance when adequately etched.

      • Immediately rinse the specimen thoroughly with running water, followed by an ethanol rinse.

      • Dry the specimen with a stream of warm air. Do not wipe the etched surface.

    • Expected Results: Nital will reveal the ferrite and pearlite in the core and will show the nitrided layer, which often appears as a "white layer" at the surface.[5] The diffusion zone beneath the compound layer in alloyed steels will also be revealed.[5]

Data Presentation

The following tables summarize the quantitative parameters for the metallographic preparation of EN40B steel. These are recommended starting parameters and may require optimization based on the specific condition of the material and the equipment used.

Table 1: Grinding Parameters

StepAbrasive TypeGrit Size (P-grade)Rotational Speed (rpm)PressureTime (min)Lubricant
Planar GrindingSiC PaperP240150-300ModerateUntil planarWater
Intermediate GrindingSiC PaperP400150-300Moderate1-2Water
Fine Grinding 1SiC PaperP800150-300Moderate1Water
Fine Grinding 2SiC PaperP1200150-300Light1Water

Table 2: Polishing Parameters

StepPolishing ClothAbrasive TypeParticle Size (µm)Rotational Speed (rpm)PressureTime (min)Lubricant
Rough PolishingNapless/Low-napDiamond Suspension6150Moderate3-5Diamond Extender
Intermediate PolishingLow-napDiamond Suspension3150Moderate2-4Diamond Extender
Final PolishingMedium-napDiamond Suspension1150Light1-3Diamond Extender
Optional Final StepNapped ClothColloidal Silica0.05120-150Light1-2Water

Table 3: Etching Protocol

EtchantCompositionEtching TimeApplication Method
Nital2-5% Nitric Acid in Ethanol5-30 secondsImmersion or Swabbing

Mandatory Visualization

The following diagram illustrates the workflow for the metallographic preparation of EN40B steel.

experimental_workflow Sectioning Sectioning (Abrasive Cutter) Mounting Mounting (Hot Compression) Sectioning->Mounting Grinding Grinding (SiC Paper Sequence) Mounting->Grinding Polishing Polishing (Diamond Suspension) Grinding->Polishing Etching Etching (Nital) Polishing->Etching Analysis Microscopic Analysis Etching->Analysis

Caption: Experimental workflow for EN40B metallographic preparation.

References

Troubleshooting & Optimization

preventing distortion in EN40B during nitriding process

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing distortion in EN40B steel during the nitriding process.

Frequently Asked Questions (FAQs)

Q1: What is EN40B steel and why is it used for nitriding?

EN40B, also known as 722M24, is a chromium-molybdenum (Cr-Mo) nitriding steel. It is specifically designed for the nitriding process due to its alloying elements, primarily chromium, which form very hard nitride precipitates with nitrogen. This results in a hard, wear-resistant surface with good toughness and ductility. The relatively low temperature of the nitriding process means that EN40B components can be produced with a scale-free surface and minimal distortion compared to other case-hardening methods.[1][2]

Q2: What causes distortion in EN40B during the nitriding process?

While nitriding is a low-distortion process, distortion can still occur in EN40B components. The primary causes are:

  • Relief of Residual Stresses: The most common cause of distortion is the relaxation of internal stresses introduced during prior manufacturing steps such as machining, grinding, or cold working. The temperatures used in nitriding, although relatively low, are sufficient to relieve these stresses, causing the component to warp or change shape.[3]

  • Dimensional Growth: The nitriding process involves the diffusion of nitrogen into the steel surface, which forms a "white layer" (compound zone) of iron nitrides and a diffusion zone beneath it. These new structures have a larger volume than the original steel matrix, leading to predictable and uniform dimensional growth.[4] This is a dimensional change, not necessarily distortion, but it must be accounted for in the design and manufacturing process.

  • Phase Transformations: Although nitriding is carried out below the critical transformation temperature of steel, any retained austenite from previous heat treatments can transform, leading to dimensional changes.

Q3: How can distortion in EN40B be prevented or minimized?

The most effective way to prevent distortion is to perform a stress-relieving heat treatment on the EN40B component after rough machining but before final machining and nitriding.[3] This process reduces the internal stresses that would otherwise be relieved during the nitriding cycle. It is crucial that the stress-relieving temperature is higher than the nitriding temperature to ensure dimensional stability during the subsequent nitriding process.[5]

Q4: What is the expected dimensional change in EN40B after nitriding?

The dimensional growth during nitriding is generally uniform and predictable. For most gas nitriding cycles, a growth of 5 to 13 microns (0.0002 to 0.0005 inches) per surface can be expected.[4] However, more aggressive nitriding cycles aimed at achieving higher wear resistance can result in growth exceeding 25 microns (0.001 inches).[4] This growth should be factored into the initial dimensions of the component.

Q5: Can specific areas of an EN40B component be prevented from hardening during nitriding?

Yes, it is possible to selectively nitride components by using a special masking paint. This paint prevents the diffusion of nitrogen into the masked areas, leaving them soft for subsequent machining or other treatments.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Warping or Shape Distortion Residual Stresses: Internal stresses from prior manufacturing processes (e.g., machining, cold working) are being relieved at the nitriding temperature.Implement a stress-relieving cycle before final machining and nitriding. Ensure the stress-relieving temperature is at least 25-30°C higher than the nitriding temperature.
Non-uniform Heating or Cooling: Uneven temperature distribution in the furnace can cause distortion.Ensure proper furnace loading to allow for uniform gas circulation and heat transfer. Control the cooling rate after nitriding.
Component Geometry: Thin or asymmetrical sections are more prone to distortion.Consider design modifications to improve symmetry or add temporary bracing during heat treatment.
Unexpected Dimensional Growth Incorrect Process Parameters: Higher nitriding temperatures or longer cycle times can lead to a thicker white layer and greater dimensional growth.Review and optimize nitriding parameters. A two-stage nitriding process can help control the white layer thickness.
Material Inconsistency: Variations in the chemical composition of the steel can affect the nitriding response.Ensure the EN40B material is from a reputable supplier and meets the required specifications.
Cracking or Chipping of the Nitrided Case Excessively Thick White Layer: A thick compound zone can be brittle and prone to cracking, especially at sharp corners.Control the nitriding potential to limit the thickness of the white layer. Consider a diffusion stage in the nitriding cycle to reduce surface nitrogen concentration.
Sharp Edges in Component Design: Stresses can concentrate at sharp corners, leading to cracking.Design components with radii at corners and avoid sharp edges.
Uneven Hardness or Case Depth Surface Contamination: Oils, grease, or oxides on the surface can inhibit nitrogen diffusion, leading to soft spots.Ensure thorough cleaning and degreasing of components before they enter the nitriding furnace.
Poor Gas Circulation: Inadequate flow of the nitriding atmosphere around the component can result in non-uniform case formation.Optimize the loading of components in the furnace to ensure proper gas circulation.

Data Presentation

Table 1: Chemical Composition of EN40B Steel

ElementContent (%)
Carbon0.20 - 0.30
Silicon0.10 - 0.35
Manganese0.40 - 0.65
Chromium2.90 - 3.50
Molybdenum0.40 - 0.70
Phosphorus≤ 0.05
Sulfur≤ 0.05
Nickel≤ 0.40

Source: Jai Ganesh Steel Company, 2021[6]

Table 2: Pre-Nitriding Heat Treatment Parameters for EN40B

Heat TreatmentTemperature Range (°C)Purpose
Hardening880 - 910To achieve the desired core strength and toughness.
Tempering570 - 700To relieve stresses from hardening and achieve the final mechanical properties before nitriding. The tempering temperature must be higher than the nitriding temperature.[1]
Annealing680 - 700To soften the steel for easier machining.
Stress Relieving 570 - 680 To minimize distortion during nitriding by relieving machining stresses. Must be performed at a temperature higher than the nitriding temperature.

Source: West Yorkshire Steel, Jai Ganesh Steel Company, 2021[1][6]

Table 3: Gas Nitriding Process Parameters for EN40B and Expected Outcomes

ParameterValueEffect
Temperature 480 - 570 °CLower temperatures (e.g., 470-520°C) generally result in higher surface hardness but shallower case depths. Higher temperatures increase the diffusion rate and case depth but may reduce surface hardness.[5][7]
Time 6 - 96 hoursLonger nitriding times lead to greater case depths.[5][7]
Atmosphere Ammonia (NH₃) basedThe degree of ammonia dissociation controls the nitriding potential. A higher nitriding potential can increase surface hardness but may also lead to a thicker, more brittle white layer.
Expected Case Depth 0.05 - 0.75 mmDependent on the combination of temperature and time.[5]
Expected Hardness 61 - 65 HRCDependent on the material condition and nitriding parameters.[1]
Expected Dimensional Growth 5 - 13 µm per surfaceFor typical nitriding cycles.[4]

Experimental Protocols

Protocol 1: Stress Relieving of EN40B for Dimensional Stability
  • Objective: To minimize distortion during the subsequent nitriding process by relieving internal stresses from machining.

  • Procedure:

    • After rough machining, thoroughly clean the EN40B component to remove any oils, grease, or contaminants.

    • Place the component in a calibrated furnace, ensuring it is well-supported to prevent sagging at the stress-relieving temperature.

    • Slowly heat the component to the selected stress-relieving temperature (typically between 570-680°C, ensuring it is at least 25-30°C higher than the planned nitriding temperature). A slow heating rate helps to prevent the introduction of new thermal stresses.

    • Hold the component at the stress-relieving temperature for approximately 1-2 hours per 25mm of section thickness.

    • Slowly cool the component inside the furnace to below 300°C before removing it and allowing it to cool to room temperature in still air. Rapid cooling can re-introduce stresses.

    • Proceed with final, light machining or grinding to achieve the finished dimensions before nitriding.

Protocol 2: Gas Nitriding of EN40B
  • Objective: To produce a hard, wear-resistant surface on an EN40B component.

  • Procedure:

    • Ensure the EN40B component has been appropriately pre-hardened, tempered, and stress-relieved.

    • Thoroughly clean and degrease the component immediately before loading it into the nitriding furnace.

    • Load the component into the furnace, ensuring proper spacing for uniform gas circulation.

    • Purge the furnace with an inert gas (e.g., nitrogen) to remove any oxygen.

    • Heat the furnace to the desired nitriding temperature (typically 480-570°C).

    • Once the temperature has stabilized, introduce ammonia gas (NH₃) into the furnace.

    • Control the flow rate of ammonia and the dissociation rate to maintain the desired nitriding potential throughout the cycle. A two-stage process, with a higher potential in the first stage to initiate nitride formation and a lower potential in the second to control the white layer and promote diffusion, can be beneficial.

    • Hold the component at the nitriding temperature for the required duration (6 to 96 hours) to achieve the specified case depth.

    • After the nitriding cycle is complete, stop the ammonia flow and cool the furnace. The cooling rate can influence the final properties and should be controlled. For components with strict dimensional requirements, slow cooling in the furnace is recommended.[8]

Visualizations

Distortion_Troubleshooting start Distortion Observed in EN40B After Nitriding check_stress_relief Was the component stress-relieved before final machining? start->check_stress_relief stress_relieve Action: Implement a stress-relieving cycle. Ensure temperature is > nitriding temperature. check_stress_relief->stress_relieve No check_geometry Is the component geometry complex or asymmetrical? check_stress_relief->check_geometry Yes end_solution Distortion Minimized stress_relieve->end_solution geometry_solution Action: Review design for symmetry. Consider temporary bracing during heat treatment. check_geometry->geometry_solution Yes check_heating_cooling Is furnace loading and cooling uniform? check_geometry->check_heating_cooling No geometry_solution->end_solution heating_cooling_solution Action: Optimize furnace loading for uniform gas flow. Control cooling rate. check_heating_cooling->heating_cooling_solution No check_heating_cooling->end_solution Yes heating_cooling_solution->end_solution

Caption: Troubleshooting flowchart for diagnosing distortion in nitrided EN40B.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_nitriding Nitriding Process cluster_post_treatment Post-Treatment rough_machining 1. Rough Machining stress_relief 2. Stress Relieving (> Nitriding Temp) rough_machining->stress_relief final_machining 3. Final Machining/ Grinding stress_relief->final_machining cleaning1 4. Thorough Cleaning final_machining->cleaning1 furnace_loading 5. Furnace Loading cleaning1->furnace_loading nitriding_cycle 6. Gas Nitriding Cycle (Controlled Temp & Atmosphere) furnace_loading->nitriding_cycle controlled_cooling 7. Controlled Cooling nitriding_cycle->controlled_cooling final_inspection 8. Final Inspection (Dimensional & Hardness) controlled_cooling->final_inspection

Caption: Experimental workflow for minimizing distortion in EN40B.

References

common defects in heat-treated EN40B and their solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Heat Treatment of EN40B Steel

This technical support center provides troubleshooting guidance for common defects encountered during the heat treatment of EN40B (722M24), a chromium-molybdenum nitriding steel. The information is intended for researchers, scientists, and engineering professionals working with this alloy.

Frequently Asked Questions (FAQs)

Q1: What is EN40B steel and why is it heat-treated?

EN40B is a versatile engineering steel known for its high tensile strength, good toughness, and excellent shock resistance.[1] It is a nitriding steel, meaning it is specifically designed for a surface-hardening process called nitriding, which significantly increases wear resistance.[2][3] Heat treatment, including quenching, tempering, and nitriding, is performed to develop the optimal mechanical properties for demanding applications such as gears, crankshafts, and high-strength fasteners.[4]

Q2: What are the most common defects observed after heat-treating EN40B?

Common defects are similar to those in other alloy steels and can be broadly categorized as:

  • Dimensional and Shape Inaccuracies: Distortion and warping.[5][6]

  • Mechanical Property Failures: Low hardness, soft spots, brittleness, and quench cracks.[7]

  • Surface Imperfections: Oxidation, decarburization, and surface cracking, particularly after nitriding.[5]

Troubleshooting Guides

Issue 1: Distortion and Warping

Q: My EN40B component is distorted after quenching and tempering. What are the likely causes and solutions?

A: Distortion is a change in the size or shape of a component, often caused by thermal stresses and phase transformations during heat treatment.[5][6]

Common Causes:

  • Non-uniform Heating/Cooling: The most common cause. If one section of the part heats or cools faster than another, internal stresses are created, leading to distortion.[6][8] This is especially true for components with complex geometries or varying cross-sections.

  • Relief of Residual Stresses: Stresses from prior manufacturing steps (e.g., machining) can be released during heating, causing the part to warp.[5]

  • Improper Support: Incorrectly supporting the component in the furnace can lead to sagging or bending at high temperatures.[8]

  • Aggressive Quenching: A very rapid or uneven quench can introduce significant thermal shock.[9]

Solutions:

  • Controlled Heating: Employ preheating or use slower heating rates to allow the temperature to equalize throughout the component, especially for complex shapes.[10]

  • Quenching Control: Use a less severe quenching medium (e.g., oil instead of water) or a controlled method like high-pressure gas quenching (HPGQ) for more uniform cooling.[9][11] Ensure proper agitation of the quench medium to break up vapor blankets that cause uneven cooling.

  • Fixturing: Use appropriate fixtures to support the component during heat treatment and minimize gravitational effects. Press quenching can be used to mechanically restrain parts during cooling.[9]

  • Stress Relieving: Perform a stress-relieving cycle after rough machining and before the final hardening process.

Issue 2: Low Hardness or Soft Spots

Q: After hardening and tempering, the measured hardness of my EN40B component is below the specification. Why did this happen?

A: Achieving the correct hardness is critical and failure to do so often points to issues in the heating or cooling stages of the process.[5]

Common Causes:

  • Incorrect Austenitizing Temperature: If the temperature is too low, the steel will not fully transform to austenite, resulting in a mixed microstructure of ferrite and martensite after quenching, which lowers hardness.[12]

  • Insufficient Soak Time: The component must be held at the austenitizing temperature long enough for the carbon and alloying elements to dissolve uniformly. A common rule of thumb is one hour per inch of thickness.[7][12]

  • Slow Quench Rate ("Slack Quenching"): The cooling rate was not fast enough to prevent the formation of softer microstructures like pearlite or bainite instead of martensite.[5] This can be due to an inadequate quenching medium or issues with agitation.

  • Surface Decarburization: Loss of carbon from the surface of the steel, which can occur if the furnace atmosphere is not properly controlled. This results in a soft surface layer.[5][6]

  • Retained Austenite: If the quenching temperature is too high, an excessive amount of austenite may be retained at room temperature, which is softer than martensite.

Solutions:

  • Verify Furnace Parameters: Calibrate furnace temperature controllers and ensure the correct austenitizing temperature and soak time are used for EN40B (typically 880-910°C for hardening).[2]

  • Optimize Quenching: Ensure the quenching medium is at the correct temperature and is adequately agitated. For EN40B, oil quenching is common.[2]

  • Protective Atmosphere: Use a controlled furnace atmosphere (e.g., inert gas or vacuum) to prevent decarburization.[6]

  • Material Certification: Always check the material certificate to ensure you have the correct grade (EN40B) and that its chemical composition meets the required specifications for hardenability.[12]

Issue 3: Brittleness and Cracking

Q: My EN40B component cracked during quenching, or it is excessively brittle after tempering. What are the causes and how can I prevent this?

A: Cracking is the most severe type of heat treatment defect. Brittleness can also lead to premature failure in service.

Common Causes of Quench Cracking:

  • High Internal Stresses: Cracking occurs when internal stresses from the combination of thermal shock and the volume expansion during martensite formation exceed the material's tensile strength.[5]

  • Sharp Corners and Notches: Stress concentrations at sharp internal corners, keyways, or sudden changes in section thickness can act as initiation sites for cracks.[5]

  • Overly Aggressive Quench: Using too severe a quench medium (e.g., water for an oil-hardening steel) dramatically increases thermal stresses.[13]

Common Causes of Brittleness:

  • Improper Tempering: Tempering is crucial for reducing the brittleness of as-quenched martensite. If the tempering step is missed, or the temperature is too low or the time too short, the component will remain brittle.[5][14]

  • Temper Brittleness: This is a specific phenomenon in some alloy steels, including those with chromium and manganese, where slow cooling after tempering in a critical temperature range (approx. 400-600°C) can cause a reduction in toughness due to the segregation of impurity elements to grain boundaries.[15][16]

Solutions:

  • Design Considerations: Avoid sharp internal corners and drastic changes in cross-section in the component design. Use generous fillets and radii where possible.

  • Controlled Quenching: Use the recommended quenching medium (oil for EN40B).[2] Consider interrupted quenching techniques like martempering to reduce thermal gradients before the martensitic transformation begins.[17]

  • Timely Tempering: Temper the component as soon as possible after it has cooled to room temperature from quenching to relieve internal stresses.[18]

  • Proper Tempering Procedure: Select the correct tempering temperature based on the final required hardness and toughness. For EN40B, this is typically between 570-700°C.[2] To avoid temper brittleness, cool the part rapidly (e.g., by oil or water quench) after tempering at temperatures above 600°C.[16]

Issue 4: Nitriding Defects

Q: I'm observing a brittle "white layer" and surface cracking on my EN40B component after nitriding. How can this be controlled?

A: While nitriding imparts a very hard, wear-resistant surface with minimal distortion, improper control can lead to defects.[2]

Common Causes:

  • Excessive White Layer: The "white layer" is a compound layer of iron nitrides (ε-Fe₃N and γ'-Fe₄N) on the surface. While a thin layer is desirable, an excessively thick and brittle white layer can be prone to spalling or cracking.[19] This is often caused by a nitriding potential that is too high for the temperature and time used.

  • Surface Cracking: High nitrogen activity or high nitriding temperatures (>570°C) can increase the kinetics of the process, potentially leading to surface cracking.[19][20] Pre-existing surface defects or high residual stresses can also contribute.

  • Grain Boundary Nitride Precipitation: Precipitation of chromium nitrides (CrN) within the steel provides the high hardness. However, excessive precipitation at grain boundaries can lead to embrittlement.[19][21]

Solutions:

  • Control Nitriding Parameters: Carefully control the gas mixture (nitriding potential), temperature, and time to achieve the desired case depth and microstructure. Lowering the nitriding potential can reduce the thickness of the white layer.[19]

  • Optimal Temperature: Nitriding is a relatively low-temperature process. For EN40B, temperatures between 470°C and 570°C are common. Lower temperatures tend to produce higher surface hardness but shallower cases.[19]

  • Proper Surface Preparation: Ensure the component surface is clean, free of contaminants, and has been properly stress-relieved before nitriding.

  • Two-Stage Nitriding: A common industrial practice is to use a two-stage process. The first stage uses a higher nitriding potential to initiate the white layer, and the second stage uses a lower potential to allow nitrogen to diffuse deeper into the case, controlling the white layer thickness.

Quantitative Data Summary

Table 1: Typical Mechanical Properties of EN40B (Hardened and Tempered)

ConditionTensile Strength (N/mm²)Yield Strength (N/mm²)Hardness (Brinell)
S 775 - 925585223 - 277
T 850 - 1000680248 - 302
U 925 - 1075755269 - 331

Data sourced from multiple suppliers and reflects typical values.[3][22]

Table 2: Recommended Heat Treatment Temperatures for EN40B

ProcessTemperature Range (°C)Notes
Annealing 680 - 700Heat slowly and cool in the furnace.
Hardening 880 - 910Quench in oil or polymer after adequate soaking.
Tempering 570 - 700Select temperature based on desired final properties.
Nitriding 470 - 570Temperature affects the trade-off between surface hardness and case depth.

Data sourced from supplier specifications.[2]

Experimental Protocols

Protocol 1: Investigation of Low Hardness
  • Hardness Testing:

    • Perform Rockwell C (HRC) or Vickers (HV) hardness tests on the surface of the component at multiple locations to confirm the low reading and check for uniformity.

    • If surface hardness is low, grind away a small layer (e.g., 0.5 mm) and re-test to check for decarburization. A significant increase in hardness below the surface indicates decarburization.

  • Microstructural Analysis:

    • Cut a cross-section from a sample or a scrapped part.

    • Mount, grind, and polish the sample to a mirror finish using standard metallographic procedures.

    • Etch the sample with a 2% Nital solution (2% nitric acid in ethanol).

    • Examine the microstructure under an optical microscope. Look for:

      • Untempered Martensite: A fine, needle-like structure (expected in a properly quenched part).

      • Non-Martensitic Products: Presence of pearlite (lamellar structure) or bainite indicates a slow quench.[18]

      • Insoluble Ferrite: Bright, blocky areas indicating the austenitizing temperature was too low.[18]

      • Retained Austenite: Appears as white, featureless areas between martensite needles.

  • Chemical Analysis:

    • Use Optical Emission Spectrometry (OES) or X-ray Fluorescence (XRF) to verify the chemical composition of the material against the EN40B specification to rule out incorrect material supply.

Visualizations

Troubleshooting Workflow

G cluster_0 Troubleshooting: Low Hardness in Heat-Treated EN40B start Low Hardness Detected q1 Is the surface hardness low, but core hardness is acceptable? start->q1 a1_yes Likely Surface Decarburization q1->a1_yes Yes q2 Was the austenitizing temperature and time correct? q1->q2 No end_node Root Cause Identified a1_yes->end_node a2_no Incomplete Austenitization. Adjust furnace parameters. q2->a2_no No q3 Was the quench rate sufficiently fast? q2->q3 Yes a2_no->end_node a3_no Slack Quenching. Check quench medium, temperature, and agitation. q3->a3_no No q4 Is the material chemistry correct for EN40B? q3->q4 Yes a3_no->end_node a4_no Incorrect Material Supplied. Verify material certification. q4->a4_no No q4->end_node Yes a4_no->end_node

Caption: Troubleshooting workflow for low hardness in EN40B.

Process-Defect Relationship Diagram

G cluster_0 Heat Treatment Process Parameters & Potential Defects in EN40B heating Heating Stage (Austenitizing) distortion Distortion / Warping heating->distortion Non-uniformity low_hardness Low Hardness heating->low_hardness Temp too low decarb Decarburization heating->decarb Atmosphere quenching Quenching Stage quenching->distortion Non-uniformity quenching->low_hardness Too slow cracking Quench Cracking quenching->cracking Too severe tempering Tempering Stage brittleness Brittleness tempering->brittleness Incorrect Temp/Time nitriding Nitriding Stage nitriding->brittleness Excessive Case nitride_defects Nitriding Defects (e.g., White Layer) nitriding->nitride_defects Incorrect Parameters

References

optimizing EN40B nitriding time for desired case depth

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing EN40B Nitriding

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the nitriding process for EN40B steel to achieve a desired case depth and surface hardness.

Troubleshooting Guide

This guide addresses common issues encountered during the nitriding of EN40B steel.

Question: Why is the achieved case depth shallower than expected for the given nitriding time?

Answer:

Several factors can contribute to a shallower than expected nitrided case depth:

  • Low Nitriding Temperature: The diffusion of nitrogen into the steel is a temperature-dependent process. If the furnace temperature is lower than the setpoint, the diffusion rate will be slower, resulting in a shallower case. Verify the furnace temperature using a calibrated thermocouple.

  • Insufficient Nitriding Time: The relationship between case depth and nitriding time is often parabolic.[1][2] Ensure that the component has been treated for the appropriate duration to achieve the target depth. Refer to the data table below for typical time-temperature-depth relationships.

  • Low Nitriding Potential: In gas nitriding, a low ammonia flow rate or high dissociation rate can lead to insufficient nitrogen availability at the surface of the steel, hindering diffusion.[3] Monitor and adjust the gas composition to maintain the correct nitriding potential.

  • Surface Contamination: A contaminated surface can act as a barrier to nitrogen diffusion.[3][4] Ensure thorough pre-cleaning of the components to remove oils, grease, and oxides.[3][4][5]

Question: The nitrided case is exhibiting brittleness and chipping, especially at the corners. What is the cause and how can it be prevented?

Answer:

This issue is often caused by the formation of a "white layer" or "compound layer" on the surface, which is a brittle iron nitride phase (ε-Fe₂₋₃N or γ'-Fe₄N).[1]

  • High Nitriding Potential: An excessively high concentration of active nitrogen at the surface can lead to the formation of a thick and brittle white layer.[1] Reducing the nitriding potential by adjusting the gas mixture can mitigate this.

  • "Corner Effect": Sharp corners can experience an oversaturation of nitrogen, leading to "nitride networking" and increased brittleness.[3][6] This can be addressed by reducing the nitriding potential.

  • Post-Treatment Grinding: In some cases, a thin white layer is unavoidable. This layer can be carefully removed by grinding after the nitriding process.

Question: After nitriding, the surface hardness is lower than specified. What could be the reason?

Answer:

  • High Nitriding Temperature: While higher temperatures increase the diffusion rate and case depth, they can also lead to a decrease in surface hardness for EN40B.[7] This is due to the coarsening of the nitride precipitates within the steel.[7]

  • Incorrect Material Composition: EN40B is a chromium-molybdenum steel, and these alloying elements are crucial for forming hard nitrides.[8][9] Verify that the material being processed is indeed EN40B.

  • Low Nitrogen Availability: Insufficient nitrogen in the furnace atmosphere will result in a lower concentration of nitrogen at the surface and consequently, lower hardness.[3] Check the ammonia supply and flow rates.[4]

  • Decarburization: If the surface of the steel was decarburized during a prior heat treatment process, it will not achieve the expected hardness after nitriding.[6]

Question: What causes uneven case depth or hardness across the surface of the component?

Answer:

  • Uneven Gas Flow: In gas nitriding, inconsistent circulation of the ammonia gas within the furnace can lead to variations in the nitriding potential across the component's surface. Ensure proper furnace loading to allow for uniform gas flow.

  • Surface Contamination: Localized surface contamination can inhibit nitrogen diffusion in specific areas, resulting in a non-uniform case.[3][5] Thorough and consistent pre-cleaning is critical.

  • Plasma Nitriding Issues: In plasma nitriding, an incorrect process pressure can lead to a non-uniform plasma glow around the component, resulting in areas with little to no nitriding.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for nitriding EN40B steel?

A1: The typical temperature range for nitriding EN40B steel is between 470°C and 570°C.[1][7] Lower temperatures tend to produce higher surface hardness but shallower case depths for a given time, while higher temperatures result in deeper cases but potentially lower hardness.[1][7]

Q2: How does nitriding time affect the case depth of EN40B?

A2: The case depth of EN40B steel increases with nitriding time.[1] The relationship is generally parabolic, meaning the rate of case depth increase slows down over time.[1][2]

Q3: What pre-treatment steps are necessary before nitriding EN40B?

A3: EN40B is typically supplied in a hardened and tempered condition ('T' condition).[8][9] Before nitriding, it is crucial to ensure the components are thoroughly cleaned and degreased to remove any contaminants that could interfere with the nitriding process.[3][4][5][7]

Q4: Is it possible to nitride EN40B without forming a white layer?

A4: While it can be challenging to completely avoid the formation of a thin white layer, its thickness can be minimized by carefully controlling the nitriding potential.[1][2] Plasma nitriding offers more precise control over the case-hardened layer, which can result in minimal white layer formation.[10]

Q5: Does the nitriding process cause distortion in EN40B components?

A5: The relatively low temperature of the nitriding process results in minimal distortion compared to higher temperature case hardening methods.[8][11] Any distortion that does occur is often due to the relief of residual stresses from prior machining operations.[12]

Data Presentation

Table 1: Influence of Nitriding Time and Temperature on Case Depth for EN40B Steel

Nitriding Temperature (°C)Nitriding Time (hours)Total Case Depth (mm)Surface Hardness (HV)
45096~0.30> 700
51024~0.30> 700
5708~0.30< 700
52012~0.20Not Specified
52024~0.30Not Specified
52048~0.40Not Specified
52096~0.55Not Specified

Note: The data presented is compiled from various sources and should be used as a guideline. Actual results may vary depending on specific process parameters and equipment.

Experimental Protocols

Gas Nitriding of EN40B Steel

  • Pre-treatment:

    • Ensure EN40B components are in the hardened and tempered condition.

    • Thoroughly clean the components using a suitable solvent (e.g., acetone) to remove all grease, oil, and other contaminants.[7]

    • Handle the cleaned components with gloves to prevent re-contamination.

  • Furnace Loading:

    • Load the components into the nitriding furnace, ensuring adequate spacing to allow for uniform gas circulation.

  • Purging:

    • Seal the furnace and purge with an inert gas (e.g., nitrogen) to remove any oxygen.

  • Heating:

    • Heat the furnace to the desired nitriding temperature (e.g., 520°C).

  • Nitriding:

    • Once the temperature has stabilized, introduce ammonia gas into the furnace.

    • Maintain a constant flow of ammonia to achieve the desired nitriding potential. The dissociation of ammonia into nitrogen and hydrogen at the steel surface provides the active nitrogen for diffusion.

    • Hold the components at the nitriding temperature for the specified duration (e.g., 24 hours) to achieve the target case depth.

  • Cooling:

    • After the nitriding cycle is complete, stop the ammonia flow.

    • Cool the furnace under a protective atmosphere of nitrogen to prevent oxidation of the surface.

    • Once the components have cooled to near room temperature, they can be removed from the furnace.

  • Post-treatment Analysis:

    • Measure the surface hardness using a microhardness tester.

    • Perform metallographic analysis on a cross-section of a sample to determine the case depth and examine the microstructure for the presence of a white layer.

Mandatory Visualization

TroubleshootingWorkflow cluster_start cluster_issue Issue Identification cluster_shallow Shallow Case Depth cluster_brittle Brittle/Chipping Case cluster_low_hardness Low Surface Hardness cluster_end start Start: Nitriding Issue Identified issue What is the primary issue? start->issue check_temp Verify Furnace Temperature issue->check_temp Shallow Case Depth reduce_potential Reduce Nitriding Potential issue->reduce_potential Brittle/Chipping Case optimize_temp Optimize Nitriding Temperature (Avoid excessively high temps) issue->optimize_temp Low Surface Hardness check_time Confirm Nitriding Duration check_temp->check_time check_potential Check Nitriding Potential (Gas Flow/Composition) check_time->check_potential check_cleaning Inspect Pre-Cleaning Protocol check_potential->check_cleaning end_node Resolve Issue & Document Findings check_cleaning->end_node grind_surface Consider Post-Treatment Grinding of White Layer reduce_potential->grind_surface grind_surface->end_node verify_material Verify Material is EN40B optimize_temp->verify_material check_ammonia Check Ammonia Supply & Flow verify_material->check_ammonia check_ammonia->end_node

References

Technical Support Center: Machining Hardened EN40B Steel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-precision machining of hardened EN40B steel.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when machining hardened EN40B steel?

Machining hardened EN40B steel, a chromium-molybdenum alloy steel known for its high tensile strength and toughness, presents several key challenges. Due to its hardness (typically 45-65 HRC), significant issues include rapid tool wear, difficulty in achieving a fine surface finish, and maintaining tight dimensional accuracy.[1][2] High cutting forces and temperatures generated during machining are the primary causes of these difficulties.[1]

Q2: What type of cutting tools are recommended for turning hardened EN40B steel?

For turning hardened EN40B steel, especially at hardness levels above 55 HRC, Cubic Boron Nitride (CBN) inserts are highly recommended.[3] CBN offers excellent wear resistance and thermal stability at the high temperatures generated during hard turning.[4] For hardness levels below 55 HRC, ceramic or coated carbide inserts can be a more cost-effective option.[3][5] Specifically, PVD-coated carbide inserts can offer good performance.[1]

Q3: What is the expected surface roughness (Ra) when turning hardened steels?

The achievable surface roughness in turning hardened steels is influenced by several factors, with feed rate being the most dominant.[6] Generally, Ra values between 0.4 µm and 3.2 µm can be expected. Finer finishes are typically achieved with lower feed rates and the use of wiper inserts. One study on turning hardened AISI 1050 steel with CBN tools reported an average surface finish (Ra) of about 0.823 µm.[7] Another study on hardened bearing steels achieved an average Ra of 0.79 µm.[6]

Q4: Should I use coolant when machining hardened EN40B steel?

The use of coolant in hard turning is a complex issue. While coolant can help to reduce cutting temperatures, it can also cause thermal shock to the cutting insert, especially in interrupted cuts, leading to premature tool failure.[5] For continuous turning operations, a high-volume, well-directed coolant supply can be beneficial.[3] However, for many hard turning and milling applications, dry machining or the use of an air blast for cooling is often recommended to avoid thermal cracking of the cutting tool.[5][8]

Q5: How does heat treatment affect the machinability of EN40B steel?

Heat treatment processes like quenching and tempering are used to achieve the desired hardness in EN40B steel.[9] While this increases the material's strength and wear resistance, it significantly reduces its machinability. The high hardness leads to increased cutting forces, higher temperatures at the cutting zone, and accelerated tool wear.[1]

Troubleshooting Guides

Issue 1: Rapid Tool Wear

Symptoms:

  • Short tool life, requiring frequent insert changes.

  • Visible chipping, cracking, or significant flank and crater wear on the cutting tool.[10]

  • Poor surface finish and loss of dimensional accuracy.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incorrect Cutting Tool Material For hardness > 55 HRC, use Cubic Boron Nitride (CBN) inserts. For < 55 HRC, consider ceramic or TiAlN-coated carbide inserts.[3][5][11]
Inappropriate Cutting Parameters Reduce cutting speed to decrease heat generation. Optimize feed rate and depth of cut based on tool manufacturer's recommendations. A smaller depth of cut can sometimes increase tool life by allowing the cutting edge to cool between passes.[5]
Thermal Shock For interrupted cuts, avoid liquid coolant. Use dry machining or an air blast to cool the tool and workpiece.[5]
Built-Up Edge (BUE) Increase cutting speed to prevent the workpiece material from adhering to the cutting edge. Use a sharp-edged insert with a positive rake angle.[3]
Work Hardening Ensure the depth of cut is sufficient to get below any previously work-hardened layer. Maintain a consistent feed rate.
Issue 2: Poor Surface Finish

Symptoms:

  • Visible tool marks, chatter marks, or a rough "hairy" surface texture.[3]

  • Surface roughness (Ra) values are higher than specified.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Feed Rate The feed rate has the most significant impact on surface roughness. Reduce the feed rate to achieve a finer finish.[6]
Tool Wear A worn or chipped cutting tool will produce a poor surface finish. Replace the cutting insert.
Vibration or Chatter Increase the rigidity of the setup by using a shorter tool overhang and ensuring the workpiece is securely clamped. Adjust cutting parameters (speed, feed, depth of cut) to move out of the chatter-prone zone.[12]
Incorrect Tool Nose Radius A larger tool nose radius can improve surface finish at a given feed rate. Consider using a wiper insert for the best possible finish.[12]
Chip Control Issues Chips marring the machined surface can degrade the finish. Use an insert with a chipbreaker geometry that directs chips away from the workpiece. Adjust the depth of cut or entering angle.[3]
Issue 3: Dimensional Inaccuracy

Symptoms:

  • Machined part dimensions are outside of the specified tolerances.

  • Inconsistent dimensions across multiple parts.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Tool Wear As the tool wears, the cutting edge recedes, leading to dimensional changes. Implement a tool life management strategy and replace inserts at regular intervals.
Thermal Expansion High temperatures during machining can cause both the workpiece and the cutting tool to expand, affecting dimensional accuracy. Use a consistent cooling method (air or coolant) and allow the part to cool before final measurement.
Machine and Tool Holder Rigidity Lack of rigidity in the machine tool, tool holder, or workpiece clamping can lead to deflection under high cutting forces. Use high-quality, rigid tool holders and ensure the machine tool is well-maintained.[12]
Cutting Forces High cutting forces can cause the tool and workpiece to deflect. Reduce the depth of cut or feed rate to lower the cutting forces.
Heat Treatment Distortion The initial heat treatment of the EN40B steel can cause some distortion. It is often recommended to perform a rough machining operation, followed by heat treatment, and then a final finish machining pass to achieve tight tolerances.[11]

Quantitative Data on Machining Hardened Steels

Note: The following data is for hardened steels similar to EN40B and should be used as a starting point for developing your own machining parameters.

Table 1: Recommended Starting Cutting Parameters for Turning Hardened Steels

Hardness (HRC)Cutting Tool MaterialCutting Speed (m/min)Feed Rate (mm/rev)Depth of Cut (mm)
45-55Coated Carbide80 - 1500.08 - 0.20.1 - 0.5
55-65CBN100 - 2000.05 - 0.150.1 - 0.3

Table 2: Surface Roughness (Ra) vs. Cutting Parameters for Turning Hardened AISI 1045 Steel (40 HRC) with a Ceramic Tool

Cutting Speed (m/min)Feed Rate (mm/rev)Surface Roughness (Ra, µm)
1400.081.345
1400.161.575
1400.222.515
2000.080.72
2000.161.66
2000.222.55
2800.080.59
2800.161.4
2800.222.22
Source: Adapted from a study on turning hardened AISI 1045 steel.[13]

Experimental Protocols

Protocol 1: Evaluating the Effect of Cutting Parameters on Surface Finish in Turning Hardened EN40B Steel

1. Objective: To determine the optimal cutting speed and feed rate for achieving a desired surface roughness (Ra) when turning hardened EN40B steel (58-62 HRC) with CBN inserts.

2. Materials and Equipment:

  • EN40B steel bar stock, hardened and tempered to 58-62 HRC.

  • CNC lathe with sufficient rigidity and power.

  • CBN turning inserts with a specified nose radius (e.g., 0.8 mm).

  • Tool holder with a negative rake angle.

  • Surface roughness tester (profilometer).

  • Micrometer and calipers for dimensional measurement.

  • Compressed air line for cooling.

3. Methodology: a. Workpiece Preparation: Securely mount the hardened EN40B bar stock in the CNC lathe chuck. Ensure minimal runout. b. Tool Setup: Install the CBN insert in the tool holder and mount it in the lathe's turret. Set the tool offsets accurately. c. Parameter Matrix: Define a matrix of cutting speeds and feed rates to be tested. For example:

  • Cutting Speeds: 120, 150, 180 m/min.
  • Feed Rates: 0.05, 0.10, 0.15 mm/rev. d. Machining Passes:
  • Set a constant depth of cut (e.g., 0.2 mm) for all tests to isolate the effects of speed and feed.
  • Perform a series of turning passes, each with a unique combination of cutting speed and feed rate from the matrix.
  • Use compressed air to cool the cutting zone during machining.
  • Ensure each pass is over a fresh section of the workpiece to avoid the influence of work hardening from previous cuts. e. Data Collection:
  • After each pass, allow the workpiece to cool to room temperature.
  • Measure the surface roughness (Ra) at three different locations along the machined surface and calculate the average.
  • Record the Ra value for each combination of cutting parameters. f. Analysis:
  • Tabulate the results, correlating cutting speed and feed rate with the resulting surface roughness.
  • Analyze the data to identify the parameter combination that produces the lowest Ra value.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Cause Analysis cluster_solution Solution Implementation cluster_verification Verification Problem Machining Issue Encountered (e.g., Poor Surface Finish) Tool_Wear Check Tool Wear Problem->Tool_Wear Parameters Review Cutting Parameters (Speed, Feed, DoC) Problem->Parameters Setup Inspect Setup Rigidity (Tool, Workpiece) Problem->Setup Replace_Tool Replace/Upgrade Cutting Tool Tool_Wear->Replace_Tool Adjust_Parameters Adjust Cutting Parameters Parameters->Adjust_Parameters Improve_Rigidity Enhance Setup Rigidity Setup->Improve_Rigidity Verify Verify Improvement Replace_Tool->Verify Adjust_Parameters->Verify Improve_Rigidity->Verify Verify->Problem Issue Persists

Caption: Troubleshooting workflow for machining hardened EN40B steel.

Machining_Parameters_Relationship Speed Cutting Speed Surface_Finish Surface Finish Speed->Surface_Finish +/- Tool_Life Tool Life Speed->Tool_Life - Feed Feed Rate Feed->Surface_Finish - Feed->Tool_Life - DoC Depth of Cut DoC->Tool_Life - Dimensional_Accuracy Dimensional Accuracy DoC->Dimensional_Accuracy - Tool Tool Material Tool->Surface_Finish + Tool->Tool_Life +

Caption: Relationship between machining parameters and outcomes.

References

Technical Support Center: Enhancing the Fatigue Strength of EN40B Components

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the fatigue strength of EN40B steel components.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at improving the fatigue strength of EN40B components through surface treatments.

Gas Nitriding Troubleshooting
Issue Potential Causes Recommended Solutions
Low Surface Hardness - Insufficient nitrogen potential in the furnace atmosphere.- The EN40B steel has too low a concentration of nitride-forming elements.- Surface contamination (e.g., oils, grease) is inhibiting nitrogen diffusion.[1][2]- Increase the nitrogen potential of the process gas.- Verify the chemical composition of the EN40B steel.- Ensure thorough pre-cleaning and degreasing of components before nitriding.[1][2]
Brittle or Chipped Nitrided Layer - Excessive nitrogen concentration, especially at sharp corners, leading to the formation of a brittle "white layer" or nitride networking.[3]- Reduce the nitriding potential or use a two-stage nitriding process with a lower potential in the second stage.[4] - Modify component design to include radii on sharp edges.
Uneven Case Depth - Non-uniform furnace temperature or gas circulation.[1] - Inconsistent process time.- Calibrate the furnace to ensure uniform temperature.- Optimize the arrangement of components in the furnace for consistent gas flow.- Ensure precise control over the nitriding cycle time.
Surface Discoloration or Oxidation - Oxygen leak into the furnace, particularly during the cooling cycle.[1]- Inspect furnace seals and ensure a positive pressure of the inert gas atmosphere is maintained during cooling.[1]
Distortion of Components - Relief of residual stresses from prior manufacturing processes during the nitriding cycle.[5]- Incorporate a stress-relieving heat treatment step before the final machining and nitriding.[5]
Shot Peening Troubleshooting
Issue Potential Causes Recommended Solutions
Insufficient Improvement in Fatigue Life - Inadequate peening intensity (Almen intensity).- Incomplete or non-uniform coverage of the critical surfaces.- Increase peening intensity by adjusting parameters such as shot velocity, size, or material.- Increase peening time to ensure at least 100% coverage, and verify with a coverage checker.
Surface Damage or Excessive Roughness - Shot media is too hard or has sharp edges (broken shot).- Peening intensity is too high.- Use conditioned (rounded) shot of appropriate hardness for EN40B.- Optimize peening parameters to achieve the desired residual stress without excessive surface damage.
Inconsistent Results Between Batches - Variation in shot peening process parameters (e.g., air pressure, wheel speed, shot flow rate).- Degradation or change in the size and shape of the shot media.- Implement strict process control and monitoring of all peening parameters.- Regularly classify and replenish the shot media to maintain a consistent working mix.[6]
Component Warping or Distortion - Non-uniform peening, especially on thin sections.- Unbalanced residual stresses.- Ensure uniform peening on all critical surfaces.- If necessary, peen opposing surfaces to balance stresses.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which nitriding improves the fatigue strength of EN40B?

Nitriding improves fatigue strength primarily through the diffusion of nitrogen into the steel surface. This creates a hard, wear-resistant case and, crucially, induces high compressive residual stresses in the surface layer.[7] These compressive stresses counteract the tensile stresses that cause fatigue cracks to initiate and propagate.[7]

2. How does shot peening compare to nitriding for improving the fatigue life of EN40B?

Both processes are effective. Nitriding generally produces a higher surface hardness and is very effective at delaying crack initiation.[8] Shot peening is a cold working process that also induces compressive residual stresses, which can often be deeper than those from nitriding.[8] The choice between the two depends on the specific application requirements, such as the need for extreme surface hardness (favoring nitriding) or the desire for a deeper compressive layer to resist cracks propagating from subsurface origins.

3. What is the importance of pre-heat treatment before nitriding EN40B?

Pre-heat treatment, typically quenching and tempering, is crucial to establish a stable core microstructure with good toughness and strength.[9] This ensures that the component can support the hard, nitrided case and prevents distortion during the nitriding process. The tempering temperature should be at least 30-50°C higher than the nitriding temperature to avoid any microstructural changes in the core during nitriding.[4][10]

4. Can nitriding and shot peening be combined?

Yes, combining these treatments can offer synergistic benefits. Shot peening after nitriding can further increase the surface compressive residual stress.[8] However, the parameters for both processes must be carefully optimized to avoid detrimental effects, such as excessive surface roughness from shot peening that could act as a stress concentrator.

5. How does the nitriding temperature affect the fatigue properties of EN40B?

For notched EN40B specimens, a lower nitriding temperature generally results in a higher fatigue limit. This is attributed to the formation of finer nitride precipitates, leading to a harder and stronger case. For un-notched specimens, the effect of nitriding temperature on the fatigue limit is less significant, as fatigue cracks may initiate below the nitrided layer.

Quantitative Data on Fatigue Strength Improvement

The following tables summarize the expected improvements in mechanical properties of EN40B and similar chromium-molybdenum steels after nitriding and shot peening.

Table 1: Effects of Gas Nitriding on Mechanical Properties
PropertyConditionTypical Value/Improvement
Surface Hardness Nitrided EN40B61-65 HRc[11]
Fatigue Limit Nitrided low-alloy steel10-30% increase[12]
Case Depth Gas Nitrided EN40B0.05 mm to 0.50 mm[11][13]
Residual Stress Nitrided 4140 Steel (similar to EN40B)-400 to -600 MPa[14]
Table 2: Effects of Shot Peening on Mechanical Properties
PropertyConditionTypical Value/Improvement
Fatigue Strength Shot Peened Carbon Steel~26% increase at room temperature
Surface Hardness Shot Peened Carbon Steel~20% increase
Compressive Residual Stress Shot Peened 4140 SteelUp to -1556 MPa
Affected Depth Shot Peened Stainless Steel~400 µm

Experimental Protocols

Pre-Heat Treatment of EN40B (Quenching and Tempering)

This protocol is essential to achieve the desired core properties before any surface treatment.[9]

  • Austenitizing: Heat the EN40B component slowly and uniformly to 880-910°C.[11]

  • Soaking: Hold at this temperature for a sufficient time to ensure complete transformation to austenite. The soaking time will depend on the component's cross-sectional thickness.

  • Quenching: Quench the component in oil or a suitable polymer quenchant until it reaches room temperature.[11]

  • Tempering: Immediately after quenching, temper the component by heating it to a temperature between 570-700°C. The exact temperature will depend on the desired final core hardness. The tempering temperature must be at least 30-50°C above the planned nitriding temperature.[10]

  • Cooling: Allow the component to cool in still air.

Gas Nitriding of EN40B

This protocol describes a typical single-stage gas nitriding process.

  • Pre-cleaning: Thoroughly degrease and clean the component to remove any contaminants.

  • Furnace Loading: Load the components into the nitriding furnace, ensuring proper spacing for uniform gas circulation.

  • Purging: Purge the furnace with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Heating: Heat the furnace to the nitriding temperature, typically between 495-570°C for EN40B.[2][7]

  • Nitriding Cycle: Introduce ammonia (NH3) gas into the furnace. The ammonia dissociates at the steel surface, providing the nitrogen for diffusion. Maintain the temperature and gas flow for the specified duration (can range from 6 to over 100 hours) to achieve the desired case depth.[7]

  • Cooling: After the nitriding cycle, stop the ammonia flow and cool the furnace under a protective atmosphere of inert gas.

Shot Peening of EN40B

This protocol outlines the key steps for controlled shot peening.

  • Surface Preparation: Ensure the component surface is clean and free of scale or grease.

  • Masking: Mask any areas of the component that should not be shot peened.

  • Parameter Setup:

    • Shot Media: Select conditioned (spherical) cast steel shot, typically with a hardness equal to or greater than the workpiece.[6]

    • Intensity: Determine the required Almen intensity based on the component's material and fatigue requirements. This is controlled by shot size, velocity, and exposure time.

    • Coverage: Aim for 100% or greater coverage of the critical surfaces.

  • Peening Process: Expose the component to the stream of shot, ensuring uniform application across the entire target surface. For complex geometries, automated nozzle or part manipulation is often required.

  • Post-Peening Cleaning: Clean the component to remove any residual shot media.

  • Verification: Verify the peening intensity using Almen strips and confirm coverage.

Visualizations

Experimental_Workflow_for_Fatigue_Enhancement cluster_pre_treatment Pre-Treatment cluster_surface_engineering Surface Engineering (Choose One Path) Austenitizing Austenitizing (880-910°C) Quenching Oil/Polymer Quenching Austenitizing->Quenching Tempering Tempering (570-700°C) Quenching->Tempering Nitriding Gas Nitriding (495-570°C) Tempering->Nitriding Component Ready for Nitriding Shot_Peening Shot Peening Tempering->Shot_Peening Component Ready for Peening Final_Component Final Component with Improved Fatigue Strength Nitriding->Final_Component Shot_Peening->Final_Component

Caption: Experimental workflow for enhancing the fatigue strength of EN40B components.

Fatigue_Improvement_Mechanisms cluster_treatments Surface Treatments cluster_effects Primary Effects Nitriding Nitriding Compressive_Stress Induces Compressive Residual Stress Nitriding->Compressive_Stress Increased_Hardness Increases Surface Hardness Nitriding->Increased_Hardness Shot_Peening Shot Peening Shot_Peening->Compressive_Stress Cold_Work Surface Cold Working Shot_Peening->Cold_Work Fatigue_Strength Improved Fatigue Strength Compressive_Stress->Fatigue_Strength Counteracts tensile loads Increased_Hardness->Fatigue_Strength Resists crack initiation Cold_Work->Fatigue_Strength Strengthens surface layer

Caption: Mechanisms of fatigue strength improvement in EN40B steel.

References

controlling white layer formation on nitrided EN40B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitriding of EN40B steel. The focus is on controlling the formation of the "white layer," a compound layer that can be detrimental to the performance of nitrided components.

Frequently Asked Questions (FAQs)

Q1: What is the "white layer" in the context of nitrided EN40B steel?

A1: The white layer, also known as the compound layer, is a hard and brittle surface layer that can form during the nitriding of EN40B steel. It is primarily composed of iron nitride phases, specifically ε (Fe₂-₃N) and γ' (Fe₄N).[1] When viewed under a microscope after etching with a Nital solution, this layer appears white, hence its name.[1] While extremely hard, its brittleness can lead to cracking and spalling under load, negatively impacting the fatigue life and overall performance of the component.[2][3]

Q2: What are the primary causes of excessive white layer formation on EN40B?

A2: Excessive white layer formation is typically a result of an over-saturation of nitrogen on the steel surface. The primary contributing factors include:

  • High Nitriding Potential: The nitriding potential (Kn), which is related to the ratio of ammonia (NH₃) to hydrogen (H₂) in the furnace atmosphere, is a critical factor. A higher nitriding potential leads to a greater supply of nitrogen to the surface, promoting the growth of the white layer.

  • High Nitriding Temperature: Higher temperatures increase the diffusion rate of nitrogen into the steel, which can accelerate the formation of the white layer.[2] For EN40B, nitriding is typically carried out between 470°C and 570°C.[4]

  • Extended Nitriding Time: The thickness of the white layer generally increases with the duration of the nitriding process.[4]

  • Gas Composition: The concentration of ammonia in the gas mixture directly influences the nitrogen availability at the surface.

Q3: Is the white layer always undesirable?

A3: Not necessarily. For some applications, a thin, dense, and well-adhered white layer can be beneficial, offering enhanced wear and corrosion resistance. However, for components subjected to high cyclical loading, the brittle nature of a thick white layer is a significant concern, as it can be a site for crack initiation.[2][3] The decision to have a white layer and its acceptable thickness is application-dependent.

Q4: What is EN40B steel and why is it suitable for nitriding?

A4: EN40B (also known as 722M24) is a chromium-molybdenum (Cr-Mo) nitriding steel.[4] Its composition, particularly the presence of chromium and molybdenum, makes it well-suited for nitriding. These elements form very hard and stable alloy nitrides within the steel matrix upon diffusion of nitrogen. This precipitation hardening mechanism is responsible for the high surface hardness and wear resistance achieved through nitriding.

Troubleshooting Guide: White Layer Control

This guide provides a structured approach to troubleshoot and control the formation of the white layer during the nitriding of EN40B steel.

Issue: Excessive White Layer Thickness

Symptoms:

  • Microscopic examination reveals a thick, continuous white layer.

  • The component may exhibit brittleness or a tendency to chip at the surface.

  • Poor fatigue performance in testing.

Possible Causes & Corrective Actions:

CauseCorrective Action
High Nitriding Potential Reduce the nitriding potential by adjusting the ammonia-to-hydrogen gas ratio. A lower partial pressure of nitrogen will slow the growth of the compound layer.[2]
High Process Temperature Lower the nitriding temperature within the recommended range for EN40B (470°C - 570°C). This will decrease the nitrogen diffusion rate.[2][4]
Excessive Nitriding Time Reduce the overall nitriding time. The growth of the white layer is time-dependent.
Inadequate Process Control Implement a two-stage or boost-diffusion nitriding cycle. This involves an initial "boost" phase with a higher nitriding potential to saturate the surface, followed by a "diffusion" phase with a lower nitriding potential to allow nitrogen to diffuse deeper into the material without further significant growth of the white layer.[5]
Issue: Non-Uniform or Inconsistent White Layer

Symptoms:

  • Patchy or uneven white layer formation across the surface of the component.

  • Variable surface hardness readings.

Possible Causes & Corrective Actions:

CauseCorrective Action
Surface Contamination Ensure thorough pre-treatment cleaning and degreasing of the EN40B components. Any surface contaminants can act as a barrier to nitrogen diffusion.
Inconsistent Gas Flow Optimize the furnace gas circulation to ensure a uniform atmosphere around all parts of the component.
Surface Passivation For certain alloys, a thin oxide layer can inhibit nitriding. Consider a surface activation step, such as a light abrasive blast, prior to nitriding.

Experimental Protocols

Gas Nitriding of EN40B with White Layer Control (Boost-Diffusion Method)

This protocol describes a two-stage gas nitriding process designed to achieve a hardened case on EN40B steel while minimizing the white layer thickness.

1. Pre-Treatment: a. Thoroughly clean the EN40B components to remove any oils, greases, or other contaminants. b. Ensure the components are completely dry before loading into the furnace.

2. Furnace Cycle: a. Loading: Place the components in the furnace, ensuring adequate spacing for uniform gas flow. b. Purging: Purge the furnace with an inert gas (e.g., nitrogen) to remove oxygen. c. Heating: Heat the furnace to the desired nitriding temperature (e.g., 520°C) under a nitrogen atmosphere. d. Stage 1: Boost Phase: i. Introduce ammonia (NH₃) into the furnace to create a high nitriding potential. The duration of this phase is typically short (e.g., 1-2 hours). ii. The goal is to quickly saturate the surface with nitrogen. e. Stage 2: Diffusion Phase: i. Reduce or stop the ammonia flow and introduce a higher proportion of hydrogen (H₂) or nitrogen to lower the nitriding potential. ii. Maintain the temperature for a longer duration (e.g., 10-40 hours, depending on the desired case depth). iii. During this phase, the absorbed nitrogen diffuses deeper into the steel, forming the hardened case, with minimal further growth of the white layer.[5] f. Cooling: Cool the components in the furnace under a nitrogen atmosphere to prevent oxidation.

Post-Treatment White Layer Removal

If an unacceptable white layer has formed, it can be removed using the following methods:

1. Mechanical Polishing/Lapping: a. Use progressively finer grades of abrasive materials (e.g., silicon carbide paper, diamond paste) to carefully remove the white layer. b. This method requires precise control to avoid removing too much of the hardened case. c. Isotropic superfinishing is an advanced mechanical method that can remove the white layer with high precision.[6][7]

2. Grinding: a. Surface grinding can be used for components with simpler geometries. b. Care must be taken to avoid overheating the surface, which could lead to tempering of the nitrided case or the formation of grinding cracks.[3]

Visualizations

Nitrided Layer Structure

Nitrided_Layer cluster_surface Surface cluster_case Case cluster_core Core White_Layer White Layer (Compound Zone) ε-Fe₂-₃N, γ'-Fe₄N Diffusion_Zone Diffusion Zone (Nitrogen in solid solution + Alloy Nitrides) White_Layer->Diffusion_Zone Interface Core_Material EN40B Core Microstructure Diffusion_Zone->Core_Material Transition

Caption: Structure of a nitrided layer on EN40B steel.

Gas Nitriding Workflow

Gas_Nitriding_Workflow Start Start Pre_Treatment Pre-Treatment (Cleaning & Degreasing) Start->Pre_Treatment Loading Load into Furnace Pre_Treatment->Loading Purging Purge with Inert Gas Loading->Purging Heating Heat to Nitriding Temp Purging->Heating Nitriding Nitriding Cycle (e.g., Boost-Diffusion) Heating->Nitriding Cooling Cool in Furnace Nitriding->Cooling Unloading Unload from Furnace Cooling->Unloading Post_Treatment Post-Treatment (e.g., White Layer Removal if needed) Unloading->Post_Treatment End End Post_Treatment->End Troubleshooting_White_Layer Start Excessive White Layer? Check_Kn Is Nitriding Potential (Kn) High? Start->Check_Kn Reduce_Kn Reduce Kn (Adjust Gas Ratio) Check_Kn->Reduce_Kn Yes Check_Temp Is Temperature Too High? Check_Kn->Check_Temp No Solution White Layer Controlled Reduce_Kn->Solution Reduce_Temp Lower Temperature Check_Temp->Reduce_Temp Yes Check_Time Is Time Too Long? Check_Temp->Check_Time No Reduce_Temp->Solution Reduce_Time Shorten Nitriding Time Check_Time->Reduce_Time Yes Implement_Boost_Diffuse Implement Boost-Diffuse Cycle Check_Time->Implement_Boost_Diffuse No Reduce_Time->Solution Implement_Boost_Diffuse->Solution

References

Technical Support Center: Mitigating Quench Cracking in EN40B Steel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating quench cracking in EN40B steel during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is EN40B steel and why is it used in our research applications?

EN40B is a chromium-molybdenum nitriding steel known for its high wear resistance, good toughness, and ductility.[1][2][3][4] It is often used in applications requiring high tensile strength and is suitable for nitriding to achieve a hard, wear-resistant surface.[1] Its properties make it suitable for manufacturing components like shafts, gears, and other parts subjected to heavy loading and wear.

Q2: What is quench cracking and what are its primary causes in EN40B steel?

Quench cracking is the formation of cracks in steel during the rapid cooling (quenching) phase of heat treatment.[5] The primary causes include:

  • High Thermal Stresses: Rapid cooling creates a large temperature gradient between the surface and the core of the steel, leading to high internal stresses.[6]

  • Phase Transformation Stresses: The transformation of austenite to martensite during quenching involves a volume expansion, which can generate significant internal stress.

  • Improper Heating: Overheating during the austenitizing stage can lead to coarse grain structures, which are more susceptible to cracking.

  • Inappropriate Quenching Medium: Using a quenching medium that cools the steel too rapidly for its section size and composition can induce excessive stress.[7]

  • Delayed Tempering: Not tempering the steel soon after quenching can leave high internal stresses, increasing the risk of cracking over time.

  • Geometric Stress Concentrators: Sharp corners, keyways, and sudden changes in section thickness can act as initiation points for cracks.

Q3: What are the immediate signs of quench cracking to look for after treating an EN40B component?

Quench cracks are typically sharp, straight cracks that run from the surface towards the center of the component. They can be visible to the naked eye or may require non-destructive testing methods like magnetic particle inspection to be detected.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to quench cracking in EN40B steel.

Problem: Cracks are observed on EN40B components after quenching.

Step 1: Analyze the Crack Characteristics

  • Crack Location: Are the cracks originating from sharp corners, holes, or changes in cross-section? This could indicate that geometric stress concentrations are a contributing factor.

  • Crack Orientation: Are the cracks longitudinal or transverse? Longitudinal cracks can sometimes be related to the grain flow of the material.

Step 2: Review the Heat Treatment Parameters

  • Austenitizing Temperature: Was the component heated within the recommended range of 880-910°C?[1][8] Overheating can lead to grain growth and increased cracking susceptibility.

  • Soaking Time: Was the soaking time sufficient for the component's cross-section to achieve a uniform temperature? A general guideline is one hour per inch (25 mm) of thickness.[9] Insufficient soaking can lead to non-uniform transformation during quenching.

  • Time to Quench: Was the transfer from the furnace to the quenching bath swift to prevent premature cooling?

Step 3: Evaluate the Quenching Process

  • Quenching Medium: Was the appropriate quenching medium (oil, polymer, or water) used based on the component's size and geometry?[1] For EN40B, oil quenching is generally preferred to minimize the risk of cracking compared to water.[8]

  • Quenchant Temperature and Agitation: Was the temperature of the quenching bath within the recommended range, and was there adequate agitation to ensure uniform cooling?[10][11] Inconsistent cooling can lead to distortion and cracking.

Step 4: Assess the Post-Quenching Procedure

  • Tempering Delay: Were the components tempered immediately after they reached room temperature?[1] Delaying the tempering process can allow internal stresses to build up and cause cracking.

  • Tempering Temperature: Was the tempering temperature appropriate to achieve the desired hardness and relieve internal stresses? For EN40B, the typical tempering range is 570-700°C.[1][8]

Data Presentation

Table 1: Chemical Composition of EN40B Steel

ElementContent (%)
Carbon (C)0.20 - 0.30
Silicon (Si)0.10 - 0.35
Manganese (Mn)0.40 - 0.65
Chromium (Cr)2.90 - 3.50
Molybdenum (Mo)0.40 - 0.70
Phosphorus (P)≤ 0.05
Sulfur (S)≤ 0.05
Nickel (Ni)≤ 0.40

Source:[2]

Table 2: Recommended Heat Treatment Temperatures for EN40B Steel

ProcessTemperature Range (°C)Notes
Austenitizing (Hardening)880 - 910Heat uniformly and soak thoroughly.[1][8]
Tempering570 - 700Temper as soon as the component reaches room temperature.[1][8]
Annealing680 - 700Heat slowly and cool in air.[1]
Forging850 - 1200Do not forge below 850°C. Cool slowly after forging.[1]

Table 3: Typical Mechanical Properties of EN40B Steel in Different Conditions (Approximation for 32CrMo12)

ConditionTensile Strength (MPa)Yield Strength (MPa)Hardness (HB)
Quenched & Tempered (T)850 - 1000680248 - 302
Quenched & Tempered (U)925 - 1075755269 - 331
Annealed--< 255

Note: These values are typical and can vary based on section size and specific heat treatment parameters.[4]

Experimental Protocols

Protocol 1: Hardening and Tempering of EN40B Steel to Mitigate Quench Cracking

1. Material Preparation:

  • Ensure the EN40B steel component is clean and free from any contaminants such as oil, grease, or scale.
  • Inspect for any pre-existing surface defects, as these can act as crack initiation sites.

2. Austenitizing (Hardening):

  • Place the component in a furnace and heat slowly and uniformly to the austenitizing temperature of 880-910°C.[1][8]
  • Soak the component at this temperature to ensure complete and uniform heating. The soaking time should be calculated based on the thickest section of the component, typically allowing 1 hour per 25 mm (1 inch) of thickness.[9]

3. Quenching:

  • Rapidly transfer the component from the furnace to the quenching medium to minimize heat loss.
  • For EN40B, oil quenching is generally recommended. The oil bath temperature should be maintained between 50-80°C.
  • Ensure vigorous and uniform agitation of the quenching medium to break the vapor blanket that forms on the surface of the component, promoting a consistent cooling rate.[10][11]
  • Immerse the component until it has cooled to room temperature.

4. Tempering:

  • Immediately after the component has cooled to room temperature, place it in a tempering furnace.[1]
  • Heat the component to the desired tempering temperature, typically between 570-700°C, based on the required final hardness and mechanical properties.[1][8]
  • Hold at the tempering temperature for a minimum of 2 hours per 25 mm (1 inch) of section thickness.[1]
  • Allow the component to cool in still air.

Mandatory Visualization

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_heat_treatment Heat Treatment cluster_post_treatment Post-Treatment Start Start: EN40B Component Clean Clean and Degrease Start->Clean Inspect Inspect for Defects Clean->Inspect Austenitize Austenitize (880-910°C) Inspect->Austenitize Soak Soak (e.g., 1hr/inch) Austenitize->Soak Quench Quench in Agitated Oil (50-80°C) Soak->Quench note1 Critical: Uniform Heating Soak->note1 Temper Temper Immediately (570-700°C) Quench->Temper note2 Critical: Rapid Transfer Quench->note2 Cool Air Cool Temper->Cool note3 Critical: Immediate Tempering Temper->note3 Final_Inspect Final Inspection Cool->Final_Inspect End End: Crack-Free Component Final_Inspect->End

Caption: Experimental workflow for hardening and tempering EN40B steel.

Troubleshooting_Quench_Cracking cluster_analysis Initial Analysis cluster_solutions Potential Solutions Start Problem: Quench Cracking Observed Check_Geometry Check Component Geometry (Sharp Corners, etc.) Start->Check_Geometry Check_Heat_Treat_Params Review Heat Treatment Parameters Start->Check_Heat_Treat_Params Check_Quench_Process Evaluate Quenching Process Start->Check_Quench_Process Check_Post_Quench Assess Post-Quench Procedure Start->Check_Post_Quench Modify_Design Modify Design: Add Radii, Smooth Transitions Check_Geometry->Modify_Design Stress Concentrators Found Adjust_Austenitizing Adjust Austenitizing: Lower Temp, Check Soak Time Check_Heat_Treat_Params->Adjust_Austenitizing Parameters Out of Spec Adjust_Quenching Adjust Quenching: Use Slower Medium (Oil), Control Temp & Agitation Check_Quench_Process->Adjust_Quenching Cooling Too Rapid or Non-Uniform Immediate_Temper Ensure Immediate and Proper Tempering Check_Post_Quench->Immediate_Temper Delay or Incorrect Tempering Outcome Re-evaluate and Test Modify_Design->Outcome Adjust_Austenitizing->Outcome Adjust_Quenching->Outcome Immediate_Temper->Outcome

Caption: Troubleshooting logic for quench cracking in EN40B steel.

References

Technical Support Center: Refinement of Grain Structure in EN40B Steel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments focused on refining the grain structure of EN40B steel.

Troubleshooting Guides

This section addresses common problems that may arise during the heat treatment of EN40B steel, offering potential causes and solutions to achieve a fine-grained microstructure.

ProblemPotential CausesRecommended Solutions
Coarse Grain Structure After Heat Treatment 1. Excessive Austenitizing Temperature: Heating the steel too far above its upper critical temperature (Ac3) can lead to rapid grain growth. 2. Prolonged Soaking Time: Holding the steel at the austenitizing temperature for too long allows for grain coarsening. 3. Slow Cooling Rate: A slow cooling rate from the austenitizing temperature, particularly through the critical transformation range, can result in the formation of coarser ferrite and pearlite structures.1. Optimize Austenitizing Temperature: For hardening, heat EN40B steel to a temperature between 880-910°C.[1] For normalizing, a temperature range of 800-900°C is generally recommended for steels to refine grain size.[2] 2. Control Soaking Time: The general rule of thumb is to soak for one hour per inch of cross-section. However, for grain refinement, minimizing the time once the material is uniformly heated is crucial. 3. Increase Cooling Rate: Utilize a more aggressive quenching medium (e.g., oil or polymer instead of air) or increase the agitation of the quenchant. For normalizing, forced air cooling can be more effective than still air cooling.[3]
Inconsistent Grain Size Throughout the Component 1. Non-Uniform Heating: Uneven temperature distribution in the furnace can lead to different parts of the component experiencing different thermal cycles. 2. Variations in Section Thickness: Thicker sections cool more slowly than thinner sections, resulting in a coarser grain structure in the thicker areas. 3. Decarburization: Loss of carbon from the surface can alter the transformation characteristics and affect the final grain structure in the surface layer.1. Ensure Uniform Furnace Temperature: Verify furnace temperature uniformity through regular calibration and surveys. Ensure proper loading of components to allow for even heat circulation. 2. Tailor Quenching Process: Employ techniques like interrupted quenching or use quenchants with tailored cooling characteristics to manage the cooling rate differences between thick and thin sections. 3. Use Protective Atmosphere: Heat treat in a controlled atmosphere (e.g., endothermic gas, nitrogen-based) or a vacuum furnace to prevent decarburization.
Formation of Undesirable Microstructures (e.g., Bainite, Martensite) When Ferrite-Pearlite is Desired 1. Cooling Rate is Too Fast: A cooling rate that is too rapid for the desired ferrite-pearlite microstructure can lead to the formation of bainite or martensite.1. Consult CCT/TTT Diagrams: If available for EN40B, Continuous Cooling Transformation (CCT) or Time-Temperature-Transformation (TTT) diagrams are invaluable for selecting the appropriate cooling rate to achieve the desired microstructure.[4][5][6][7] These diagrams illustrate the transformation of austenite as a function of time and temperature. 2. Select a Slower Quenchant: If oil quenching results in bainite or martensite, consider a slower cooling medium or air cooling.
Quench Cracking 1. Severe Quenching: Using a quenching medium that is too aggressive for the section size and geometry of the component. 2. Pre-existing Stress Raisers: Sharp corners, tool marks, or other surface imperfections can act as initiation sites for cracks. 3. Delayed Tempering: Not tempering the steel immediately after quenching can leave it in a highly stressed and brittle martensitic state.1. Select an Appropriate Quenchant: For EN40B, oil or polymer quenching is generally recommended over water quenching to reduce the risk of cracking. 2. Proper Component Design and Preparation: Ensure generous fillets and radii in component design. Remove any sharp edges or surface defects before heat treatment. 3. Temper Immediately: Temper the component as soon as it reaches room temperature after quenching to relieve internal stresses.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of refining the grain structure in EN40B steel?

A1: Refining the grain structure of EN40B steel is primarily done to improve its mechanical properties. A finer grain size generally leads to increased toughness and good ductility.[8] This is because the increased number of grain boundaries act as obstacles to dislocation movement, thereby increasing the steel's strength, and also impede the propagation of cracks, enhancing its toughness.

Q2: What are the main heat treatment processes used for grain refinement of EN40B steel?

A2: The primary heat treatment processes for grain refinement are:

  • Normalizing: This involves heating the steel to a suitable temperature above the upper critical point (Ac3), holding it for a sufficient time to allow for the formation of a homogeneous austenitic structure, and then cooling it in still or forced air.[2][9] This process refines the grain size and produces a more uniform microstructure.

  • Quenching and Tempering: This two-stage process involves first heating the steel to the austenitizing temperature and then rapidly cooling (quenching) it in a medium like oil or polymer to form a hard, brittle martensitic structure.[10] The steel is then reheated to a lower temperature (tempering) to relieve stresses and improve its toughness, resulting in a fine-grained tempered martensitic structure.[7][10]

Q3: How does the austenitizing temperature affect the grain size of EN40B steel?

A3: The austenitizing temperature has a critical impact on the final grain size. Heating to just above the Ac3 temperature is necessary to transform the steel into austenite. However, if the temperature is too high or the holding time is too long, the austenite grains will begin to grow, leading to a coarser grain structure upon cooling.[3][11] For EN40B steel, a recommended hardening temperature is in the range of 880-910°C.[1]

Q4: What is the role of alloying elements in EN40B steel in the context of grain refinement?

A4: EN40B is a chromium-molybdenum steel. These alloying elements influence the transformation behavior of the steel. They generally shift the transformation curves on a CCT/TTT diagram to longer times, which can make it easier to avoid the formation of coarse pearlite and achieve a finer microstructure upon cooling.[12]

Q5: How can I measure the grain size of my EN40B steel sample?

A5: The grain size of a steel sample is typically measured and reported in accordance with standards such as ASTM E112. This standard outlines several methods, including:

  • Comparison Method: The microstructure of the sample is compared to a series of standard charts with known grain sizes.

  • Planimetric (Jeffries) Method: This involves counting the number of grains within a known area on a micrograph.

  • Intercept Method: This method involves drawing lines on a micrograph and counting the number of times the lines intersect with grain boundaries. The result is often expressed as an ASTM grain size number, where a higher number indicates a finer grain size.

Experimental Protocols

Protocol 1: Normalizing for Grain Refinement
  • Sample Preparation: Prepare a sample of EN40B steel with a metallographically polished surface for post-treatment analysis.

  • Heating: Place the sample in a furnace and heat to an austenitizing temperature of 880-920°C. The rate of heating should be controlled to ensure uniform temperature throughout the sample.

  • Soaking: Hold the sample at the austenitizing temperature for a duration calculated based on its cross-sectional thickness (a general guideline is 1 hour per 25mm of thickness, but should be minimized for fine grain).

  • Cooling: Remove the sample from the furnace and allow it to cool in still or forced air to room temperature.

  • Microstructural Analysis: Section, mount, polish, and etch the sample with a suitable etchant (e.g., 2% Nital).

  • Grain Size Measurement: Determine the average grain size using a metallurgical microscope and image analysis software in accordance with ASTM E112.

Protocol 2: Quenching and Tempering for a Fine-Grained Tempered Martensite Structure
  • Sample Preparation: Prepare an EN40B steel sample as described in Protocol 1.

  • Austenitizing: Heat the sample to a temperature of 880-910°C and soak as described in Protocol 1.[1]

  • Quenching: Rapidly cool the sample by immersing it in an agitated oil or polymer quenchant.

  • Tempering: Immediately after the sample has cooled to near room temperature, place it in a tempering furnace. Heat to a temperature between 550°C and 700°C, depending on the desired balance of hardness and toughness. Hold at the tempering temperature for at least 2 hours.

  • Cooling: Remove the sample from the tempering furnace and allow it to cool in air.

  • Microstructural Analysis and Grain Size Measurement: Follow the procedures outlined in steps 5 and 6 of Protocol 1 to analyze the resulting tempered martensitic microstructure and determine the prior austenite grain size.

Data Presentation

Table 1: Recommended Heat Treatment Parameters for Grain Refinement of EN40B Steel

Heat Treatment ProcessAustenitizing Temperature (°C)Soaking TimeCooling MediumExpected Microstructure
Normalizing880 - 9201 hour per 25mm of thickness (minimize for fine grain)Still or Forced AirFine Ferrite and Pearlite
Hardening (Quenching)880 - 910[1]1 hour per 25mm of thickness (minimize for fine grain)Oil or PolymerMartensite
Tempering550 - 700Minimum 2 hoursAirTempered Martensite

Visualizations

Heat_Treatment_Workflow cluster_start Initial State cluster_heat Heating & Soaking cluster_cooling Cooling cluster_final Final Microstructure & Properties Start EN40B Steel (As-received/Forged) Austenitizing Austenitizing (880-920°C) Start->Austenitizing Air_Cool Air Cooling Austenitizing->Air_Cool Normalizing Quench Oil/Polymer Quenching Austenitizing->Quench Hardening Normalized Fine Ferrite + Pearlite (Improved Toughness) Air_Cool->Normalized Martensite Martensite (Hard, Brittle) Quench->Martensite Tempering Tempering (550-700°C) Martensite->Tempering Tempered_Martensite Tempered Martensite (High Strength & Toughness) Tempering->Tempered_Martensite

Caption: Workflow for grain refinement of EN40B steel.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Coarse_Grain Coarse Grain Structure Observed High_Temp Excessive Austenitizing Temperature? Coarse_Grain->High_Temp Long_Soak Prolonged Soaking Time? Coarse_Grain->Long_Soak Slow_Cool Slow Cooling Rate? Coarse_Grain->Slow_Cool Reduce_Temp Lower Austenitizing Temperature High_Temp->Reduce_Temp Solution Reduce_Time Decrease Soaking Time Long_Soak->Reduce_Time Solution Increase_Cooling Increase Cooling Rate Slow_Cool->Increase_Cooling Solution

Caption: Troubleshooting logic for coarse grain in EN40B.

References

Validation & Comparative

A Comparative Guide to EN40B and EN24 Steels: Mechanical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, material selection is a critical factor that can significantly impact the performance and reliability of laboratory equipment and instrumentation. This guide provides an objective comparison of the mechanical properties of two common engineering steels, EN40B and EN24, supported by experimental data and standardized testing methodologies.

Key Distinctions at a Glance

EN40B is a chromium-molybdenum nitriding steel, renowned for its high wear resistance and suitability for surface hardening through the nitriding process.[1][2][3] This treatment creates a very hard surface casing, making it an excellent choice for components subjected to abrasion and wear. EN24, on the other hand, is a nickel-chromium-molybdenum through-hardening alloy steel, recognized for its high tensile strength and toughness.[4] The choice between these two materials often hinges on the primary requirement of the application: surface hardness versus through-thickness strength and toughness.

Quantitative Mechanical Properties

The mechanical properties of EN40B and EN24 are primarily determined by their chemical composition and heat treatment condition. The following table summarizes the key mechanical properties for both steels in the commonly supplied 'T' condition (hardened and tempered).

Mechanical PropertyEN40B (in 'T' Condition)EN24 (in 'T' Condition)
Tensile Strength 850 - 1000 N/mm²850 - 1000 N/mm²
Yield Strength 680 N/mm² (min)635 - 680 N/mm² (min)
Hardness (Brinell) 248 - 302 HB248 - 302 HB
Impact Strength (Izod) 40 J (min)50 J (min)
Elongation 13% (min)13% (min)

Experimental Protocols

The determination of the mechanical properties presented above follows standardized experimental procedures to ensure accuracy and reproducibility. The primary methodologies are outlined below.

Tensile Testing

Tensile properties such as tensile strength, yield strength, and elongation are determined following the ASTM E8/E8M standard test methods for tension testing of metallic materials .[5][6][7]

experimental_workflow_tensile cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis p1 Machine 'dog-bone' shaped specimen from steel stock p2 Measure and record initial cross-sectional area p1->p2 t1 Mount specimen in a universal testing machine p2->t1 t2 Apply a uniaxial tensile load at a controlled rate t1->t2 t3 Record load and elongation until fracture t2->t3 a1 Calculate Tensile Strength (Max Load / Initial Area) t3->a1 a2 Determine Yield Strength (0.2% offset method) t3->a2 a3 Calculate Elongation ((Final Length - Initial Length) / Initial Length) t3->a3

Tensile Testing Workflow based on ASTM E8.
Impact Testing

Impact strength, a measure of a material's toughness and resistance to fracture under a sudden load, is typically evaluated using the Charpy V-notch test as detailed in the ASTM E23 standard .[8][9][10]

experimental_workflow_impact cluster_prep_impact Specimen Preparation cluster_test_impact Testing Procedure cluster_analysis_impact Data Analysis ip1 Machine a standardized rectangular bar with a V-notch ip2 Bring specimen to the specified test temperature ip1->ip2 it1 Position the specimen on the anvils of the Charpy impact tester ip2->it1 it2 Release the pendulum hammer to strike the specimen it1->it2 ia1 Measure the energy absorbed by the specimen during fracture it2->ia1

Charpy Impact Testing Workflow based on ASTM E23.
Hardness Testing

Hardness, the resistance of a material to localized plastic deformation, is commonly measured using the Rockwell or Brinell hardness tests. The ASTM E18 standard outlines the procedure for Rockwell hardness testing.[11][12][13]

experimental_workflow_hardness cluster_prep_hardness Specimen Preparation cluster_test_hardness Testing Procedure cluster_analysis_hardness Data Analysis hp1 Prepare a smooth, flat surface on the steel specimen ht1 Apply a preliminary minor load with an indenter hp1->ht1 ht2 Apply a major load for a specified duration ht1->ht2 ht3 Remove the major load, leaving the minor load applied ht2->ht3 ha1 Measure the difference in indentation depth ht3->ha1 ha2 Convert the depth to a Rockwell hardness number ha1->ha2

Rockwell Hardness Testing Workflow based on ASTM E18.

Material Selection Guide

The choice between EN40B and EN24 is dictated by the specific demands of the application. The following flowchart provides a logical approach to selecting the appropriate steel based on primary mechanical property requirements.

material_selection start Start: Define Primary Requirement q1 Is high surface hardness and wear resistance the primary concern? start->q1 q2 Is high through-thickness strength and toughness critical? q1->q2 No en40b Select EN40B (Consider Nitriding) q1->en40b Yes en24 Select EN24 q2->en24 Yes reconsider Re-evaluate material requirements or consider alternative alloys q2->reconsider No

Material Selection Flowchart: EN40B vs. EN24.

References

A Comparative Analysis of Plasma and Gas Nitriding for EN40B Steel

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison between plasma nitriding and gas nitriding surface hardening processes as applied to EN40B (722M24) steel. EN40B is a chromium-molybdenum alloy steel known for its suitability for nitriding, a thermochemical case-hardening process that diffuses nitrogen into the surface to enhance wear resistance, surface hardness, and fatigue life.[1][2][3] The material is typically supplied in a hardened and tempered 'T' condition, offering a combination of high wear resistance with good toughness and ductility.[1][4] This analysis presents quantitative data, detailed experimental protocols, and a logical framework for process selection to aid researchers and engineers in making informed decisions.

Overview of Nitriding Processes

Gas Nitriding: This is a conventional method where components are heated in a sealed furnace (retort) containing a nitrogen-rich atmosphere, predominantly dissociated ammonia (NH3). At elevated temperatures, typically between 480-570°C, the ammonia breaks down at the steel surface, liberating nascent nitrogen that diffuses into the material.[5] This process is well-suited for treating large batches of components.[6]

Plasma Nitriding (Ion Nitriding): A more modern technique conducted in a vacuum. Components are placed in a chamber that is evacuated and then backfilled with a precise mixture of nitrogen and hydrogen gas at a low pressure.[5][6] A high-voltage electrical field is applied between the component (cathode) and the chamber wall (anode), creating a plasma or glow discharge that envelops the parts.[7][8] This discharge, composed of ionized gas, bombards the surface, efficiently cleaning it, heating it, and providing active nitrogen species for diffusion.[7] This method is considered environmentally friendly as it uses non-toxic gases and consumes significantly less gas than the gas nitriding process.[5][8]

Quantitative Performance Comparison

The selection of a nitriding process often depends on the desired final properties of the component. The following table summarizes key performance metrics for EN40B steel treated by both methods, compiled from various experimental studies.

Performance MetricPlasma NitridingGas NitridingKey Insights
Surface Hardness ~1200 HV₀.₀₁[7]900+ HV; 61-65 HRc[1][4][9]Plasma nitriding can achieve exceptionally high surface hardness. Gas nitriding also produces a very hard case, with hardness influenced by nitriding potential and temperature; lower temperatures tend to yield higher hardness values.[7]
Effective Case Depth Up to 0.7 mm0.05 mm to 0.75 mm (typically < 0.5 mm)[1]Both processes can achieve significant case depths. The required duration for gas nitriding can be very long (over 100 hours) for deep cases.[10]
Fatigue Strength Significantly IncreasedSignificantly IncreasedBoth methods introduce beneficial compressive residual stresses at the surface, which substantially improves fatigue life.[11][12]
Distortion MinimalMinimalAs low-temperature processes, both methods produce minimal distortion compared to high-temperature treatments like carburizing.[1][10] Plasma nitriding offers superior control due to uniform heating via the plasma glow.[8]
Compound Layer Excellent control; can be minimized or eliminated to prevent a brittle surface.[8]Prone to forming a thicker, potentially brittle "white layer" (compound layer) which may require removal.[8]Plasma nitriding provides precise control over the compound layer thickness, which is a significant advantage for applications where toughness is critical.
Surface Finish Least effect on surface finish.[8]Can lead to surface roughening due to the use of ammonia and activation agents.[8]For components requiring a fine surface finish post-treatment, plasma nitriding is generally preferred.

Experimental Protocols

The following outlines typical methodologies for preparing and treating EN40B steel samples.

3.1. Material Pre-Treatment and Sample Preparation

  • Initial State: EN40B steel is typically used in the hardened and tempered 'T' condition, with a tensile strength of 850-1000 N/mm².[1][4]

  • Stress Relieving: For components with tight dimensional tolerances, a stress-relieving step before nitriding is recommended to minimize distortion.

  • Surface Preparation: Samples are mechanically polished and subsequently degreased. A common procedure involves ultrasonic cleaning in acetone or ethanol followed by drying.[6][13] A clean, oxide-free surface is critical for uniform nitrogen diffusion.

3.2. Gas Nitriding Protocol

  • Apparatus: Sealed retort furnace with ammonia and hydrogen gas supply and control.

  • Temperature: Typically in the range of 470°C to 570°C.[7] The temperature is selected based on the trade-off between hardness (lower temp) and diffusion depth (higher temp).

  • Atmosphere: A mixture of ammonia (NH₃) and hydrogen (H₂). The process is controlled by the nitriding potential (Kₙ), which is related to the ammonia dissociation rate.[7][9]

  • Duration: Highly variable, from 6 hours to over 96 hours, depending on the required case depth.[10][7]

  • Cooling: For dimensionally critical parts, slow cooling in the furnace to approximately 180-200°C is recommended before removal.[9]

3.3. Plasma Nitriding Protocol

  • Apparatus: Vacuum chamber with a DC power supply and a gas control system.

  • Temperature: Can be performed across a broad range. For steels like EN40B, a typical range is 480°C to 520°C.[6][8]

  • Atmosphere & Pressure: The chamber is first evacuated to a low vacuum. A precisely controlled mixture of nitrogen (N₂) and hydrogen (H₂) is then introduced, maintaining a working pressure of approximately 1-10 mbar.[6]

  • Duration: Process times typically range from 4 to 48 hours.[6][13]

  • Process Control: The key parameters are gas mixture ratio, pressure, temperature, and treatment time, which allow for fine-tuning of the resulting case properties.

  • Cooling: Components are cooled slowly within the vacuum chamber under a protective nitrogen atmosphere to prevent oxidation.[6]

Logical Framework for Process Selection

Choosing the optimal nitriding process involves considering the component's geometry, performance requirements, and economic factors. The following diagram outlines a decision-making workflow.

ProcessSelection start EN40B Component for Surface Hardening q1 Is precise control over compound (white) layer critical? start->q1 q2 Does the component have complex geometry or sharp corners? q1->q2 No plasma Plasma Nitriding is Recommended q1->plasma  Yes (Avoids brittle layer)   q3 Is the primary driver cost-efficiency for a large batch of simple parts? q2->q3 No q2->plasma  Yes (Ensures uniform case)   q4 Is selective hardening (masking) a key requirement? q3->q4 No gas Gas Nitriding is Recommended q3->gas  Yes (High throughput)   q4->gas  Yes (Masking paint applicable)   consider Both are viable; Evaluate cost and equipment availability q4->consider No

Caption: Process selection workflow for nitriding EN40B steel.

Summary and Conclusion

Both plasma and gas nitriding are highly effective methods for enhancing the surface properties of EN40B steel.

  • Gas Nitriding remains a robust and economical choice for high-volume production of simple-geometry parts where the formation of a thicker compound layer is acceptable or desired. Its ability to be used with simple masking techniques is also an advantage in certain applications.[10]

  • Plasma Nitriding offers superior control, versatility, and environmental friendliness. It is the preferred method for components with complex geometries, applications requiring minimal distortion, and where the properties of the compound layer must be precisely controlled to avoid brittleness.[8] The ability to achieve a uniform, high-quality case with an excellent surface finish makes it ideal for high-performance engineering applications.

References

A Comparative Analysis of the Fatigue Life of EN40B and 42CrMo4 Steels

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the fatigue life and mechanical properties of two high-strength alloy steels: EN40B (also known as 722M24) and 42CrMo4 (AISI 4140). This document is intended for researchers, scientists, and engineering professionals involved in materials selection and development.

Material Overview

EN40B is a chromium-molybdenum nitriding steel renowned for its high wear resistance after surface treatment.[1][2][3] It is typically supplied in a hardened and tempered condition, offering a good combination of toughness and ductility.[1][4] 42CrMo4 is a chromium-molybdenum steel with high hardenability and strength, widely used in the automotive and engineering industries for components subjected to heavy loads.[5][6][7]

Chemical Composition

The nominal chemical compositions of EN40B and 42CrMo4 are summarized in the table below. The higher chromium content in EN40B is notable and contributes to its excellent nitriding capability.

ElementEN40B (722M24) (%)42CrMo4 (1.7225) (%)
Carbon (C)0.20 - 0.300.38 - 0.45
Silicon (Si)0.10 - 0.35≤ 0.40
Manganese (Mn)0.40 - 0.650.60 - 0.90
Chromium (Cr)2.90 - 3.500.90 - 1.20
Molybdenum (Mo)0.40 - 0.700.15 - 0.30
Phosphorus (P)≤ 0.05≤ 0.025
Sulfur (S)≤ 0.05≤ 0.035

Source: EN40B[1][8], 42CrMo4[9]

Mechanical Properties

The mechanical properties of both steels are significantly influenced by their heat treatment. The following table presents typical properties in the hardened and tempered condition.

PropertyEN40B (722M24) 'T' Condition42CrMo4 (Quenched and Tempered)
Tensile Strength (MPa)850 - 1000900 - 1100
Yield Strength (MPa)≥ 680≥ 650
Elongation (%)≥ 13≥ 12
Hardness (Brinell)248 - 302~270 - 330

Source: EN40B[1], 42CrMo4

Fatigue Life Analysis

Fatigue life is a critical parameter for components subjected to cyclic loading. It is typically characterized by an S-N curve (or Wöhler curve), which plots the stress amplitude (S) against the number of cycles to failure (N).

Comparative Experimental Data (Nitrided Condition)

A direct comparison of the fatigue limit of EN40B and 42CrMo4 has been conducted in the nitrided state. Nitriding is a surface hardening process that introduces nitrogen into the surface of the steel, creating a hard, wear-resistant case with compressive residual stresses that significantly improve fatigue life.

One study investigated the influence of nitriding temperature on the fatigue limit of both steels using rotation-bending tests. The results for notched specimens are summarized below.

Nitriding Temperature (°C)Fatigue Limit - EN40B (MPa)Fatigue Limit - 42CrMo4 (MPa)
450~750~680
510~700~670
570~650~660

Source: Braam et al., "The influence of the nitriding temperature on the fatigue limit of 42CrMo4 and En40B steel"[10]

The study found that for notched specimens, the fatigue limit of EN40B was more sensitive to the nitriding temperature, showing a decrease with increasing temperature.[10] In contrast, the fatigue limit of 42CrMo4 remained relatively stable across the tested temperature range.[10] For unnotched specimens, the fatigue limit of EN40B was found to be independent of the nitriding temperature, as crack initiation occurred beneath the nitrided layer.[10]

S-N Curve Data for 42CrMo4

Representative S-N Curve for 42CrMo4 This is an illustrative representation based on available data. Actual S-N curves will vary with specific material batches and testing conditions.

Stress Amplitude (MPa)Cycles to Failure (N)
700~1 x 10^5
600~5 x 10^5
550~1 x 10^6
500> 2 x 10^6 (Endurance Limit)

Source: Adapted from various sources including[11][12][13]

Fatigue Properties of EN40B (Qualitative)

While specific S-N curve data for EN40B in the non-nitrided condition is not available in the reviewed literature, it is consistently described as having high fatigue strength and good resistance to shock.[2][14][15] Its primary application as a nitriding steel is a testament to its capability to withstand high cyclical loads after surface treatment.[1]

Experimental Protocols for Fatigue Life Analysis

The following section outlines a typical experimental protocol for determining the fatigue life of steel specimens, based on established standards such as ASTM E466 for high-cycle fatigue and ISO 1143 for rotating bending fatigue tests.

Specimen Preparation
  • Material Procurement: Obtain certified round bars of EN40B and 42CrMo4 steel in the desired heat-treated condition (e.g., quenched and tempered).

  • Machining: Machine fatigue specimens from the round bars to the specified dimensions. A common geometry for rotating bending fatigue is the "hourglass" shape with a reduced diameter at the center to ensure that fatigue failure initiates in the gauge section.

  • Surface Finish: Progressively grind and polish the gauge section of the specimens to a fine, mirror-like finish (typically with a surface roughness Ra < 0.2 µm). The final polishing direction should be longitudinal to the specimen axis to minimize the introduction of circumferential stress raisers.

  • Inspection: Inspect all specimens for dimensional accuracy and surface defects before testing.

Fatigue Testing Procedure (Rotating Bending)
  • Apparatus: Utilize a rotating bending fatigue testing machine. This machine grips the specimen at both ends and rotates it at a high speed while applying a constant bending load.

  • Loading: Mount the specimen in the machine's collets. Apply a specific, constant bending moment, which induces a sinusoidal, fully reversed (R = -1) tensile and compressive stress at any point on the specimen's surface during each revolution.

  • Test Execution: Start the machine and the cycle counter. The test is run until the specimen fractures or until a predetermined number of cycles (e.g., 10^7 cycles, the "run-out" condition) is reached without failure.

  • Data Collection: For each specimen, record the applied stress amplitude and the number of cycles to failure.

  • S-N Curve Generation: Test a series of specimens at different stress levels. Plot the stress amplitude (S) on the y-axis (often on a linear scale) against the number of cycles to failure (N) on the x-axis (on a logarithmic scale). The resulting plot is the S-N or Wöhler curve. The stress level at which the curve becomes horizontal is the fatigue or endurance limit.

Diagrams

Experimental Workflow for Fatigue Life Analysis

FatigueAnalysisWorkflow cluster_prep Specimen Preparation cluster_test Fatigue Testing cluster_analysis Data Analysis p1 Material Procurement (EN40B & 42CrMo4 Bars) p2 Machining to Hourglass Geometry p1->p2 p3 Grinding & Polishing of Gauge Section p2->p3 p4 Dimensional & Surface Inspection p3->p4 t1 Mount Specimen in Rotating Bending Machine p4->t1 Testable Specimens t2 Apply Constant Bending Load t1->t2 t3 Run Test until Fracture or Run-out t2->t3 t4 Record Stress (S) & Cycles to Failure (N) t3->t4 a1 Plot S vs. N (S-N Curve) t4->a1 Fatigue Data a2 Determine Fatigue Limit a1->a2 a3 Fatigue Life Comparison a2->a3 Comparative Results

Caption: Workflow for comparative fatigue life analysis.

Conclusion

Both EN40B and 42CrMo4 are high-performance alloy steels with good mechanical properties. The selection between the two for applications requiring high fatigue resistance depends on several factors, including the service environment and whether surface treatment will be applied.

  • Nitrided Condition: In the nitrided state, EN40B can exhibit a higher fatigue limit than 42CrMo4, particularly when nitrided at lower temperatures. This makes it an excellent choice for components requiring superior surface hardness and wear resistance in conjunction with high fatigue strength.

  • Non-Nitrided Condition: While quantitative S-N data for EN40B is limited, its established use in high-stress applications suggests it possesses good intrinsic fatigue resistance. 42CrMo4 is a well-characterized steel with predictable fatigue behavior, making it a reliable choice for a wide range of structural components.

For critical applications, it is imperative to conduct fatigue testing on the specific material batches and under conditions that closely simulate the intended service environment to ensure accurate life prediction and component reliability.

References

A Comparative Guide to the Case Hardness of Nitrided EN40B Steel

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive evaluation of the case hardness of nitrided EN40B steel, presenting a comparative analysis with alternative surface hardening treatments. The information is tailored for researchers, scientists, and materials engineers, offering quantitative data, detailed experimental protocols, and visual representations of key processes.

EN40B, a chromium-molybdenum nitriding steel, is renowned for its ability to form a very hard and wear-resistant surface layer through the nitriding process, while maintaining a tough and ductile core.[1][2][3][4][5] This unique combination of properties makes it a critical material for high-performance components in demanding sectors such as aerospace, automotive, and oil & gas.[1][6]

Comparative Analysis of Surface Hardening Treatments

The selection of a surface hardening process is contingent on several factors, including the desired case depth, surface hardness, distortion tolerance, and cost. This section compares nitriding with other common surface hardening methods like carburizing and induction hardening.

Data Presentation: Quantitative Comparison

The following tables summarize the typical mechanical properties achieved through different surface hardening treatments. It is important to note that the exact values can vary significantly based on the specific process parameters.

Treatment Steel Grade Typical Surface Hardness Typical Case Depth Key Advantages Key Disadvantages
Gas Nitriding EN40B900-1100 HV[7]0.2 - 0.6 mm[7][8]High surface hardness, excellent wear and fatigue resistance, minimal distortion.[6][9]Relatively shallow case depth, longer processing times.[10]
Plasma (Ion) Nitriding EN40B / Similar Cr-Mo Steels900 - 1300 HV[7]0.05 - 0.3 mm[7]Faster than gas nitriding, excellent control over the compound layer.[8][11]Can be a more costly process.[12]
Carburizing AISI 4340 (Comparable Cr-Ni-Mo Steel)58-62 HRC (~650-740 HV)[13]0.8 - 1.5 mm[13]Deep case, high surface hardness.[10]High-temperature process leading to distortion, requires quenching.[10][14]
Induction Hardening AISI 4340 (Comparable Cr-Ni-Mo Steel)53-58 HRC (~570-650 HV)[15][16]1.5 - 3.0 mm[17][18]Rapid process, localized hardening is possible.[10]Lower surface hardness compared to nitriding, potential for cracking.

Note: Hardness values are presented in Vickers Hardness (HV) and Rockwell C (HRC) where available. Conversion between scales is approximate.

Experimental Protocols

Accurate evaluation of case hardness is critical for quality control and research. The following protocols outline the standard methodologies for preparing and analyzing nitrided EN40B steel samples.

1. Metallographic Sample Preparation

Proper sample preparation is paramount to avoid altering the true microstructure and to obtain accurate measurements.[19][20]

  • Sectioning: The component is sectioned to expose a cross-section of the nitrided case. Abrasive cutting with ample cooling is recommended to minimize thermal damage.

  • Mounting: The sectioned sample is mounted in a polymer resin (e.g., epoxy) to facilitate handling during subsequent grinding and polishing steps.[20]

  • Grinding: The mounted sample is ground using a series of progressively finer abrasive papers (e.g., 240, 320, 400, 600, 800, 1200 grit) to achieve a flat surface.[20] Each grinding step should remove the scratches from the previous one.

  • Polishing: The ground sample is polished using diamond suspensions on polishing cloths, typically starting with a 6 µm paste and finishing with a 1 µm or finer paste to achieve a mirror-like, scratch-free surface.[20]

2. Microstructural Analysis and Etching

  • Etching: To reveal the microstructure of the nitrided case, the polished sample is etched. A common etchant for this purpose is Nital, a solution of nitric acid in ethanol (typically 2-5%).[1][6][21] The sample is immersed in or swabbed with the etchant for a few seconds, then immediately rinsed with water and alcohol, and dried.

  • Microscopic Examination: The etched sample is examined under a metallurgical microscope to observe the different zones of the nitrided case, including the compound layer (white layer) and the diffusion zone.[1][22]

3. Case Hardness Evaluation: Microhardness Testing

The case hardness profile is determined using a microhardness tester in accordance with the ASTM E384 standard .[12][14][23][24][25][26]

  • Testing Instrument: A Vickers or Knoop microhardness tester is used. The Vickers indenter, a diamond pyramid, is more commonly used for this application.[24][25]

  • Procedure:

    • A series of indentations are made at controlled intervals starting from the surface and moving towards the core of the sample.

    • A specific load (e.g., 100g or 500g) is applied for a set dwell time (typically 10-15 seconds).[24][25]

    • After the load is removed, the diagonals of the resulting indentation are measured using the microscope.

    • The Vickers hardness value (HV) is calculated from the average diagonal length and the applied load.

  • Hardness Profile: The hardness values are plotted against the distance from the surface to generate a case hardness profile, which illustrates the gradual decrease in hardness from the surface to the core.

  • Effective Case Depth: The effective case depth is a critical parameter and is defined as the depth at which the hardness drops to a specific value (e.g., 550 HV for nitriding steels).

Visualizing the Process and Relationships

Experimental Workflow for Case Hardness Evaluation

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_testing Hardness Testing (ASTM E384) Sectioning Sectioning Mounting Mounting Sectioning->Mounting Grinding Grinding Mounting->Grinding Polishing Polishing Grinding->Polishing Etching Etching (Nital) Polishing->Etching Microscopic_Examination Microscopic Examination Etching->Microscopic_Examination Microhardness_Indentation Microhardness Indentation Microscopic_Examination->Microhardness_Indentation Diagonal_Measurement Diagonal Measurement Microhardness_Indentation->Diagonal_Measurement Hardness_Calculation Hardness Calculation (HV) Diagonal_Measurement->Hardness_Calculation Hardness_Profile_Generation Hardness Profile Generation Hardness_Calculation->Hardness_Profile_Generation G cluster_params Nitriding Process Parameters cluster_results Resulting Case Properties Temp Temperature SurfaceHardness Surface Hardness Temp->SurfaceHardness Affects nitride coarsening CaseDepth Case Depth Temp->CaseDepth Increases diffusion rate Time Time Time->CaseDepth Increases Potential Nitriding Potential (Gas Composition) Potential->SurfaceHardness Influences CompoundLayer Compound Layer Thickness Potential->CompoundLayer Affects formation

References

A Comparative Guide to the Wear Performance of EN40B and Alternative Alloys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the wear performance of EN40B nitriding steel against other commonly used alloys, EN41B and EN24. The information presented is based on available experimental data and technical specifications to assist in material selection for applications demanding high wear resistance.

Introduction to EN40B and its Alternatives

EN40B is a chromium-molybdenum nitriding steel known for its high strength and excellent wear resistance after a nitriding surface treatment. This thermochemical process introduces nitrogen into the surface of the steel, creating an extremely hard case while maintaining a tough and ductile core. This unique combination of properties makes EN40B suitable for components subjected to heavy loading, friction, and fatigue.

Alternative alloys such as EN41B, a chromium-aluminium-molybdenum nitriding steel, and EN24, a nickel-chromium-molybdenum through-hardening steel, are often considered for similar high-wear applications. EN41B is specifically designed for nitriding and is reputed to achieve a higher surface hardness than EN40B. EN24 is a high-tensile steel with good hardenability and toughness.

Comparative Data

Table 1: Chemical Composition of EN40B, EN41B, and EN24

ElementEN40B (722M24)EN41B (905M39)EN24 (817M40)
Carbon (C)0.20 - 0.30%0.35 - 0.45%0.36 - 0.44%
Silicon (Si)0.10 - 0.35%0.10 - 0.45%0.10 - 0.40%
Manganese (Mn)0.45 - 0.70%≤ 0.65%0.45 - 0.70%
Chromium (Cr)2.80 - 3.30%1.40 - 1.80%1.00 - 1.40%
Molybdenum (Mo)0.40 - 0.60%0.10 - 0.25%0.20 - 0.35%
Nickel (Ni)≤ 0.40%≤ 0.40%1.30 - 1.70%
Aluminium (Al)-0.90 - 1.30%-
Sulphur (S)≤ 0.040%≤ 0.035%≤ 0.050%
Phosphorus (P)≤ 0.035%≤ 0.035%≤ 0.040%

Table 2: Mechanical and Wear-Related Properties

PropertyNitrided EN40BNitrided EN41BHardened & Tempered EN24
Surface Hardness > 65 HRCUp to 68 HRC~55-58 HRC (typical)
Tensile Strength 850 - 1000 N/mm² (Core)775 - 925 N/mm² (Core)850 - 1000 N/mm²
Key Wear Resistance Features High surface hardness with a tough core, resistant to abrasion and seizure.Excellent wear and abrasion resistance due to higher achievable surface hardness.Good toughness and strength, offering moderate wear resistance.

Disclaimer: The wear performance of materials is highly dependent on the specific experimental conditions (e.g., load, sliding speed, temperature, lubrication). The data presented here is for comparative purposes and is based on information from various sources. A direct, quantitative comparison of wear rates and coefficients of friction would require testing these alloys under identical, controlled conditions.

Experimental Protocols

A common method for evaluating the wear performance of materials is the Pin-on-Disc test , standardized by ASTM G99.

General Pin-on-Disc Experimental Protocol

The following outlines a typical procedure for conducting a pin-on-disc wear test:

  • Specimen Preparation:

    • A pin is fabricated from the test material (e.g., EN40B, EN41B, or EN24).

    • A disc is made from a counter material, often a hardened steel.

    • The surfaces of both the pin and disc are ground and polished to a specific surface roughness.

    • The specimens are thoroughly cleaned with a solvent (e.g., acetone) to remove any contaminants.

  • Test Execution:

    • The pin is held stationary in a holder, and a specific load is applied, pressing it against the rotating disc.

    • The disc rotates at a constant speed for a predetermined sliding distance or duration.

    • The frictional force between the pin and the disc is continuously measured by a sensor.

    • The test is typically conducted under dry sliding conditions at ambient temperature, unless specific environmental or lubrication conditions are being investigated.

  • Data Analysis:

    • The coefficient of friction is calculated from the measured frictional force and the applied load.

    • The wear volume loss of the pin is determined by measuring the mass loss (using a precision balance) or by analyzing the geometry of the wear scar using a profilometer.

    • The specific wear rate is then calculated, providing a quantitative measure of the material's wear resistance under the specific test conditions.

Example Experimental Protocol for EN24 Steel (Wet Sliding)

A study on the tribological behavior of EN24 steel utilized a pin-on-disc setup under wet sliding conditions with the following parameters:

  • Pin Material: EN24 Steel

  • Disc Material: Oil Hardened Non-Shrinking Steel (OHNS)

  • Pin Geometry: 10 mm diameter, 50 mm length, with a 3 mm conical contact surface

  • Lubrication: Wet sliding conditions

  • Input Parameters:

    • Load: Varied

    • Sliding Speed: Varied

    • Time: Varied

Visualizing Experimental and Logical Relationships

Experimental Workflow for Pin-on-Disc Wear Testing

A Comparative Guide to the Microstructural Analysis of EN40B and EN41B Steels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Two Critical Nitriding Steels

This guide provides a comprehensive comparison of the microstructural and mechanical properties of EN40B and EN41B, two important chromium-molybdenum nitriding steels. Understanding the subtle yet significant differences in their microstructures is crucial for material selection in applications demanding high wear resistance, good toughness, and excellent fatigue strength. This document summarizes key quantitative data, details experimental protocols for analysis, and provides visual representations of the materials' characteristics and the processes used to evaluate them.

Chemical Composition

The nominal chemical compositions of EN40B and EN41B steels are fundamental to their distinct properties. While both are chromium-molybdenum steels, the key differentiator is the addition of aluminum in EN41B, which significantly influences its response to nitriding.

ElementEN40B (wt. %)EN41B (wt. %)
Carbon (C)0.20 - 0.300.35 - 0.45
Silicon (Si)0.10 - 0.350.10 - 0.45
Manganese (Mn)0.40 - 0.65≤ 0.65
Chromium (Cr)2.90 - 3.501.40 - 1.80
Molybdenum (Mo)0.40 - 0.700.10 - 0.25
Aluminum (Al)-0.90 - 1.30
Phosphorus (P)≤ 0.05≤ 0.05
Sulfur (S)≤ 0.05≤ 0.05

Microstructural Characteristics

The baseline microstructure of both EN40B and EN41B steels, typically in an annealed or normalized condition, consists of a ferrite and pearlite matrix. The relative amounts and morphology of these phases, along with the grain size, significantly impact the mechanical properties and the subsequent response to heat treatment.

Typical Microstructure of Annealed/Normalized EN40B and EN41B Steels:

  • Ferrite: The softer, more ductile phase, appearing as light-colored, equiaxed grains under an optical microscope.

  • Pearlite: A lamellar structure of alternating ferrite and cementite (iron carbide), which is harder and stronger than ferrite and appears as dark-etching colonies.

Post-Nitriding Microstructure:

The nitriding process introduces nitrogen into the surface of the steel, forming a hard "white layer" or compound zone, and a diffusion zone beneath it.

  • Compound Zone (White Layer): This outermost layer is extremely hard and wear-resistant. In both steels, it is primarily composed of iron nitrides. Studies have identified the presence of γ′-Fe4N and ε-Fe3N (or ɛ-Fe2–3N) phases in the compound layer of both EN40B and EN41B after nitriding.[1][2] The thickness of this layer is a critical parameter, with studies on EN41B showing a compound layer thickness of up to 9.1 micrometers after active screen plasma nitriding.[2]

  • Diffusion Zone: Below the compound layer, nitrogen diffuses into the steel matrix, forming fine, coherent alloy nitride precipitates (e.g., CrN, AlN). These precipitates create a high-hardness gradient, contributing to the overall surface hardness and fatigue strength. The presence of aluminum in EN41B leads to the formation of very stable and hard aluminum nitrides, resulting in a significantly harder nitrided case compared to EN40B.[3]

Mechanical Properties

The mechanical properties of EN40B and EN41B are a direct consequence of their composition and microstructure. The following tables summarize typical mechanical properties for both steels in different conditions.

Table 1: Mechanical Properties of EN40B Steel [4][5]

ConditionTensile Strength (N/mm²)Yield Strength (N/mm²)Elongation (%)Hardness (Brinell)
S775-92558515223-277
T850-100068013248-302
U925-107575512269-331
ConditionTensile Strength (MPa)Yield Strength (MPa)Elongation (%)Hardness (Brinell)
R700-850480-201-255
S775-925525-223-277

Post-Nitriding Surface Hardness:

After nitriding, both steels exhibit a very high surface hardness.

  • EN40B: Can achieve a surface hardness in the range of 61-65 HRC.

  • EN41B: Can achieve a surface hardness of up to 68 HRC.[6][9]

Experimental Protocols

4.1. Metallographic Sample Preparation

A standardized procedure is essential for accurate microstructural analysis.

experimental_workflow start Sample Sectioning mounting Mounting start->mounting grinding Grinding (SiC papers) mounting->grinding polishing Polishing (Diamond paste) grinding->polishing etching Etching (Nital) polishing->etching microscopy Microscopic Examination etching->microscopy analysis Quantitative Analysis microscopy->analysis end Report analysis->end logical_relationship cluster_composition Chemical Composition cluster_heat_treatment Heat Treatment cluster_microstructure Microstructure cluster_properties Mechanical Properties C_content Carbon Content Phase_fraction Ferrite/Pearlite Fraction C_content->Phase_fraction Alloying_elements Alloying Elements (Cr, Mo, Al) Nitride_precipitates Nitride Precipitates Alloying_elements->Nitride_precipitates Annealing Annealing/Normalizing Grain_size Grain Size Annealing->Grain_size Annealing->Phase_fraction Nitriding Nitriding Nitriding->Nitride_precipitates Strength Strength Grain_size->Strength Toughness Toughness Grain_size->Toughness Hardness Hardness Phase_fraction->Hardness Phase_fraction->Strength Nitride_precipitates->Hardness Wear_resistance Wear Resistance Nitride_precipitates->Wear_resistance

References

A Comparative Analysis of the Machinability of EN40B and EN36 Steels

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the machinability of two common engineering steels, EN40B and EN36, reveals distinct characteristics influenced by their unique alloying compositions and mechanical properties. While both are recognized for their good machinability in the annealed condition, a deeper dive into available experimental data, particularly for EN36, showcases the nuances in their performance during machining operations. This guide provides a comparative study based on available research, highlighting key differences in their behavior under various cutting conditions.

EN40B, a chromium-molybdenum nitriding steel, is renowned for its high wear resistance, good toughness, and ductility, especially when supplied in the hardened and tempered 'T' condition.[1][2][3][4][5][6][7] Its suitability for nitriding allows for the creation of an extremely hard surface case, making it a preferred choice for applications demanding exceptional wear resistance.[1][2][3][4][5][6][7] In contrast, EN36 is a case-hardening steel with high tensile strength and toughness, often used in demanding applications such as aerospace and automotive components.[8][9][10]

While qualitative assessments describe EN40B as "readily machinable" in its annealed state, a notable scarcity of published, quantitative experimental data makes a direct, data-driven comparison with EN36 challenging.[2][3][4] Conversely, several studies provide detailed experimental results for the machining of EN36, particularly its variants EN36B and EN36C, offering valuable insights into its performance.

Experimental Data Summary: EN36 Machinability

To provide a clear comparison, the following tables summarize experimental data from studies conducted on EN36 steel during turning operations. These tables focus on key machinability indicators: cutting forces, surface roughness, and tool wear.

EN36 Variant Cutting Speed (m/min) Feed Rate (mm/rev) Depth of Cut (mm) Cutting Force (N) Thrust Force (N) Reference
EN36B1500.10.5250150[11]
EN36B1500.21.0550300[11]
EN36B2000.11.0400250[11]
EN36B2000.20.5450280[11]
EN36C600.631.0--[12]

Table 1: Cutting Forces in Turning EN36 Steels. This table showcases the forces exerted on the cutting tool during the turning of EN36B and provides optimal cutting parameters for EN36C. As expected, an increase in feed rate and depth of cut generally leads to higher cutting forces.

EN36 Variant Cutting Speed (m/min) Feed Rate (mm/rev) Depth of Cut (mm) Surface Roughness (Ra, µm) Reference
EN36B1500.10.51.8[13]
EN36B1500.21.03.5[13]
EN36B2000.11.01.5[13]
EN36B2000.20.52.8[13]
EN36 (Nickel Steel)1200 (RPM)10 (mm/min)0.22.1[14]

Table 2: Surface Roughness in Turning EN36 Steels. Surface roughness is a critical factor in determining the quality of a machined component. The data for EN36B indicates that higher cutting speeds and lower feed rates tend to produce a better surface finish.

EN36 Variant Cutting Speed (m/min) Feed Rate (mm/rev) Depth of Cut (mm) Tool Wear Mechanism Reference
EN36CVariedVariedVariedAbrasion[12]
EN36B150-2000.1-0.20.5-1.0Flank Wear[11]

Table 3: Tool Wear in Turning EN36 Steels. Tool wear is a crucial aspect of machinability as it affects tool life and machining economics. For EN36C, abrasion has been identified as a primary tool wear mechanism, while flank wear is noted for EN36B under the tested conditions.

Experimental Protocols

The data presented in the tables above is derived from experimental studies with specific methodologies. A general protocol for assessing the machinability of these steels in a turning operation is as follows:

Objective: To determine the cutting forces, surface roughness, and tool wear when turning EN36 steel under various cutting conditions.

Materials and Equipment:

  • Workpiece: Cylindrical bars of EN36 steel in the annealed condition.

  • Cutting Tool: Tungsten carbide inserts with a specified geometry and coating.

  • Machine Tool: A rigid and precise CNC lathe.

  • Measurement Instruments:

    • A dynamometer to measure cutting forces (tangential, feed, and radial).

    • A surface roughness tester to measure the arithmetic average roughness (Ra).

    • A toolmaker's microscope to measure tool wear (e.g., flank wear).

Procedure:

  • The EN36 steel workpiece is securely mounted in the CNC lathe.

  • A fresh cutting insert is installed in the tool holder.

  • A series of turning tests are conducted by systematically varying the cutting speed, feed rate, and depth of cut according to a predefined experimental design (e.g., factorial design).

  • During each test, the cutting forces are continuously recorded using the dynamometer.

  • After each pass, the surface roughness of the machined surface is measured at multiple locations, and the average value is recorded.

  • The cutting tool is periodically inspected under the microscope to measure the progression of tool wear. The flank wear land width is a common metric.

  • The collected data is then analyzed to establish relationships between the cutting parameters and the machinability indicators.

Factors Influencing Machinability: A Comparative View

The following diagram illustrates the key factors that influence the machinability of EN40B and EN36 steels.

G Factors Influencing Machinability of EN40B and EN36 EN40B EN40B (Chromium-Molybdenum Nitriding Steel) EN40B_Props Properties: - High Wear Resistance - Good Toughness & Ductility - Suitable for Nitriding EN40B->EN40B_Props Composition leads to EN40B_Mach Machinability: - Readily Machinable (Annealed) - More Challenging when Hardened EN40B_Props->EN40B_Mach Influences CuttingForces Cutting Forces EN40B_Mach->CuttingForces SurfaceFinish Surface Finish EN40B_Mach->SurfaceFinish ToolWear Tool Wear EN40B_Mach->ToolWear EN36 EN36 (Nickel-Chromium Case-Hardening Steel) EN36_Props Properties: - High Tensile Strength - High Toughness - Good Wear Resistance EN36->EN36_Props Composition leads to EN36_Mach Machinability: - Good (Annealed) - Data available for variants (B & C) EN36_Props->EN36_Mach Influences EN36_Mach->CuttingForces EN36_Mach->SurfaceFinish EN36_Mach->ToolWear CuttingSpeed Cutting Speed CuttingSpeed->CuttingForces CuttingSpeed->SurfaceFinish CuttingSpeed->ToolWear FeedRate Feed Rate FeedRate->CuttingForces FeedRate->SurfaceFinish FeedRate->ToolWear DepthOfCut Depth of Cut DepthOfCut->CuttingForces DepthOfCut->SurfaceFinish DepthOfCut->ToolWear

Figure 1: Key factors influencing the machinability of EN40B and EN36 steels.

Conclusion

Based on the available information, both EN40B and EN36 exhibit good machinability in their annealed states. However, a direct quantitative comparison is hampered by the lack of published experimental data for EN40B. The existing research on EN36 provides a solid foundation for understanding its behavior under various turning conditions, indicating that parameters such as cutting speed and feed rate have a significant impact on cutting forces and surface finish. For EN40B, its higher hardness and tensile strength, particularly after nitriding, would suggest that it presents a greater machining challenge compared to annealed EN36, likely requiring more robust tooling and optimized cutting parameters to achieve desired results without excessive tool wear. Further experimental studies directly comparing the two materials under identical conditions are necessary to provide a definitive and comprehensive assessment of their relative machinability.

References

A Comparative Guide: Corrosion Performance of EN40B Steel vs. Stainless Steel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Material Durability in Corrosive Environments

In the rigorous and demanding environments of research and pharmaceutical development, the selection of materials for equipment and infrastructure is a critical decision that directly impacts experimental integrity, safety, and long-term operational costs. This guide provides a detailed comparison of the corrosion performance of EN40B, a high-strength alloy steel, and various grades of stainless steel. The information presented herein is supported by available experimental data and established material science principles to aid in making informed decisions for your specific applications.

Executive Summary

While EN40B is a robust engineering steel with excellent mechanical properties, its corrosion resistance is significantly lower than that of stainless steels, particularly in aggressive acidic and chloride-rich environments. Stainless steels, due to their higher chromium content and the presence of other alloying elements like nickel and molybdenum, form a passive, self-healing chromium oxide layer that provides superior protection against a wide range of corrosive agents. For applications where corrosion resistance is a primary concern, stainless steel is the unequivocal choice. EN40B may be suitable in mildly corrosive environments or where its specific mechanical properties are paramount and protective coatings can be reliably maintained.

Material Overviews

EN40B (722M24): A chromium-molybdenum nitriding steel renowned for its high wear resistance, good toughness, and ductility.[1][2][3][4][5] It is often used in applications requiring high strength and fatigue resistance, such as gears, shafts, and drills.[1][2][4][5][6][7][8] Its corrosion resistance is attributed to its chromium content, though it is substantially lower than that of stainless steels.

Stainless Steel: A family of iron-based alloys containing a minimum of 10.5% chromium.[9][10][11] The chromium forms a passive oxide layer that protects the underlying metal from corrosion.[10][11] Different grades of stainless steel, such as the 300 and 400 series, offer varying levels of corrosion resistance and mechanical properties based on their specific elemental compositions. Austenitic stainless steels, like 304 and 316, are the most widely used due to their excellent corrosion resistance and formability.[12][13]

Quantitative Data Presentation: A Comparative Overview

Direct comparative experimental data for EN40B versus stainless steel in various corrosive environments is limited in publicly available literature. The following tables are constructed based on typical performance characteristics and data from studies on similar low-alloy steels and various stainless steel grades.

Table 1: General Corrosion Rates in Marine Environments

MaterialEnvironmentTypical Corrosion Rate (mm/year)Data Source/Reference
Carbon/Low-Alloy SteelSeawater0.1 - 0.3[2][14]
Stainless Steel (304)SeawaterSuperficial staining, minimal corrosion[4][9]
Stainless Steel (316)SeawaterHighly resistant, minimal pitting below 30°C[15]

Table 2: Performance in Acidic Environments

MaterialAcidic MediumGeneral PerformanceData Source/Reference
Mild/Low-Alloy SteelVarious AcidsHigh corrosion rates, especially in oxidizing acids
Stainless Steel (304)Nitric, Phosphoric, Acetic AcidsGenerally immune
Stainless Steel (316)Sulfuric, Hydrochloric AcidsMore resistant than 304, but performance varies with concentration and temperature[7][16]

Experimental Protocols: Understanding the Data

The data presented in this guide is typically generated through standardized experimental protocols designed to simulate real-world corrosive conditions in a controlled laboratory setting.

Weight Loss Method (ASTM G1, G31)

This is a fundamental and widely used method for determining the average corrosion rate.

Methodology:

  • Sample Preparation: Test specimens (coupons) of a known surface area are cleaned and weighed accurately.

  • Exposure: The coupons are immersed in the corrosive environment for a predetermined period.

  • Cleaning: After exposure, the corrosion products are removed from the specimen surface using appropriate chemical or mechanical means.

  • Final Weighing: The cleaned and dried specimens are weighed again.

  • Corrosion Rate Calculation: The weight loss is used to calculate the corrosion rate, typically expressed in millimeters per year (mm/y) or mils per year (mpy).

Potentiodynamic Polarization (ASTM G5, G61)

This electrochemical technique provides rapid insights into the corrosion behavior of a material.

Methodology:

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the test specimen), a reference electrode, and a counter electrode.

  • Electrolyte: The cell is filled with the corrosive solution of interest.

  • Potential Scan: The potential of the working electrode is scanned over a defined range, and the resulting current is measured.

  • Data Analysis: The resulting polarization curve provides information on the corrosion potential (Ecorr), corrosion current (icorr), and pitting potential (Epit). The corrosion rate is directly proportional to the corrosion current.

Ferric Chloride Pitting Test (ASTM G48)

This is an aggressive test used to assess the resistance of stainless steels and related alloys to pitting corrosion.[1][2][3][10][17]

Methodology:

  • Sample Preparation: The test specimen is prepared with a specific surface finish.

  • Exposure: The specimen is immersed in a 6% ferric chloride solution for a specified time (typically 24 to 72 hours) at a constant temperature.[1]

  • Evaluation: After exposure, the specimen is examined for the presence and density of pits. The weight loss can also be measured to quantify the extent of corrosion.[1][2]

Mandatory Visualization

Logical Relationship Diagram: Material Selection for Corrosive Environments

MaterialSelection cluster_factors Decision Factors cluster_materials Material Choice Environment Environment EN40B EN40B Environment->EN40B Mildly Corrosive Stainless_Steel Stainless_Steel Environment->Stainless_Steel Highly Corrosive (Acidic, Chloride-rich) Mechanical_Properties Mechanical_Properties Mechanical_Properties->EN40B High Wear Resistance, High Strength Mechanical_Properties->Stainless_Steel Good Strength, Ductility Cost Cost Cost->EN40B Lower Initial Cost Cost->Stainless_Steel Higher Initial Cost, Lower Lifecycle Cost in Corrosive Environments

Caption: A diagram illustrating the key factors influencing the choice between EN40B and stainless steel.

Detailed Comparison of Corrosion Mechanisms

General Corrosion

In uniformly corrosive environments, such as some acids, the entire surface of the metal corrodes at a relatively uniform rate. Stainless steels, with their passive layer, exhibit significantly lower general corrosion rates compared to low-alloy steels like EN40B. For instance, in many acidic media, stainless steel is practically immune, while mild steel shows high corrosion rates.

Pitting Corrosion

Pitting is a localized form of corrosion that leads to the formation of small holes or "pits" in the metal. This is a particularly insidious form of corrosion as it can lead to failure with very little overall loss of material. Chloride ions are the primary instigators of pitting corrosion in stainless steels.[6][12][18][19] The molybdenum content in Grade 316 stainless steel enhances its resistance to pitting corrosion, making it a preferred choice in marine and chloride-rich environments.[11][15][16] While specific pitting corrosion data for EN40B is scarce, low-alloy steels are generally susceptible to this form of attack in the presence of chlorides.

Crevice Corrosion

Crevice corrosion is another form of localized corrosion that occurs in stagnant solutions within crevices, such as under gaskets or in threaded connections. Similar to pitting, it is often initiated by chloride ions. The design of components is crucial in preventing crevice corrosion.

The Impact of Nitriding on EN40B Corrosion Resistance

EN40B is a nitriding steel, and the nitriding process, which is a surface-hardening heat treatment, can influence its corrosion resistance. The formation of a compound layer (white layer) during nitriding can improve corrosion resistance in some mild environments. However, in more aggressive environments, particularly those containing chlorides, the presence of nitrides can sometimes lead to a decrease in corrosion resistance due to the formation of chromium nitrides, which depletes the surrounding matrix of chromium. Studies on nitrided austenitic stainless steel have shown a significant reduction in corrosion resistance in chloride solutions.[20]

Conclusion

The selection between EN40B and stainless steel for applications in corrosive environments hinges on a careful evaluation of the specific service conditions and performance requirements.

  • For highly corrosive environments , especially those involving acids or chlorides, stainless steel is the superior choice . The grade of stainless steel should be selected based on the specific chemical concentrations and operating temperatures.

  • EN40B is a high-performance engineering steel primarily valued for its mechanical properties . Its use in corrosive environments should be carefully considered and likely requires protective measures such as coatings. In mildly corrosive conditions where its high strength and wear resistance are critical, it may be a viable option.

For professionals in research, science, and drug development, where the purity of processes and the longevity of equipment are paramount, a thorough understanding of these material properties is essential for ensuring reliable and safe operations.

References

A Comparative Guide to EN40B and Alternative Engineering Steels for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of materials for constructing experimental apparatus and high-performance equipment is a critical decision that balances performance, cost, and suitability for the specific application. This guide provides a comprehensive cost-benefit analysis of EN40B, a chromium-molybdenum nitriding steel, and compares it with common alternatives: EN19, EN24, and EN26. The information presented is intended to aid in the selection of the most appropriate material for your research needs.

Data Presentation: A Comparative Analysis of Material Properties

The selection of an appropriate engineering steel is often dictated by its mechanical properties. The following tables summarize the key quantitative data for EN40B and its alternatives.

Table 1: Chemical Composition of EN40B and Alternatives (%)

Element EN40B (722M24) EN19 (709M40) EN24 (817M40) EN26 (826M40)
Carbon (C)0.20 - 0.280.35 - 0.450.36 - 0.440.36 - 0.44
Silicon (Si)0.10 - 0.350.10 - 0.400.10 - 0.400.10 - 0.40
Manganese (Mn)0.45 - 0.700.50 - 0.800.45 - 0.700.45 - 0.70
Chromium (Cr)3.00 - 3.500.90 - 1.501.00 - 1.400.50 - 0.80
Molybdenum (Mo)0.45 - 0.650.20 - 0.400.20 - 0.350.45 - 0.65
Nickel (Ni)--1.30 - 1.702.30 - 2.80
Phosphorus (P)≤ 0.035≤ 0.050≤ 0.040≤ 0.040
Sulfur (S)≤ 0.040≤ 0.050≤ 0.040≤ 0.040

Table 2: Mechanical Properties of EN40B and Alternatives (in Hardened and Tempered Condition)

Property EN40B (T Condition) EN19 (T Condition) EN24 (T Condition) EN26 (V Condition)
Tensile Strength (MPa) 850 - 1000850 - 1000850 - 10001000 - 1150
Yield Strength (MPa) ≥ 650≥ 680≥ 680≥ 850
Hardness (Brinell) 248 - 302248 - 302248 - 302302 - 341
Surface Hardness (Post-Nitriding) ~750 VPN (62 HRC)N/ACan be nitridedCan be nitrided (~60 HRC)
Impact Resistance (Izod, J) ≥ 40Data not readily availableGood impact resistanceGood impact resistance

Table 3: Relative Cost-Benefit Analysis

Material Key Benefits Primary Limitations Relative Cost Index *
EN40B High wear resistance after nitriding, good toughness and ductility, minimal distortion after nitriding.Requires an additional nitriding step for maximum surface hardness.Medium
EN19 Good balance of strength and ductility, readily machinable.Lower hardenability compared to EN24 and EN26.Low
EN24 High tensile strength and toughness, good hardenability.Higher cost due to nickel content.High
EN26 Very high tensile strength and toughness, particularly in large sections.Highest cost due to significant nickel and molybdenum content.Very High

*Relative Cost Index is a qualitative assessment based on the alloying elements and typical market positioning. Actual costs will vary by supplier, form, and market conditions.

Experimental Protocols: Standardized Testing Methodologies

To ensure objective and reproducible comparisons of material performance, standardized experimental protocols are essential. The following are detailed methodologies for key mechanical tests, based on internationally recognized standards.

Tensile Testing (ASTM E8/E8M)
  • Objective: To determine the yield strength, ultimate tensile strength, and ductility (elongation and reduction of area) of the material.

  • Specimen Preparation: A standardized "dog-bone" shaped specimen is machined from the material according to the dimensions specified in ASTM E8/E8M.

  • Procedure:

    • The cross-sectional area of the specimen's gauge length is precisely measured.

    • The specimen is mounted into the grips of a universal testing machine.

    • A uniaxial tensile load is applied at a constant rate of strain.

    • The load and the elongation of the gauge length are continuously recorded until the specimen fractures.

  • Data Analysis: The recorded data is used to plot a stress-strain curve, from which the key mechanical properties are determined.

Hardness Testing (ASTM E18 - Rockwell Hardness)
  • Objective: To measure the material's resistance to localized plastic deformation.

  • Procedure:

    • A preliminary minor load is applied to the specimen's surface to seat the indenter.

    • A major load is then applied for a specified duration.

    • The major load is removed, and the depth of indentation is measured by the testing machine.

  • Data Analysis: The Rockwell hardness number is directly read from the machine's dial or digital display. For nitrided surfaces, a microhardness test (e.g., Vickers or Knoop) is more appropriate.

Charpy V-Notch Impact Test (ASTM E23)
  • Objective: To determine the material's toughness and its resistance to fracture under a sudden impact.

  • Specimen Preparation: A standardized bar with a V-shaped notch is machined from the material.

  • Procedure:

    • The specimen is securely positioned in the testing machine.

    • A weighted pendulum is released from a specified height, striking the specimen on the side opposite the notch.

    • The energy absorbed by the specimen during fracture is measured by the height to which the pendulum swings after breaking the specimen.

  • Data Analysis: The absorbed energy, typically reported in Joules, is a measure of the material's notch toughness.

Wear Resistance Testing (ASTM G65 - Dry Sand/Rubber Wheel Abrasion Test)
  • Objective: To evaluate the resistance of a material to scratching abrasion.

  • Procedure:

    • A rectangular test specimen is weighed and then mounted in the testing apparatus.

    • A rotating rubber-rimmed wheel is pressed against the specimen with a known force.

    • A controlled flow of abrasive particles (sand) is introduced between the wheel and the specimen.

    • The test is run for a specified number of revolutions.

  • Data Analysis: The specimen is cleaned and reweighed. The mass loss is calculated and can be converted to volume loss to rank the wear resistance of different materials.

Gas Nitriding of EN40B (General Protocol)
  • Objective: To produce a hard, wear-resistant surface layer on EN40B steel.

  • Procedure:

    • The machined EN40B component is thoroughly cleaned and placed in a sealed furnace.

    • The furnace is purged of air and heated to a temperature typically between 470°C and 570°C.

    • Ammonia gas (NH₃) is introduced into the furnace. At the elevated temperature, the ammonia dissociates into nitrogen and hydrogen.

    • The active nitrogen diffuses into the surface of the steel, forming hard iron and alloy nitrides.

    • The process is continued for a duration that can range from a few hours to several days, depending on the desired case depth.

    • The component is then cooled slowly in a controlled atmosphere.

Mandatory Visualizations

The following diagrams illustrate key decision-making and experimental workflows relevant to the selection and testing of these engineering steels.

Material_Selection_Workflow start Define Application Requirements prop High Wear Resistance Needed? start->prop strength Required Tensile Strength? prop->strength Yes prop->strength No decision_en40b Select EN40B (with nitriding) prop->decision_en40b Yes cost Budget Constraints? strength->cost >1000 MPa strength->cost 850-1000 MPa decision_en26 Select EN26 cost->decision_en26 Low decision_en24 Select EN24 cost->decision_en24 Medium decision_en19 Select EN19 cost->decision_en19 High

Caption: A workflow diagram for selecting the appropriate engineering steel based on key performance and cost considerations.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis machining Machine Specimens (ASTM E8, E23) nitriding Gas Nitride EN40B (if applicable) machining->nitriding tensile Tensile Test (ASTM E8) nitriding->tensile hardness Hardness Test (ASTM E18) nitriding->hardness impact Impact Test (ASTM E23) nitriding->impact wear Wear Test (ASTM G65) nitriding->wear data_comp Compile and Compare Property Data tensile->data_comp hardness->data_comp impact->data_comp wear->data_comp cost_benefit Perform Cost-Benefit Analysis data_comp->cost_benefit selection Final Material Selection cost_benefit->selection

Safety Operating Guide

Proper Disposal Procedures for EN40 Chromium-Molybdenum Steel

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of EN40, a chromium-molybdenum nitriding steel. The following procedures are designed to ensure the safe handling and environmentally responsible management of this compound waste materials generated in research, scientific, and drug development settings. Adherence to these guidelines is critical to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

While solid this compound steel poses minimal immediate risk, cutting, grinding, or machining operations can generate dust and fumes with potential health hazards.

1.1 Personal Protective Equipment (PPE): Personnel handling this compound waste, particularly in powder or dust form, must wear the following PPE:

  • Respiratory Protection: A NIOSH-approved respirator is necessary if dust or fumes are generated.

  • Eye Protection: Safety glasses or goggles are required to protect against flying particles.

  • Hand Protection: Wear protective gloves to prevent skin contact and potential cuts from sharp edges.

  • Protective Clothing: A lab coat or coveralls should be worn to minimize skin exposure.

1.2 Engineering Controls: When cutting or grinding this compound, use a well-ventilated area and local exhaust ventilation to minimize the inhalation of dust and fumes.

1.3 First Aid:

  • Inhalation: If dust or fumes are inhaled, move the individual to fresh air and seek medical attention if symptoms develop.

  • Eye Contact: In case of eye contact with dust or particles, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Skin Contact: Wash the affected area with soap and water.

Chemical Composition and Hazards

This compound is an alloy steel with a specific composition that dictates its properties and potential hazards.

Table 1: Chemical Composition of this compound Steel

ElementContent (%)
Carbon (C)0.20 - 0.30
Silicon (Si)0.10 - 0.35
Manganese (Mn)0.40 - 0.65
Chromium (Cr)2.90 - 3.50
Molybdenum (Mo)0.40 - 0.70
Phosphorus (P)≤ 0.05
Sulfur (S)≤ 0.05

The primary hazards associated with this compound are related to the dust and fumes generated during processing, which may contain oxides of the alloying elements.

Table 2: Summary of Potential Hazards and Precautions

HazardDescriptionRecommended Precautions
Inhalation of Dust/Fumes Dust and fumes generated during cutting, grinding, or welding may contain chromium and molybdenum oxides, which can cause respiratory irritation.Use in a well-ventilated area with local exhaust ventilation. Wear a NIOSH-approved respirator.
Skin Irritation Prolonged contact with metallic dust may cause skin irritation.Wear protective gloves and clothing. Wash hands thoroughly after handling.
Eye Irritation Airborne particles can cause mechanical irritation to the eyes.Wear safety glasses or goggles.
Physical Hazard Solid steel pieces may have sharp edges.Handle with care and wear appropriate gloves.

Step-by-Step Disposal Procedure

The primary and preferred method for the disposal of this compound steel is recycling. Landfilling should be avoided to promote resource conservation and prevent potential environmental contamination.

Step 1: Segregation and Collection

  • Segregate solid this compound scrap (e.g., turnings, shavings, off-cuts, and used parts) from other laboratory waste streams at the point of generation.

  • Collect the scrap in a designated, clearly labeled, and durable container. The container should be suitable for storing metal waste and prevent leakage of any associated cutting fluids.

Step 2: Decontamination

  • If the this compound scrap is contaminated with hazardous materials (e.g., chemicals, biological agents), it must be decontaminated according to your institution's established protocols before disposal.

  • Remove any excess cutting fluids or oils. These should be collected and disposed of as hazardous waste, following separate procedures.

Step 3: Storage

  • Store the container with this compound scrap in a designated and secure area, away from incompatible materials.

  • Ensure the storage area is dry to prevent corrosion.

Step 4: Arrange for Collection by a Certified Scrap Metal Recycler

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the scrap metal.

  • The EHS department will coordinate with a certified and reputable scrap metal recycling facility. These facilities have the capability to handle and process alloy steels like this compound.

  • Provide the recycler with information on the material composition (this compound steel) to ensure proper handling and recycling.

Step 5: Documentation

  • Maintain records of the amount of this compound scrap generated and the date of collection.

  • Retain any documentation provided by the recycling facility for your records, in accordance with your institution's waste management policies.

Experimental Protocols Cited

This guidance is based on standard industrial practices for the recycling of alloy steels and general laboratory safety protocols. Specific experimental protocols for the handling and disposal of this compound in a research setting should be developed and approved by the institution's safety committee, incorporating the principles outlined in this document.

Visualizations

Diagram 1: this compound Disposal Workflow

EN40_Disposal_Workflow cluster_generation At Point of Generation cluster_preparation Waste Preparation cluster_management Waste Management A This compound Steel Scrap Generation (e.g., turnings, off-cuts) B Segregate from other waste A->B C Decontaminate if necessary B->C D Remove excess cutting fluids C->D E Collect in a designated container D->E F Store in a secure, dry area E->F G Contact EHS for collection F->G H Arrange pickup by a certified scrap metal recycler G->H I Document disposal H->I

Caption: Workflow for the proper disposal of this compound steel scrap.

Diagram 2: Logical Relationship of Safety Requirements

Safety_Requirements cluster_hazard Potential Hazard cluster_controls Control Measures cluster_outcome Desired Outcome Hazard Generation of This compound Dust/Fumes EngControls Engineering Controls (Ventilation) Hazard->EngControls PPE Personal Protective Equipment (Respirator, Gloves, Goggles) Hazard->PPE Outcome Researcher Safety EngControls->Outcome PPE->Outcome

Caption: Relationship between hazards and control measures for this compound.

Essential Safety and Operational Guidance for Handling EN40 Steel in Research Environments

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical information for the handling of EN40, a chromium-molybdenum alloy steel, within a laboratory setting. While this compound in its solid, finished form is generally non-hazardous, laboratory procedures such as cutting, grinding, or drilling can generate airborne dust and fumes that pose significant health risks. Adherence to the following guidelines is imperative to ensure a safe research environment.

Immediate Safety Concerns and Health Hazards

The primary hazards associated with this compound steel in a laboratory are the dust and fumes produced during mechanical processing. These airborne particles can contain metallic elements that are toxic upon inhalation or contact.

Inhalation:

  • Breathing in dust and fumes can irritate the nose, throat, and lungs, leading to symptoms such as coughing, wheezing, and shortness of breath.[1][2]

  • Long-term exposure to dust from chromium-molybdenum steels may lead to more severe conditions, including lung damage, and has been associated with an increased risk of lung cancer.[2][3]

  • Specific components of this compound steel pose unique risks:

    • Chromium: Can cause respiratory irritation. Hexavalent chromium (Cr(VI)), which can form during processes like welding or heating, is a known human carcinogen.[4]

    • Molybdenum: Dust can cause eye and skin irritation. Repeated exposure may lead to gout, anemia, and damage to the liver and kidneys.[2]

    • Nickel: A known sensitizer that can cause allergic skin reactions upon contact. It is also considered a potential carcinogen.[4][5]

    • Manganese: Overexposure can affect the central nervous system, leading to symptoms that resemble Parkinson's disease.

Skin and Eye Contact:

  • Metal dust can cause irritation to the eyes and skin.[2]

  • Prolonged skin contact with the alloy, particularly for individuals with sensitivities, may lead to an allergic reaction to nickel.[4]

  • Abrasions and cuts can occur from handling the solid material.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical and must be based on a risk assessment of the specific laboratory procedure being performed.

Procedure Required Personal Protective Equipment
Handling Solid this compound (No dust/fume generation) - Safety glasses- Cut-resistant gloves
Cutting, Grinding, Drilling, or other dust/fume generating processes - Safety goggles or a face shield[6][7]- Flame-retardant lab coat and long pants[6]- Heavy-duty, cut-resistant gloves[6]- Steel-toed boots (if handling heavy pieces)[6]- Respiratory Protection: A NIOSH-approved respirator is mandatory. The type depends on the concentration of airborne particles. A P3 respirator is recommended for high-efficiency particulate filtration.[8]
Welding or Heating - UV-shielded welding helmet[8]- Flame-retardant clothing, including leather apron and sleeves[8]- Welding gloves[9]- NIOSH-approved respirator with cartridges appropriate for metal fumes

Occupational Exposure Limits

It is crucial to maintain workplace air quality below the established occupational exposure limits (OELs) for the constituent metals of this compound. Engineering controls, such as local exhaust ventilation, should be the primary means of controlling exposure.

Component OSHA PEL (8-hour TWA) ACGIH TLV (8-hour TWA) NIOSH REL (10-hour TWA)
Chromium (VI) 5 µg/m³[10]0.2 µg/m³ (inhalable)0.2 µg/m³
Nickel (metal) 1 mg/m³1.5 mg/m³ (inhalable)0.015 mg/m³
Molybdenum (soluble compounds, as Mo) 5 mg/m³ (total dust)0.5 mg/m³ (respirable)5 mg/m³
Manganese (as Mn) 5 mg/m³ (ceiling)0.02 mg/m³ (respirable)1 mg/m³

Data sourced from publicly available regulatory and advisory information.

Experimental Workflow for Safe Handling and Processing

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Post-Procedure cluster_end start Start: this compound Handling Task risk_assessment Conduct Risk Assessment: - Will dust or fumes be generated? - What is the scale of the operation? start->risk_assessment ppe_selection Select Appropriate PPE (Refer to PPE Protocol Table) risk_assessment->ppe_selection setup_work_area Set Up Ventilated Work Area (e.g., fume hood, local exhaust) ppe_selection->setup_work_area perform_task Perform Laboratory Task (e.g., cutting, grinding) setup_work_area->perform_task decontaminate Decontaminate Work Area: - Wet wipe or HEPA vacuum - Do not use compressed air perform_task->decontaminate waste_disposal Dispose of Waste (Refer to Disposal Plan) decontaminate->waste_disposal ppe_removal Properly Remove and Dispose of/Clean PPE waste_disposal->ppe_removal end End of Procedure ppe_removal->end

Caption: A step-by-step workflow for the safe handling and processing of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid this compound Waste (cuttings, filings):

    • Collect all solid waste in a clearly labeled, sealed container.

    • Surplus and scrap steel are valuable for recycling; this is the preferred disposal route.[4]

    • Contact your institution's Environmental Health and Safety (EHS) office for guidance on metal recycling or disposal procedures. Do not dispose of in general trash.

  • Contaminated Materials (wipes, gloves, etc.):

    • Any materials contaminated with this compound dust or fumes should be collected in a sealed bag and disposed of as hazardous waste.

    • Consult your EHS office for specific disposal protocols for contaminated PPE and cleaning materials.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound steel and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.